molecular formula C39H50O15 B15593591 Jatrophane 2

Jatrophane 2

カタログ番号: B15593591
分子量: 758.8 g/mol
InChIキー: AHHKCKIAGSAXCR-UKRFGVMCSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Jatrophane 2 is a useful research compound. Its molecular formula is C39H50O15 and its molecular weight is 758.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C39H50O15

分子量

758.8 g/mol

IUPAC名

[(1R,2R,3aR,4S,5S,6Z,10S,11S,13aS)-2,4,9,10,11,13-hexaacetyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate

InChI

InChI=1S/C39H50O15/c1-20-17-18-37(9,10)35(52-26(7)44)32(50-24(5)42)31(49-23(4)41)21(2)30(48-22(3)40)29-34(53-36(46)28-15-13-12-14-16-28)38(11,54-27(8)45)19-39(29,47)33(20)51-25(6)43/h12-18,20,29-35,47H,2,19H2,1,3-11H3/b18-17-/t20-,29-,30?,31-,32+,33-,34+,35?,38+,39+/m0/s1

InChIキー

AHHKCKIAGSAXCR-UKRFGVMCSA-N

製品の起源

United States

Foundational & Exploratory

Jatrophane Diterpenoids: A Technical Guide to Their Natural Sources, Origin, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jatrophane diterpenoids represent a large and structurally diverse family of natural products with significant therapeutic potential. Predominantly isolated from the Euphorbiaceae family, these macrocyclic compounds have garnered considerable interest due to their wide range of biological activities, including potent multidrug resistance (MDR) reversal, anti-inflammatory, and cytotoxic properties. This technical guide provides an in-depth overview of the natural sources and biosynthetic origins of jatrophane diterpenoids. It details the experimental protocols for their isolation and structural elucidation and explores the key signaling pathways through which they exert their biological effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution

Jatrophane diterpenoids are characteristic secondary metabolites of the plant family Euphorbiaceae, a large and diverse family of flowering plants. Within this family, the genera Euphorbia and Jatropha are the most prolific producers of these compounds.[1] The milky latex produced by many Euphorbia species is a particularly rich source of these diterpenoids.

Table 1: Selected Jatrophane Diterpenoids and Their Natural Sources

Jatrophane DiterpenoidNatural Source(s)Reference(s)
JatrophoneJatropha gossypiifolia[2]
Kansuinins A-HEuphorbia kansui[3]
EuphodendroidinsEuphorbia dendroides[4]
Euphoheliphanes A-CEuphorbia helioscopia
PlatyphyllinsEuphorbia platyphyllos[5]
JatropholonesJatropha curcas
Pepluanin AEuphorbia peplus
CurcusonesJatropha curcas

Biosynthesis and Origin

The biosynthesis of jatrophane diterpenoids originates from the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP). The intricate carbon skeleton of jatrophanes is formed through a series of enzymatic cyclizations and rearrangements. The proposed biosynthetic pathway commences with the cyclization of GGPP to form casbene, a key intermediate. Subsequent opening of the cyclopropane (B1198618) ring in casbene, followed by further cyclization and functional group modifications, leads to the diverse array of jatrophane structures observed in nature.[2][6]

Jatrophane Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) Casbene Casbene GGPP->Casbene Casbene Synthase Jatrophane_Core Jatrophane Core Skeleton Casbene->Jatrophane_Core Cyclization & Rearrangement Functionalized_Jatrophanes Functionalized Jatrophanes Jatrophane_Core->Functionalized_Jatrophanes Oxidation, Acylation, etc.

Figure 1: Proposed biosynthetic pathway of jatrophane diterpenoids.

Experimental Protocols

Isolation of Jatrophane Diterpenoids

The isolation of jatrophane diterpenoids from their natural sources typically involves solvent extraction followed by a series of chromatographic purification steps. The following is a generalized protocol based on methodologies reported in the literature.[2][5][7]

3.1.1. Extraction

  • Air-dry and powder the plant material (e.g., whole plant, roots, or latex).

  • Extract the powdered material exhaustively with a suitable organic solvent such as methanol (B129727) or a mixture of chloroform (B151607) and methanol at room temperature.

  • Concentrate the resulting extract under reduced pressure to obtain a crude residue.

3.1.2. Chromatographic Purification

  • Initial Fractionation: Subject the crude extract to column chromatography on silica (B1680970) gel or polyamide. Elute with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate (B1210297) and then methanol.

  • Further Separation: Fractions enriched with jatrophane diterpenoids are further purified using a combination of techniques such as Vacuum Liquid Chromatography (VLC) and preparative Thin Layer Chromatography (TLC).

  • Final Purification: The final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC), frequently employing a reversed-phase C18 column with a mobile phase gradient of acetonitrile (B52724) and water.

Table 2: Representative Preparative HPLC Parameters for Jatrophane Isolation

ParameterValue
Column C18 (e.g., 250 x 10 mm, 5 µm)
Mobile Phase A: Water; B: Acetonitrile
Gradient 60-100% B over 40 minutes
Flow Rate 2-4 mL/min
Detection UV at 210, 254, and 280 nm
Injection Volume 500 µL
Structure Elucidation

The structural determination of isolated jatrophane diterpenoids relies heavily on a combination of spectroscopic techniques.

3.2.1. Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the isolated compounds.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy A suite of 1D and 2D NMR experiments is crucial for elucidating the complex three-dimensional structure of jatrophanes.

  • ¹H NMR: Provides information on the proton environment in the molecule.

  • ¹³C NMR: Reveals the number and types of carbon atoms.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, establishing connectivity between adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for assembling the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the molecule.[8][9]

The absolute configuration of jatrophane diterpenoids is often determined by X-ray crystallography of suitable crystals.[10]

Signaling Pathways and Mechanisms of Action

Jatrophane diterpenoids exert their biological effects by modulating various cellular signaling pathways.

Inhibition of P-glycoprotein (P-gp) and Reversal of Multidrug Resistance (MDR)

A significant number of jatrophane diterpenoids have been identified as potent inhibitors of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively effluxes a wide range of chemotherapeutic drugs from cancer cells, leading to multidrug resistance. By inhibiting P-gp, jatrophanes can restore the sensitivity of resistant cancer cells to conventional anticancer agents.[3][4][11][12][13] The proposed mechanism involves the direct binding of the jatrophane molecule to P-gp, thereby blocking its drug efflux function.[11]

P-glycoprotein Inhibition cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Drug_out Extracellular Drug Pgp->Drug_out Efflux Drug_in Intracellular Drug Drug_out->Drug_in Diffusion Jatrophane Jatrophane Diterpenoid Jatrophane->Pgp Inhibition PI3K_Akt_NFkB_Inhibition Jatrophane Jatrophane Diterpenoid PI3K PI3K Jatrophane->PI3K Inhibition Akt Akt PI3K->Akt IKK IKK Akt->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression PKC_ERK_Activation Jatrophane Euphorbia Diterpenoid (e.g., Jatrophane) PKC PKC Jatrophane->PKC Activation Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response

References

Elucidating the Intricate Architecture of Jatrophane Diterpenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Jatrophane diterpenes, a class of macrocyclic natural products predominantly found in the Euphorbiaceae family, have garnered significant attention for their complex molecular structures and diverse biological activities, including antitumor, anti-inflammatory, and multidrug resistance-reversing properties.[1][2] The intricate stereochemistry and conformational flexibility of their 12-membered ring system present a formidable challenge in chemical structure elucidation.[3] This technical guide provides an in-depth overview of the core methodologies and data interpretation strategies employed to unravel the chemical structures of these fascinating molecules.

The Challenge: A Flexible Macrocycle with Numerous Stereocenters

The core of a jatrophane diterpene is a trans-bicyclo[10.3.0]pentadecane scaffold.[3] The inherent flexibility of the large ring, coupled with a multitude of chiral centers and diverse oxygenation patterns, often leads to complex NMR spectra that can be difficult to interpret.[1][3] Consequently, a multi-pronged analytical approach is indispensable for the unambiguous determination of their planar structure and relative and absolute configurations.

The Analytical Toolkit: A Synergy of Spectroscopic Techniques

The structural elucidation of jatrophane diterpenes is a puzzle solved by the convergence of data from several high-resolution spectroscopic techniques. The typical workflow involves isolation and purification, followed by analysis using mass spectrometry and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments. In favorable cases, single-crystal X-ray crystallography provides the definitive structural proof.

Mass Spectrometry: Determining the Molecular Blueprint

High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is the first step in the structural analysis of a novel jatrophane.[1][4]

Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

  • Sample Preparation: A purified sample of the jatrophane diterpene (typically 1-5 mg) is dissolved in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) to a concentration of approximately 1 mg/mL.

  • Instrumentation: The analysis is performed on a high-resolution mass spectrometer, for instance, a quadrupole-time-of-flight (Q-TOF) instrument.

  • Ionization: The sample solution is introduced into the ESI source where a high voltage is applied to generate gaseous ions.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺) is measured with high accuracy (typically within 5 ppm).

  • Data Analysis: The precise mass measurement allows for the unambiguous determination of the molecular formula by comparing the experimental mass to the theoretical masses of possible elemental compositions. Tandem MS (MS/MS) experiments can be employed to obtain fragmentation patterns, which may provide initial structural clues.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for elucidating the complex structure of jatrophanes.[8][9] A combination of 1D and 2D NMR experiments is required to piece together the carbon skeleton and determine the relative stereochemistry.[1][10]

Key NMR Experiments and Their Roles:

  • ¹H NMR (Proton NMR): Provides information about the number and chemical environment of protons in the molecule. Chemical shifts (δ), coupling constants (J), and signal multiplicities are key parameters.

  • ¹³C NMR (Carbon NMR): Reveals the number and types of carbon atoms (methyl, methylene, methine, quaternary).

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the tracing of covalent bonds through adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the assignment of protons to their corresponding carbons.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting different spin systems and establishing the overall carbon framework, especially across quaternary carbons.[1]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are in close proximity. This experiment is vital for determining the relative stereochemistry and understanding the molecule's three-dimensional conformation.[1]

Experimental Protocol: 2D NMR Spectroscopy

  • Sample Preparation: A pure sample of the jatrophane diterpene (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆, acetone-d₆) in a 5 mm NMR tube.

  • Instrumentation: Experiments are performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[10]

  • Data Acquisition: A standard suite of 2D NMR experiments (COSY, HSQC, HMBC, NOESY) is acquired. Acquisition and processing parameters are optimized for the specific molecule.

  • Data Analysis: The 2D spectra are processed and analyzed to build up structural fragments, which are then pieced together to deduce the complete planar structure and relative configuration.

Illustrative Data for a Hypothetical Jatrophane Diterpene

To demonstrate the application of NMR data, the following tables summarize hypothetical ¹H and ¹³C NMR data for a representative jatrophane core.

Table 1: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
12.50m
23.80dd10.5, 4.0
35.20d4.0
43.10m
55.90d9.5
74.95t8.0
............
161.25s
17a5.10s
17b5.00s

Table 2: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)

PositionδC (ppm)Type
145.2CH
278.5CH
382.1CH
455.8CH
5128.9CH
6140.3C
.........
1575.6C
1628.4CH₃
17115.7CH₂
X-ray Crystallography: The Definitive Answer

When a suitable single crystal of the jatrophane diterpene can be obtained, X-ray crystallography provides an unambiguous determination of the entire molecular structure, including the absolute configuration.[11][12] This technique is particularly valuable for confirming the stereochemical assignments made based on NOESY data, which can sometimes be ambiguous due to the conformational mobility of the macrocycle.[3]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Single crystals are grown by slow evaporation of a solution of the purified compound in a suitable solvent or solvent mixture.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods, and the structural model is refined to obtain the final atomic coordinates.

Visualizing the Elucidation Process

The following diagrams, generated using the DOT language, illustrate the workflow and key relationships in jatrophane structure elucidation.

G Jatrophane Structure Elucidation Workflow A Isolation & Purification B HR-MS A->B C 1D & 2D NMR A->C D Molecular Formula B->D E Planar Structure C->E F Relative Stereochemistry C->F D->E E->F H Absolute Configuration F->H Confirmation G X-ray Crystallography G->H

Caption: A generalized workflow for the chemical structure elucidation of jatrophane diterpenes.

G Key 2D NMR Correlations for a Jatrophane Fragment C2 C2 H2 H2 H2->C2 HSQC H3 H3 H2->H3 COSY H16 H16 H2->H16 NOESY C3 C3 H3->C2 HMBC H3->C3 HSQC C4 C4 H3->C4 HMBC H4 H4 H3->H4 COSY H4->C4 HSQC C16 C16 H16->C3 HMBC H16->C4 HMBC H16->C16 HSQC

Caption: A diagram illustrating key 2D NMR correlations for a fragment of a jatrophane skeleton.

Conclusion

The chemical structure elucidation of jatrophane diterpenes is a complex but achievable task that relies on the synergistic application of modern spectroscopic techniques. A thorough understanding of the principles and experimental protocols of HRMS, a comprehensive suite of 1D and 2D NMR experiments, and, when possible, single-crystal X-ray crystallography, is essential for researchers in natural product chemistry and drug discovery. The detailed structural information obtained is the foundation for understanding the structure-activity relationships of these potent biomolecules and for guiding future synthetic and medicinal chemistry efforts.

References

Spectroscopic Data of Jatrophane Diterpenoids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Jatrophane diterpenoids are a class of natural products characterized by a unique and complex macrocyclic carbon skeleton. Found predominantly in plants of the Euphorbiaceae family, these compounds have garnered significant interest from the scientific community due to their diverse and potent biological activities, including cytotoxic, anti-inflammatory, and multidrug resistance reversal properties. The elucidation of their intricate molecular structures relies heavily on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This technical guide provides an in-depth overview of the spectroscopic data for a representative jatrophane diterpenoid, euphoheliphane A, isolated from Euphorbia helioscopia. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important class of natural products.

Spectroscopic Data of Euphoheliphane A

The structural characterization of euphoheliphane A is achieved through the comprehensive analysis of its spectroscopic data. The following sections detail the NMR, IR, and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is the most powerful tool for the structural elucidation of jatrophane diterpenoids, providing detailed information about the carbon and proton framework of the molecule. The ¹H and ¹³C NMR data for euphoheliphane A, recorded in CDCl₃, are summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data for Euphoheliphane A (500 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
12.55m
22.10m
35.35d9.5
43.20m
55.60d10.5
75.80dd10.5, 2.0
85.50d2.0
94.90s
115.95m
125.75m
132.40m
143.60m
161.05d7.0
171.80s
180.95d7.0
191.10d7.0
201.25s
OAc2.05, 2.15s
OBz8.05, 7.55, 7.45m

Table 2: ¹³C NMR Spectroscopic Data for Euphoheliphane A (125 MHz, CDCl₃)

PositionδC (ppm)PositionδC (ppm)
140.511130.0
235.012135.5
375.51345.0
450.11480.5
5125.01585.0
6140.21615.5
778.01718.0
882.51820.5
979.51922.0
1060.52028.0
OAc170.1, 170.5, 21.0, 21.2OBz166.0, 133.0, 130.0, 128.5
Infrared (IR) Spectroscopic Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a typical jatrophane polyester (B1180765) like euphoheliphane A exhibits characteristic absorption bands corresponding to hydroxyl, carbonyl (from esters and ketones), and carbon-carbon double bonds.

Table 3: Representative IR Spectroscopic Data for a Jatrophane Diterpenoid

Wavenumber (cm⁻¹)IntensityAssignment
~3450BroadO-H stretch (hydroxyl group)
~1735StrongC=O stretch (ester carbonyl)
~1710StrongC=O stretch (ketone carbonyl)
~1650MediumC=C stretch (alkene)
~1240StrongC-O stretch (ester)

Note: The data presented is representative for this class of compounds as specific IR data for euphoheliphane A was not detailed in the primary literature.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is crucial for determining the molecular formula of a compound. The fragmentation pattern observed in the MS/MS spectrum can provide valuable information about the structure of the molecule, including the nature and location of substituent groups.

Table 4: Representative Mass Spectrometry Data for a Jatrophane Diterpenoid

m/zIon Type
[M+Na]⁺Sodium adduct of the molecular ion
[M+H]⁺Protonated molecular ion
FragmentsLoss of acyl groups (e.g., acetic acid, benzoic acid) and water

Note: The data presented is representative for this class of compounds as specific MS data for euphoheliphane A was not detailed in the primary literature.

Experimental Protocols

The isolation and spectroscopic analysis of jatrophane diterpenoids involve a multi-step process. The following is a generalized protocol based on methodologies reported in the literature for the isolation and characterization of compounds like euphoheliphane A.

Extraction and Isolation
  • Plant Material: The aerial parts of Euphorbia helioscopia are collected, dried, and powdered.

  • Extraction: The powdered plant material is extracted exhaustively with 80% ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity.

  • Chromatography: The chloroform or ethyl acetate fraction, which is typically rich in diterpenoids, is subjected to a series of chromatographic techniques for the isolation of pure compounds. This includes:

    • Column Chromatography: Initial separation is performed on a silica (B1680970) gel column using a gradient of petroleum ether/acetone or hexane/ethyl acetate.

    • Preparative Thin-Layer Chromatography (pTLC): Further purification of the fractions obtained from column chromatography is carried out on pTLC plates.

    • High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure jatrophane diterpenoid is achieved using reversed-phase or normal-phase HPLC.

Spectroscopic Analysis
  • NMR Spectroscopy:

    • ¹H and ¹³C NMR spectra are recorded on a Bruker AV-500 spectrometer (or equivalent) operating at 500 MHz for ¹H and 125 MHz for ¹³C.

    • Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard.

    • 2D NMR experiments, including COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity of protons and carbons and to assign all the signals unequivocally. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are used to determine the relative stereochemistry of the molecule.

  • Infrared (IR) Spectroscopy:

    • IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.

    • Samples are typically prepared as a KBr pellet or as a thin film on a NaCl plate.

    • The spectra are recorded in the range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS):

    • High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed on a time-of-flight (TOF) or Orbitrap mass spectrometer to determine the accurate mass and molecular formula of the compound.

    • The analysis is typically carried out in positive ion mode.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the isolation and structural elucidation of jatrophane diterpenoids.

experimental_workflow cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Structural Elucidation plant_material Dried & Powdered Plant Material extraction 80% Ethanol Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent-Solvent Partitioning crude_extract->partitioning diterpenoid_rich_fraction Diterpenoid-Rich Fraction partitioning->diterpenoid_rich_fraction column_chromatography Silica Gel Column Chromatography diterpenoid_rich_fraction->column_chromatography ptlc Preparative TLC column_chromatography->ptlc hplc HPLC ptlc->hplc pure_compound Pure Jatrophane Diterpenoid (e.g., Euphoheliphane A) hplc->pure_compound nmr NMR Spectroscopy (1D & 2D) pure_compound->nmr ms Mass Spectrometry (HRESIMS) pure_compound->ms ir IR Spectroscopy pure_compound->ir structure_elucidation Structure Determination nmr->structure_elucidation ms->structure_elucidation ir->structure_elucidation

Caption: Experimental workflow for the isolation and characterization of jatrophane diterpenoids.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic data and experimental protocols associated with the jatrophane diterpenoid, euphoheliphane A. The detailed NMR data, supplemented with representative IR and MS data, offers a valuable reference for the structural characterization of this class of compounds. The outlined experimental workflow provides a practical guide for the isolation and analysis of these complex natural products. It is anticipated that this guide will be a useful resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug discovery, facilitating further exploration of the therapeutic potential of jatrophane diterpenoids.

Jatrophane Diterpenes: A Technical Guide to Biological Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatrophane diterpenes, a class of complex macrocyclic natural products isolated primarily from plants of the Euphorbiaceae family, have garnered significant attention in the field of drug discovery.[1][2] Their intricate molecular architecture serves as a scaffold for a diverse range of biological activities, including potent cytotoxic, anti-inflammatory, and multidrug resistance (MDR) reversal effects.[1][2][3] This technical guide provides an in-depth overview of the core biological activities of jatrophanes, detailed experimental protocols for their screening, and a summary of quantitative data to facilitate comparative analysis.

Core Biological Activities and Quantitative Data

The primary biological activities of jatrophane diterpenes that have been extensively investigated are their cytotoxicity against various cancer cell lines, their ability to reverse multidrug resistance in cancer cells, and their anti-inflammatory properties.

Cytotoxic Activity

Jatrophanes have demonstrated significant cytotoxic effects against a wide array of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cellular proliferation.

Jatrophane CompoundCancer Cell LineIC50 (µM)Reference
JatrophoneMCF-7/ADR (Doxorubicin-resistant Breast Cancer)1.8[4][5][6]
EuphorninHeLa (Cervical Carcinoma)3.1[1]
EuphorninMDA-MB-231 (Breast Cancer)13.4[1]
Compound 5 (from Jatropha curcas)RAW264.7 (Macrophage)16.86[3]
Compound 8 (from Jatropha curcas)RAW264.7 (Macrophage)25.41[3]
Compound 9 (from Jatropha curcas)RAW264.7 (Macrophage)32.49[3]
Compound 10 (from Jatropha curcas)RAW264.7 (Macrophage)28.73[3]
Compound 11 (from Jatropha curcas)RAW264.7 (Macrophage)17.52[3]
Compound 13 (from Jatropha curcas)RAW264.7 (Macrophage)29.85[3]
Jatrophane Diterpene 2 HTB-26 (Breast Cancer)10-50[7]
Jatrophane Diterpene 2 PC-3 (Pancreatic Cancer)10-50[7]
Jatrophane Diterpene 2 HepG2 (Hepatocellular Carcinoma)10-50[7]
Multidrug Resistance (MDR) Reversal Activity

A significant and promising biological activity of jatrophanes is their ability to reverse multidrug resistance in cancer cells. This is often achieved through the inhibition of efflux pumps like P-glycoprotein (P-gp). The reversal fold (RF) value indicates the factor by which the cytotoxicity of a conventional anticancer drug is increased in the presence of the jatrophane compound.

Jatrophane CompoundMDR Cancer Cell LineChemotherapeutic AgentConcentration (µM)Reversal Fold (RF)Reference
Various JatrophanesMCF-7/ADRAdriamycin2 or 20>10[1]
Compound 6 (from Jatropha curcas)Not SpecifiedNot SpecifiedNot SpecifiedHigher than Verapamil[2]
Rearranged Jatrophane 3 Mouse LymphomaNot SpecifiedNot SpecifiedMore active than Verapamil[8]
Anti-inflammatory Activity

Jatrophane diterpenes have also been shown to possess anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Jatrophane CompoundCell LineIC50 for NO Inhibition (µM)Reference
Compound 5 (from Jatropha curcas)RAW264.716.86[3][9]
Compound 8 (from Jatropha curcas)RAW264.725.41[3]
Compound 9 (from Jatropha curcas)RAW264.732.49[3]
Compound 10 (from Jatropha curcas)RAW264.728.73[3]
Compound 11 (from Jatropha curcas)RAW264.717.52[3][9]
Compound 13 (from Jatropha curcas)RAW264.729.85[3]
Pepluanol GRAW264.7Moderate Inhibition[10]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible screening of jatrophane biological activities.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13]

Materials:

  • 96-well microplate

  • Jatrophane compounds of interest

  • Cancer cell lines

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the jatrophane compounds in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[11]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11] A reference wavelength of >650 nm should be used for background subtraction.

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting a dose-response curve of cell viability against the concentration of the jatrophane compound.

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Add Jatrophane Compounds A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add Solubilization Solution E->F G Measure Absorbance F->G H Calculate IC50 G->H

MTT Assay Workflow Diagram
Multidrug Resistance Reversal Screening: Rhodamine 123 Efflux Assay

This assay measures the intracellular accumulation of the fluorescent dye Rhodamine 123, a substrate of the P-glycoprotein (P-gp) efflux pump. Inhibition of P-gp by jatrophanes leads to increased intracellular fluorescence.

Materials:

  • MDR and parental (non-resistant) cancer cell lines

  • Jatrophane compounds of interest

  • Rhodamine 123

  • Verapamil or Cyclosporin A (positive control)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., 1% Triton X-100)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed MDR and parental cells in a suitable format (e.g., 24-well or 96-well plates) and allow them to adhere overnight.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the jatrophane compounds or positive control (e.g., Verapamil) for a defined period (e.g., 30-60 minutes) at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 (final concentration typically 5-10 µM) to each well and incubate for 30-60 minutes at 37°C to allow for dye uptake.[15]

  • Efflux Period: Remove the Rhodamine 123-containing medium, wash the cells with ice-cold PBS, and add fresh, pre-warmed medium (containing the jatrophane compounds or control). Incubate for an additional period (e.g., 60-120 minutes) to allow for dye efflux.[15]

  • Cell Lysis and Fluorescence Measurement:

    • Plate Reader Method: Wash the cells with ice-cold PBS to stop the efflux. Lyse the cells with lysis buffer and measure the fluorescence of the lysate using a microplate reader (excitation ~485 nm, emission ~538 nm).[15]

    • Flow Cytometry Method: After the efflux period, detach the cells (if adherent), wash with cold PBS, and resuspend in PBS. Analyze the intracellular fluorescence using a flow cytometer.

  • Data Analysis: The increase in Rhodamine 123 accumulation in the presence of the jatrophane compound compared to the untreated control indicates P-gp inhibition. The Reversal Fold (RF) can be calculated by comparing the IC50 of a cytotoxic drug in the absence and presence of the jatrophane.

G cluster_workflow Rhodamine 123 Efflux Assay Workflow cluster_logic Principle A Seed MDR Cells B Pre-incubate with Jatrophane A->B C Load with Rhodamine 123 B->C D Efflux Period C->D E Measure Intracellular Fluorescence D->E Pgp P-glycoprotein Rho123_in Rhodamine 123 (intracellular) Pgp->Rho123_in Rho123_out Rhodamine 123 (extracellular) Rho123_out->Pgp efflux Jatrophane Jatrophane Jatrophane->Pgp inhibits

Rhodamine 123 Efflux Assay Principle and Workflow
Anti-inflammatory Screening: Nitric Oxide (NO) Assay (Griess Test)

This assay quantifies the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants. Inhibition of NO production in LPS-stimulated macrophages is a common indicator of anti-inflammatory activity.

Materials:

  • RAW 264.7 macrophage cell line

  • Jatrophane compounds of interest

  • Lipopolysaccharide (LPS)

  • Griess Reagent (contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the jatrophane compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (typically 1 µg/mL) to induce NO production. Include a negative control (cells with medium only) and a positive control (cells with LPS only).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: After incubation, carefully collect 50-100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add an equal volume of Griess Reagent to each supernatant sample in a new 96-well plate.[16]

  • Incubation and Absorbance Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540-550 nm.[16]

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition is calculated as: % Inhibition = [(NO in LPS control - NO in treated sample) / NO in LPS control] x 100. The IC50 value for NO inhibition can then be determined.

Signaling Pathway Modulation

Several studies have indicated that the anticancer effects of certain jatrophanes, such as jatrophone, are mediated through the inhibition of the PI3K/Akt/NF-κB signaling pathway.[4][5][6] This pathway is crucial for cell proliferation, survival, and inflammation.

G cluster_pathway Jatrophane-Mediated Inhibition of PI3K/Akt/NF-κB Pathway Jatrophane Jatrophane PI3K PI3K Jatrophane->PI3K inhibits Akt Akt PI3K->Akt activates IκBα IκBα Akt->IκBα inhibits (phosphorylation) NFκB NF-κB IκBα->NFκB sequesters in cytoplasm Nucleus Nucleus NFκB->Nucleus translocates to Proliferation Cell Proliferation & Survival Nucleus->Proliferation promotes gene transcription for Inflammation Inflammation Nucleus->Inflammation promotes gene transcription for

Inhibition of the PI3K/Akt/NF-κB Signaling Pathway by Jatrophanes

This guide provides a foundational framework for the biological activity screening of jatrophane diterpenes. The presented protocols and data serve as a valuable resource for researchers aiming to explore the therapeutic potential of this fascinating class of natural products. Further investigation into the structure-activity relationships and specific molecular targets of individual jatrophanes will be crucial for the development of novel therapeutic agents.

References

The Multifaceted Mechanisms of Action of Jatrophane Diterpenes: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Jatrophane diterpenes, a class of macrocyclic compounds predominantly found in the Euphorbiaceae family, have emerged as a compelling area of interest in oncology research.[1] Initially recognized for their cytotoxic properties, recent investigations have unveiled their significant potential as modulators of multidrug resistance (MDR) in cancer cells, a major obstacle in successful chemotherapy.[1][2] This technical guide provides an in-depth analysis of the known mechanisms of action of jatrophane diterpenes, with a focus on their role in reversing P-glycoprotein-mediated MDR and inducing programmed cell death. The information presented herein is intended to inform and guide researchers, scientists, and drug development professionals in the exploration of jatrophanes as potential therapeutic agents.

This document summarizes key quantitative data, outlines common experimental protocols for assessing jatrophane activity, and provides visual representations of the critical signaling pathways and experimental workflows involved in their study.

Core Mechanisms of Action

Jatrophane diterpenes exert their anticancer effects through a variety of interconnected mechanisms, primarily centered around the circumvention of multidrug resistance and the induction of cell death pathways.

Reversal of Multidrug Resistance (MDR)

A primary and extensively studied mechanism of action for many jatrophane diterpenes is their ability to inhibit the function of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter responsible for the efflux of chemotherapeutic drugs from cancer cells.[2][3] Jatrophanes have been shown to act as P-gp modulators, effectively restoring the sensitivity of resistant cancer cells to conventional anticancer drugs.[4][5][6][7] The reversal of MDR is achieved through several proposed actions:

  • Direct P-gp Substrate Competition: Some jatrophanes may act as substrates for P-gp, competitively inhibiting the binding and efflux of chemotherapeutic agents.[4]

  • Stimulation of P-gp ATPase Activity: Certain jatrophane derivatives have been observed to stimulate the ATPase activity of P-gp, which paradoxically leads to an increase in the intracellular concentration of co-administered drugs like doxorubicin (B1662922).[4][6] A docking study has suggested a high binding affinity of some jatrophanes to the doxorubicin recognition site on P-gp.[6]

  • Downregulation of P-gp Expression: By inhibiting key signaling pathways, jatrophanes can lead to a reduction in the expression of the mdr1 gene, which encodes for P-gp.[3]

Inhibition of Pro-Survival Signaling Pathways

Jatrophanes have been demonstrated to target and inhibit critical signaling cascades that promote cancer cell survival, proliferation, and resistance to therapy.

A significant mechanism of action for some jatrophanes, most notably jatrophone, is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[8][9][10] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8] By inhibiting this pathway, jatrophanes can:

  • Induce Cell Cycle Arrest: Suppression of Akt signaling can lead to the arrest of the cell cycle, preventing cancer cell proliferation.[8]

  • Promote Apoptosis: Inhibition of the PI3K/Akt pathway can sensitize cancer cells to apoptotic signals.[6][8]

  • Reduce P-gp Expression: The PI3K/Akt/NF-κB pathway is implicated in the regulation of P-gp expression, and its inhibition by jatrophanes contributes to the reversal of MDR.[4]

PI3K_Akt_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt Phosphorylation Akt Akt Akt->pAkt IKK IKK pAkt->IKK Activation IkB IκB IKK->IkB Phosphorylation (leads to degradation) NFkB_IkB NF-κB/IκB Complex NFkB NF-κB NFkB_IkB->NFkB Release NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Jatrophane Jatrophane Jatrophane->PI3K Inhibition Jatrophane->pAkt Inhibition Jatrophane->NFkB Inhibition DNA DNA NFkB_nuc->DNA Binding Gene_Expression Gene Expression (Survival, Proliferation, P-gp) DNA->Gene_Expression

Induction of Programmed Cell Death

Jatrophanes have been shown to induce both apoptosis and autophagy in cancer cells.

The induction of apoptosis, or programmed cell death, is a key feature of many jatrophane diterpenes.[11] This is achieved through:

  • Caspase Activation: Studies have demonstrated that jatrophanes can activate executioner caspases, such as caspase-3 and caspase-9, which are critical for the dismantling of the cell during apoptosis.[1][3]

  • Mitochondrial Membrane Disruption: Jatrophanes can affect the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[1]

  • Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS levels has been observed following treatment with certain jatrophanes, which can trigger oxidative stress and lead to apoptosis.[1][4]

In addition to apoptosis, some jatrophanes, such as jatrophone, can induce autophagy in resistant breast cancer cells.[8] Autophagy is a cellular process of self-digestion that can have a dual role in cancer, either promoting survival or contributing to cell death. The induction of autophagy by jatrophanes appears to contribute to their overall cytotoxic effect.[8][12][13]

Other Anticancer Mechanisms

Emerging research suggests additional mechanisms of action for jatrophane diterpenes:

  • Microtubule Interaction: There is evidence to suggest that some jatrophanes may interact with microtubules, similar to taxane-based chemotherapeutics, leading to G2/M cell cycle arrest.[3]

  • Anti-Angiogenic Effects: Certain jatrophanes have been shown to decrease the secretion of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that stimulates the formation of new blood vessels required for tumor growth.[3]

Jatrophane_MoA Jatrophane Jatrophane Diterpenes Pgp_Inhibition P-gp Inhibition Jatrophane->Pgp_Inhibition PI3K_Inhibition PI3K/Akt/NF-κB Pathway Inhibition Jatrophane->PI3K_Inhibition Apoptosis Induction of Apoptosis Jatrophane->Apoptosis Autophagy Induction of Autophagy Jatrophane->Autophagy Other_Effects Other Effects (Anti-angiogenic, etc.) Jatrophane->Other_Effects MDR_Reversal MDR Reversal Pgp_Inhibition->MDR_Reversal PI3K_Inhibition->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest PI3K_Inhibition->Cell_Cycle_Arrest Cell_Death Cancer Cell Death Apoptosis->Cell_Death Autophagy->Cell_Death Other_Effects->Cell_Death

Quantitative Data on Jatrophane Activity

The following tables summarize the cytotoxic and MDR reversal activities of selected jatrophane diterpenes from the literature.

Table 1: Cytotoxic Activity of Jatrophane Diterpenes (IC50 Values)

CompoundCell LineIC50 (µM)Reference
JatrophoneMCF-7/ADR (Doxorubicin-resistant breast cancer)1.8 ± 0.2[8]
JatrophoneHep G2 1886 (Hepatocellular carcinoma)3.2[14]
JatrophoneWiDr (Colon cancer)8.97[14]
JatrophoneHeLa (Cervical cancer)5.13[14]
JatrophoneAGS (Stomach cancer)2.5[14]
Jatrophane Derivative 342Caov-4 (Ovarian cancer)46.27 ± 3.86[1][3]
Jatrophane Derivative 342OVCAR-3 (Ovarian cancer)38.81 ± 3.30[1][3]
Jatrophane Derivative 343Caov-4 (Ovarian cancer)36.48 ± 3.18[1][3]
Jatrophane Derivative 343OVCAR-3 (Ovarian cancer)42.59 ± 4.50[1][3]
Jatrophane 296MCF-7 (Breast cancer)24.33 ± 3.21[1]
Jatrophane 296MDA-MB 469 (Breast cancer)55.67 ± 7.09[1]
Esulatin M (Compound 5)EPG85-257RDB (Gastric cancer)1.8[15]
Esulatin M (Compound 5)EPP85-181RDB (Pancreatic cancer)4.8[15]

Table 2: P-glycoprotein Modulation Activity of Jatrophane Diterpenes

CompoundAssayResultReference
Euphodendroidin D (4)P-gp mediated daunomycin transport2-fold more potent than cyclosporin (B1163) A[2][7]
Jatrophane Derivative 17Reversal of P-gp-mediated resistance to DOXEC50 = 182.17 ± 32.67 nM[6]
Compounds 3, 5, and 9 from E. sororiaMDR reversal in HCT-8/Taxol cellsPromising reversal ability compared to verapamil[16]
Compounds 19, 25, and 26 from P. tithymaloidesChemoreversal abilityGreater than the third-generation drug tariquidar[5]

Experimental Protocols

The following are descriptions of standard experimental methodologies used to investigate the mechanism of action of jatrophane diterpenes.

Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Objective: To determine the concentration of a jatrophane diterpene that inhibits the growth of a cancer cell line by 50% (IC50).

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of the jatrophane compound for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, the treatment medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • The formazan crystals are solubilized with a solvent (e.g., DMSO or isopropanol).

    • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

P-gp Efflux Inhibition Assay (Rhodamine 123 or Calcein-AM Accumulation)
  • Objective: To assess the ability of a jatrophane diterpene to inhibit the efflux function of P-glycoprotein.

  • Methodology:

    • P-gp overexpressing cancer cells (e.g., MCF-7/ADR) and their parental sensitive counterparts are seeded in plates or tubes.

    • The cells are pre-incubated with the jatrophane compound or a known P-gp inhibitor (e.g., verapamil) as a positive control.

    • A fluorescent P-gp substrate, such as Rhodamine 123 or Calcein-AM, is added to the cells and incubated for a specific time.

    • The cells are then washed with a cold buffer to remove the extracellular fluorescent substrate.

    • The intracellular fluorescence is measured using a flow cytometer or a fluorescence microplate reader.

    • An increase in intracellular fluorescence in the presence of the jatrophane compound indicates inhibition of P-gp-mediated efflux.

MDR_Reversal_Workflow start Start seed_cells Seed MDR and Parental Cancer Cells in 96-well Plate start->seed_cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight pretreat Pre-treat with Jatrophane or Control (Verapamil) incubate_overnight->pretreat add_substrate Add Fluorescent P-gp Substrate (e.g., Rhodamine 123) pretreat->add_substrate incubate_substrate Incubate for 60-90 min add_substrate->incubate_substrate wash Wash with Cold PBS incubate_substrate->wash measure_fluorescence Measure Intracellular Fluorescence (Flow Cytometer / Plate Reader) wash->measure_fluorescence analyze Analyze Data: Compare Fluorescence Levels measure_fluorescence->analyze end End: Determine P-gp Inhibition Activity analyze->end

Western Blot Analysis for Signaling Pathway Proteins
  • Objective: To determine the effect of a jatrophane diterpene on the expression and phosphorylation status of proteins in a specific signaling pathway (e.g., PI3K/Akt/NF-κB).

  • Methodology:

    • Cancer cells are treated with the jatrophane compound for a specified time.

    • The cells are lysed to extract total proteins.

    • The protein concentration of each sample is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-Akt, anti-phospho-Akt, anti-NF-κB).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • A chemiluminescent substrate is added, and the resulting light signal is detected using an imaging system.

    • The intensity of the bands corresponding to the target proteins is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
  • Objective: To quantify the induction of apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells following treatment with a jatrophane diterpene.

  • Methodology:

    • Cancer cells are treated with the jatrophane compound for a specified time.

    • Both adherent and floating cells are collected and washed.

    • The cells are resuspended in an Annexin V binding buffer.

    • Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cells.

    • After a short incubation in the dark, the cells are analyzed by flow cytometry.

    • Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of early apoptotic cells (Annexin V-positive, PI-negative).

    • PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, thus staining late apoptotic and necrotic cells (Annexin V-positive, PI-positive and Annexin V-negative, PI-positive, respectively).

Conclusion and Future Directions

The study of jatrophane diterpenes has revealed a class of natural products with significant potential in cancer therapy, particularly in overcoming the challenge of multidrug resistance. Their multifaceted mechanism of action, encompassing P-gp inhibition, disruption of key pro-survival signaling pathways, and induction of programmed cell death, makes them attractive candidates for further development.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To identify the key pharmacophoric elements responsible for their biological activities and to guide the synthesis of more potent and selective analogs.[5][7]

  • In Vivo Efficacy Studies: To evaluate the antitumor and MDR reversal activity of promising jatrophane compounds in preclinical animal models.

  • Target Deconvolution: To precisely identify the direct molecular targets of various jatrophane diterpenes.

  • Combination Therapy Studies: To explore the synergistic effects of jatrophanes with a broader range of conventional chemotherapeutic agents.

The continued investigation of jatrophane diterpenes holds the promise of delivering novel therapeutic strategies to improve outcomes for cancer patients, especially those with drug-resistant tumors.

References

The Jatrophane Diterpenes: A Comprehensive Review of Their History, Chemistry, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Jatrophane diterpenes are a fascinating and structurally diverse class of natural products, primarily isolated from the plant families Euphorbiaceae and Thymelaeaceae. Their unique bicyclic [10.3.0]pentadecane carbon skeleton has intrigued chemists for decades, while their broad spectrum of biological activities has captured the attention of pharmacologists and drug discovery scientists. This technical guide provides a comprehensive literature review of jatrophane diterpenes, covering their history, biosynthesis, chemical synthesis, and diverse pharmacological activities, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their mechanisms of action through signaling pathway diagrams.

History and Discovery

The story of jatrophane diterpenes began in 1970 with the isolation of "jatrophone" by Kupchan and his team from the plant Jatropha gossypiifolia. This pioneering work unveiled a novel macrocyclic diterpenoid with significant antiproliferative effects against human tumor cell lines, sparking considerable interest in this new class of natural products.[1] Since this initial discovery, a vast number of jatrophane and rearranged jatrophane-type diterpenes have been isolated from various species of the Euphorbia and Jatropha genera.[1] These compounds are often found as highly oxygenated polyesters, with the type and position of the ester groups contributing to their remarkable structural diversity and wide range of biological activities.[1]

Biosynthesis

The biosynthesis of the jatrophane skeleton is believed to proceed through the casbene (B1241624) pathway.[1] The precursor for this pathway is geranylgeranyl pyrophosphate (GGPP). The initial steps involve the cyclization of GGPP to form casbene. Subsequently, the cyclopropane (B1198618) ring of casbene is opened, followed by the closure of a five-membered ring between C-6 and C-10 to generate the characteristic jatrophane core.[1] Further enzymatic modifications, such as oxidations and esterifications, lead to the vast array of naturally occurring jatrophane diterpenes.

Pharmacological Activities

Jatrophane diterpenes exhibit a wide array of potent biological activities, making them promising candidates for drug development. These activities include cytotoxic, anti-inflammatory, anti-HIV, and multidrug resistance (MDR) reversal effects.

Cytotoxic Activity

Numerous jatrophane diterpenes have demonstrated significant cytotoxicity against a variety of cancer cell lines. This activity is a key area of research, with the aim of developing novel anticancer agents. The cytotoxic effects are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Table 1: Cytotoxic Activity of Selected Jatrophane Diterpenes (IC50 values in µM)

CompoundCell LineIC50 (µM)Reference
JatrophoneMCF-7/ADR1.8[2][3][4]
Unnamed Jatrophane 1NCI-H46010-20[5]
Unnamed Jatrophane 1NCI-H460/R10-20[5]
Unnamed Jatrophane 1U8710-20[5]
Unnamed Jatrophane 1U87-TxR10-20[5]
Unnamed Jatrophane 2U87~20[5]
Sterenoid ESMMC-77217.6[6]
Sterenoid EHL-604.7[6]
Compound 4 (from a study)Various10.28 - 29.70[7]
Anti-inflammatory Activity

Several jatrophane diterpenes have shown potent anti-inflammatory properties. Their activity is often assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.

Table 2: Anti-inflammatory Activity of Selected Jatrophane Diterpenes (IC50 values in µM)

CompoundAssayIC50 (µM)Reference
Compound 5 (from J. curcas)NO production in RAW264.716.86[8][9]
Compound 8 (from J. curcas)NO production in RAW264.732.49[8][9]
Compound 9 (from J. curcas)NO production in RAW264.725.33[8]
Compound 10 (from J. curcas)NO production in RAW264.728.71[8]
Compound 11 (from J. curcas)NO production in RAW264.718.92[8][9]
Compound 13 (from J. curcas)NO production in RAW264.720.15[8][9]
Anti-HIV Activity

Certain jatrophane diterpenes have emerged as promising anti-HIV agents. Their efficacy is typically evaluated by measuring the inhibition of HIV-1 replication in infected cells, with EC50 values indicating the concentration required for 50% inhibition.

Table 3: Anti-HIV Activity of Selected Diterpenes (EC50 values)

CompoundVirusEC50Reference
Phorbol-12,13-didecanoateCHIKV6.0 ± 0.9 nM[10]
Ingenane-type diterpene esterCHIKV1.2 ± 0.1 µM[10]
Compound 72 (a paraliane)HIV-114 µg/mL[1]
Compounds 88, 485, 487, 489HIV-140-79 µg/mL[1]
Multidrug Resistance (MDR) Reversal Activity

A significant and exciting area of jatrophane research is their ability to reverse multidrug resistance in cancer cells. MDR is a major obstacle in chemotherapy and is often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Jatrophanes can inhibit the function of these pumps, thereby restoring the efficacy of conventional anticancer drugs. The Rhodamine 123 efflux assay is a common method to assess this activity.

Table 4: Multidrug Resistance (MDR) Reversal Activity of Selected Jatrophane Diterpenes

CompoundCell LineActivity MetricValueReference
Jatrophane Diterpenes (Component I)MCF-7/ADR, HCT-8/TP-gp inhibition-[11]
Compound 6 (from J. curcas)-Chemoreversal effectHigher than verapamil (B1683045)[12]
Euphosorophane F-M and othersHCT-8/TaxolMDR reversalPromising[13]
Jatrophane DiterpenesMDA-MB-231MRP-specific efflux inhibitionRemarkable for some compounds[14]
Compounds 19, 25, 26HepG2/ADR, MCF-7/ADRMDR modulationPotent[15]

Experimental Protocols

Cytotoxicity Assay: MTT Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • 96-well microplate

  • Cells in culture

  • Test compounds (jatrophane diterpenes)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[16]

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of the jatrophane diterpenes. Include a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[17]

  • Incubation: Incubate the plate for 1-4 hours at 37°C to allow the formation of formazan crystals.[17]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[17][18]

  • Absorbance Measurement: Shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[17]

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Multidrug Resistance Reversal Assay: Rhodamine 123 Efflux Assay

This assay measures the ability of a compound to inhibit the P-glycoprotein (P-gp) efflux pump by quantifying the intracellular accumulation of the fluorescent substrate Rhodamine 123.

Materials:

  • MDR-overexpressing cells (e.g., MCF-7/ADR) and their parental sensitive cell line

  • Test compounds (jatrophane diterpenes)

  • Rhodamine 123

  • Verapamil (positive control P-gp inhibitor)

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Preparation: Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., RPMI 1640 without FBS) at a concentration of 5 x 10⁵ cells/mL.[19]

  • Incubation with Inhibitors: Pre-incubate the cells with the jatrophane diterpenes or verapamil at various concentrations for a specific time (e.g., 30 minutes at 37°C).

  • Rhodamine 123 Loading: Add Rhodamine 123 (e.g., at a final concentration of 1.3 µM) to the cell suspension and incubate for a defined period (e.g., 1 hour at 37°C) to allow for its uptake.[19]

  • Efflux: Wash the cells twice with cold buffer to remove extracellular Rhodamine 123. Resuspend the cells in fresh, pre-warmed buffer and incubate for an additional period (e.g., 2 hours at 37°C) to allow for efflux of the dye.[19]

  • Fluorescence Measurement: After the efflux period, place the cells on ice to stop the process. Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence plate reader.

  • Data Analysis: Compare the fluorescence intensity of cells treated with the jatrophane diterpenes to that of untreated cells and cells treated with the positive control. An increase in intracellular fluorescence indicates inhibition of the P-gp efflux pump.

Anti-inflammatory Assay: Nitric Oxide (NO) Production Assay

This assay measures the anti-inflammatory activity of compounds by quantifying their ability to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS). NO production is indirectly measured by determining the concentration of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Test compounds (jatrophane diterpenes)

  • Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of approximately 1 x 10⁵ cells/well and allow them to adhere overnight.[20]

  • Treatment: Pre-treat the cells with various concentrations of the jatrophane diterpenes for 1 hour.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response and incubate for 24 hours.[21]

  • Griess Reaction: After incubation, collect 50-100 µL of the cell culture supernatant from each well. Mix the supernatant with an equal volume of Griess reagent in a separate 96-well plate.[21]

  • Incubation and Measurement: Incubate the mixture at room temperature for 10-15 minutes. Measure the absorbance at 540 nm using a microplate reader.[21]

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use the standard curve to determine the nitrite concentration in the samples. Calculate the percentage of NO production inhibition by the jatrophane diterpenes compared to the LPS-stimulated control.

Signaling Pathways and Mechanisms of Action

Jatrophane diterpenes exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.

PI3K/Akt/NF-κB Pathway

Several studies have shown that jatrophane diterpenes, including jatrophone, can inhibit the PI3K/Akt/NF-κB signaling pathway.[2][3][4][11][22] This pathway is a critical regulator of cell survival, proliferation, and inflammation. Its inhibition by jatrophanes can lead to apoptosis (programmed cell death) in cancer cells.

PI3K_Akt_NFkB_Pathway Jatrophane Jatrophane Diterpenes PI3K PI3K Jatrophane->PI3K Inhibits Akt Akt PI3K->Akt Activates IkB IκB Akt->IkB Inhibits NFkB NF-κB IkB->NFkB Inhibits (sequesters in cytoplasm) Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-survival and Pro-inflammatory Gene Expression Nucleus->Gene_Expression Promotes PKC_Activation_Pathway Jatrophane Jatrophane Diterpenes PKC Protein Kinase C Jatrophane->PKC Activates Downstream_Targets Downstream Targets PKC->Downstream_Targets Phosphorylates Cellular_Response Cellular Response (e.g., Anti-HIV activity, Apoptosis) Downstream_Targets->Cellular_Response Leads to

References

Methodological & Application

Application Notes and Protocols for Jatrophane Synthesis and Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthesis and derivatization of jatrophane diterpenes, a class of natural products with significant biological activities, including anti-cancer and multidrug resistance (MDR) reversal properties. The information is intended to serve as a practical guide for researchers in medicinal chemistry, natural product synthesis, and drug discovery.

Introduction to Jatrophane Diterpenes

Jatrophane diterpenes are a complex class of macrocyclic natural products isolated primarily from plants of the Euphorbiaceae family.[1][2] Their intricate molecular architecture, characterized by a bicyclo[10.3.0]pentadecane core, has made them challenging targets for total synthesis.[3][4] The interest in jatrophanes is largely driven by their potent biological activities, particularly their ability to reverse multidrug resistance in cancer cells by inhibiting P-glycoprotein (P-gp), an ATP-dependent efflux pump.[2][5][6] This has positioned them as promising leads for the development of chemosensitizing agents in cancer therapy.[6]

One of the most well-known jatrophanes, jatrophone, was first isolated in 1970 and demonstrated significant antiproliferative effects.[1] More recently, other jatrophanes, such as euphosalicin (B1246864) and various derivatives from Euphorbia species, have been identified as potent MDR modulators.[3][7] The complex structure and potent bioactivity of jatrophanes have spurred considerable effort in the development of synthetic routes to access these molecules and their analogs for further biological evaluation.[3][8]

Total Synthesis of Jatrophane Diterpenes

The total synthesis of jatrophanes is a formidable challenge due to the presence of a strained macrocycle and multiple stereocenters. Several research groups have developed elegant strategies to construct the jatrophane core. Below are protocols for key reactions in the synthesis of representative jatrophane diterpenes.

Synthesis of (-)-15-O-acetyl-3-O-propionylcharaciol (Hiersemann et al.)

The enantioselective total synthesis of (-)-15-O-acetyl-3-O-propionylcharaciol, a jatrophane diterpene from Euphorbia characias, highlights the use of modern synthetic methods to construct the complex framework.[4][9] Key steps in this synthesis include a B-alkyl Suzuki-Miyaura cross-coupling and a ring-closing metathesis (RCM).[4]

Experimental Protocol: Key Steps in the Synthesis of (-)-15-O-acetyl-3-O-propionylcharaciol

Note: The following protocols are generalized based on published literature. For precise experimental details, including reagent quantities, reaction times, and purification methods, please refer to the original publication and its supporting information.[4][10]

1. B-Alkyl Suzuki-Miyaura Cross-Coupling:

  • Reaction: Coupling of a vinyl iodide fragment with an alkylborane to form a key C-C bond for the macrocycle precursor.

  • Reagents:

    • Vinyl iodide precursor

    • Alkylborane precursor (e.g., from hydroboration of an alkene)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂)

    • Base (e.g., Cs₂CO₃)

    • Solvent (e.g., DMF/THF/H₂O mixture)

  • Procedure: To a solution of the vinyl iodide and alkylborane in the chosen solvent system, the palladium catalyst and base are added. The reaction mixture is stirred at an elevated temperature (e.g., 40-60 °C) until completion, monitored by TLC. The reaction is then quenched, and the product is extracted and purified by column chromatography.

2. Ring-Closing Metathesis (RCM):

  • Reaction: Formation of the 12-membered macrocycle from a diene precursor.

  • Reagents:

    • Diene precursor

    • Ruthenium catalyst (e.g., Grubbs second-generation catalyst)

    • Solvent (e.g., degassed dichloromethane (B109758) or toluene)

  • Procedure: A solution of the diene precursor in a suitable solvent is degassed. The ruthenium catalyst is then added, and the reaction is stirred at room temperature or with gentle heating. The reaction progress is monitored by TLC. Upon completion, the solvent is removed, and the crude product is purified by column chromatography to yield the macrocyclic jatrophane core.

Total Synthesis of Jatrophone

The total synthesis of jatrophone, the first member of this class to be synthesized, has been accomplished by several groups, each employing a unique strategy.[8][11]

Experimental Protocol: Key Steps in Jatrophone Synthesis (General Approaches)

Note: The following protocols are generalized. Please consult the original publications for detailed procedures.[8][11]

1. Palladium-Catalyzed Carbonylative Coupling (Hegedus et al.):

  • Reaction: Macrocyclization via the coupling of a vinyl triflate with a vinyl stannane (B1208499) in the presence of carbon monoxide.

  • Reagents:

    • Vinyl triflate-vinyl stannane precursor

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Carbon monoxide (CO) gas

    • Solvent (e.g., THF)

  • Procedure: The precursor is dissolved in the solvent in a reaction vessel equipped for handling CO gas. The palladium catalyst is added, and the vessel is pressurized with CO. The reaction is heated, and upon completion, the product is isolated and purified.

2. Intramolecular Aldol (B89426) Condensation/Macrocyclization (Smith et al.):

  • Reaction: Formation of the macrocycle through an intramolecular aldol reaction.

  • Reagents:

    • Acyclic precursor with terminal aldehyde and ketone functionalities

    • Base (e.g., LiHMDS)

    • Solvent (e.g., THF)

  • Procedure: The acyclic precursor is dissolved in a dry solvent and cooled to a low temperature (e.g., -78 °C). A solution of the base is added dropwise to effect the intramolecular cyclization. The reaction is quenched, and the product is worked up and purified.

Derivatization of the Jatrophane Scaffold

Derivatization of the jatrophane core is crucial for structure-activity relationship (SAR) studies and for optimizing the pharmacological properties of these molecules.[6][12] Common modifications include esterification, hydrolysis, and modification of the double bonds within the macrocycle.[6]

Experimental Protocol: General Derivatization Methods

Note: These are general procedures. Specific conditions may vary depending on the substrate.

1. Esterification of Hydroxyl Groups:

  • Reaction: Acylation of free hydroxyl groups on the jatrophane skeleton.

  • Reagents:

    • Jatrophane with free hydroxyl group(s)

    • Acylating agent (e.g., acyl chloride or anhydride)

    • Base (e.g., pyridine, DMAP)

    • Solvent (e.g., dichloromethane)

  • Procedure: The jatrophane is dissolved in the solvent, and the base is added, followed by the acylating agent. The reaction is stirred at room temperature until completion. The mixture is then washed with aqueous acid and brine, dried, and the solvent is evaporated. The product is purified by chromatography.

2. Hydrolysis of Ester Groups:

  • Reaction: Cleavage of ester functionalities to reveal hydroxyl groups.

  • Reagents:

    • Esterified jatrophane

    • Base (e.g., K₂CO₃, NaOH) or Acid (e.g., HCl)

    • Solvent (e.g., methanol, THF/water)

  • Procedure: The jatrophane ester is dissolved in the solvent, and the base or acid is added. The reaction is stirred at room temperature or heated as required. Upon completion, the reaction is neutralized, and the product is extracted and purified.

Quantitative Data and Structure-Activity Relationships (SAR)

The biological activity of jatrophane derivatives, particularly their ability to inhibit P-glycoprotein and their cytotoxicity against cancer cell lines, is highly dependent on their substitution pattern.[6][12]

Table 1: Cytotoxicity of Selected Jatrophane Diterpenes against various Cancer Cell Lines

CompoundCancer Cell LineIC₅₀ (µM)Reference
Jatrophane 1NCI-H46010-20[7]
Jatrophane 1NCI-H460/R10-20[7]
Jatrophane 1U8710-20[7]
Jatrophane 1U87-TxR10-20[7]
Jatrophane 1DLD1>50[7]
Jatrophane 1DLD1-TxR>50[7]
Jatrophane 2U87~20[7]
Sterenoid ESMMC-77217.6[13]
Sterenoid EHL-604.7[13]

Table 2: P-glycoprotein Inhibition by Jatrophane Derivatives

CompoundCell LineActivity AssayPotencyReference
Euphodendroidin DP-gp overexpressingDaunomycin transport2x more potent than cyclosporin (B1163) A[12]
Jatrophane Derivative 19HepG2/ADR, MCF-7/ADRRho123 effluxPotent MDR modulator[14]
Jatrophane Derivative 25HepG2/ADR, MCF-7/ADRRho123 effluxPotent MDR modulator[14]
Jatrophane Derivative 26HepG2/ADR, MCF-7/ADRRho123 effluxPotent MDR modulator[14]
Epieuphoscopin BMDR1-transfectedMitoxantrone effluxIC₅₀ = 1.71 µM[11]

Signaling Pathways and Experimental Workflows

Jatrophane Interaction with the PI3K/Akt Signaling Pathway

Some jatrophane diterpenes have been shown to exert their anti-cancer effects by modulating key signaling pathways involved in cell survival and proliferation. For instance, certain jatrophanes can inhibit the PI3K/Akt/NF-κB pathway, leading to reduced P-gp expression and increased apoptosis in cancer cells.[15]

PI3K_Akt_Pathway Jatrophane Jatrophane Diterpenes PI3K PI3K Jatrophane->PI3K Inhibition Apoptosis Apoptosis Jatrophane->Apoptosis Induction Akt Akt PI3K->Akt Activation NFkB NF-κB Akt->NFkB Activation Pgp P-glycoprotein (MDR) NFkB->Pgp Upregulation CellSurvival Cell Survival & Proliferation NFkB->CellSurvival Promotion Pgp->CellSurvival Promotion

Caption: Jatrophane inhibition of the PI3K/Akt/NF-κB pathway.

General Workflow for Jatrophane Total Synthesis

The total synthesis of a complex natural product like a jatrophane diterpene involves a multi-step process, often employing a convergent strategy where key fragments are synthesized separately and then coupled.

Synthesis_Workflow Start Simple Starting Materials FragA Fragment A Synthesis Start->FragA FragB Fragment B Synthesis Start->FragB Coupling Fragment Coupling FragA->Coupling FragB->Coupling Macro Macrocyclization Coupling->Macro Final Final Functional Group Manipulations Macro->Final Target Jatrophane Target Molecule Final->Target

Caption: Convergent synthesis strategy for jatrophane diterpenes.

Workflow for Jatrophane Derivatization and SAR Studies

The process of generating derivatives and evaluating their structure-activity relationships is a cyclical process involving synthesis, purification, characterization, and biological testing.

SAR_Workflow Core Jatrophane Core (Natural or Synthetic) Deriv Chemical Derivatization (e.g., Esterification) Core->Deriv Purify Purification & Characterization (HPLC, NMR, MS) Deriv->Purify BioAssay Biological Assays (Cytotoxicity, P-gp Inhibition) Purify->BioAssay SAR SAR Analysis BioAssay->SAR Lead Lead Optimization SAR->Lead Lead->Deriv Design New Analogs

Caption: Workflow for jatrophane derivatization and SAR studies.

References

Application Notes and Protocols for Jatrophane Diterpenes in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of jatrophane diterpenes, specifically focusing on their application in cancer cell culture experiments. The protocols detailed below are based on established methodologies for evaluating their efficacy as multidrug resistance (MDR) modulators and cytotoxic agents.

Introduction

Jatrophane diterpenes are a class of naturally occurring compounds found in various plant species, notably within the Euphorbiaceae family.[1][2][3] These compounds have garnered significant interest in cancer research due to their potent biological activities.[1][2][3] A primary focus of this research has been their ability to reverse multidrug resistance in cancer cells, a major obstacle in chemotherapy.[4][5][6][7][8][9][10][11]

The primary mechanism by which jatrophanes overcome MDR is through the inhibition of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump.[4][5][7][8][10][11] By blocking P-gp, jatrophanes increase the intracellular accumulation of chemotherapeutic drugs in resistant cancer cells, thereby restoring their sensitivity.[5][12] Furthermore, some jatrophane diterpenes have been shown to induce apoptosis and autophagy, as well as inhibit key cell survival signaling pathways such as the PI3K/AKT/NF-κB pathway.[1][5][13][14]

Data Presentation

The following tables summarize the cytotoxic and MDR reversal activities of various jatrophane diterpenes from published studies.

Table 1: Cytotoxicity of Jatrophane Diterpenes in Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)Reference
JatrophoneMCF-7/ADR (Doxorubicin-resistant breast cancer)SRB1.8 ± 0.05[1]
Guyonianins E and FHEK293 (Human embryonic kidney)Not Specified35-100[15]
Euphoheliphanes A-C6 Renal Cancer Cell LinesNot Specified< 50[16]
Jatrophane 1NCI-H460 (Non-small cell lung carcinoma)MTT10-20[17]
Jatrophane 1NCI-H460/R (Resistant non-small cell lung carcinoma)MTT10-20[17]
Jatrophane 1U87 (Glioblastoma)MTT10-20[17]
Jatrophane 1U87-TxR (Resistant glioblastoma)MTT10-20[17]

Table 2: Multidrug Resistance (MDR) Reversal Activity of Jatrophane Diterpenes

Compound/ComponentCell LineAssayConcentrationEffectReference
Euphomelliferenes A (2)L5178Y MDR (Mouse lymphoma)Rhodamine-123 exclusionDose-dependentSignificant MDR reversal[4]
Euphomelliferenes A (2)COLO 320 (Colon adenocarcinoma)Rhodamine-123 exclusionDose-dependentSignificant MDR reversal[4]
Component I (from Euphorbia Sororia)MCF-7/ADRNot SpecifiedNot SpecifiedEnhanced sensitivity to P-gp substrate chemotherapeutics[5]
Component I (from Euphorbia Sororia)HCT-8/TNot SpecifiedNot SpecifiedEnhanced sensitivity to P-gp substrate chemotherapeutics[5]
Jatrophane Derivative 17MCF-7/ADRDoxorubicin (B1662922) sensitivityEC50 = 182.17 ± 32.67 nMHigh reversal activity[12]
Euphodendroidin D (4)Not SpecifiedDaunomycin transportNot Specified2-fold more potent than cyclosporin (B1163) A[10]
Jatrophanes from E. dendroidesNCI-H460/RNot SpecifiedConcentration-dependentOvercame paclitaxel (B517696) resistance[7]

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using Sulforhodamine B (SRB) Assay

This protocol is adapted from a study on jatrophone's effect on doxorubicin-resistant breast cancer cells.[1]

1. Cell Seeding:

  • Seed cancer cells (e.g., MCF-7/ADR) in 96-well plates at a density of approximately 5 x 10³ cells per well.[1]

  • Incubate for 24 hours to allow for cell attachment.

2. Treatment:

  • Prepare a dilution series of the jatrophane compound (e.g., 0.01, 0.1, 1.0, 10, 100 µM) in the appropriate cell culture medium.[1]

  • Remove the old medium from the wells and add 100 µL of the medium containing the jatrophane compound.

  • Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plates for 72 hours.[1]

3. Cell Fixation:

  • After incubation, carefully discard the medium.

  • Add 150 µL of 10% trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[1]

4. Staining:

  • Wash the plates three times with tap water and allow them to air dry.

  • Add 70 µL of 0.4% (w/v) SRB solution to each well and incubate for 10 minutes at room temperature in the dark.[1]

5. Absorbance Measurement:

  • Wash the plates three times with 1% acetic acid to remove unbound dye.

  • Allow the plates to air dry completely.

  • Add 150 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Measure the absorbance at 515 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Rhodamine-123 Exclusion Assay for P-gp Modulation

This protocol is a standard method to assess the P-gp inhibitory activity of compounds.[4][18]

1. Cell Preparation:

  • Culture MDR cancer cells (e.g., L5178Y MDR or COLO 320) to 70-80% confluency.[4]

  • Harvest the cells and resuspend them in fresh culture medium at a concentration of 1 x 10⁶ cells/mL.

2. Treatment:

  • Pre-incubate the cells with various concentrations of the jatrophane compound for 30 minutes at 37°C.

  • Include a known P-gp inhibitor (e.g., verapamil) as a positive control and a vehicle control.

3. Rhodamine-123 Staining:

  • Add Rhodamine-123 to a final concentration of 5 µM to each cell suspension.

  • Incubate for 60 minutes at 37°C in the dark.

4. Washing:

  • Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

5. Flow Cytometry Analysis:

  • Resuspend the cell pellet in 500 µL of PBS.

  • Analyze the intracellular fluorescence of Rhodamine-123 using a flow cytometer (excitation at 488 nm, emission at 530 nm).

6. Data Analysis:

  • An increase in the intracellular fluorescence of Rhodamine-123 in the presence of the jatrophane compound indicates inhibition of P-gp-mediated efflux.

  • Quantify the reversal of MDR by calculating the fluorescence ratio of treated cells to control cells.

Protocol 3: Western Blotting for Signaling Pathway Analysis

This protocol is used to determine the effect of jatrophane compounds on the expression levels of key proteins in signaling pathways like PI3K/AKT/NF-κB.[1][5]

1. Cell Lysis:

  • Treat cells with the jatrophane compound for the desired time.

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein extract.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

3. SDS-PAGE:

  • Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.

4. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the target proteins (e.g., PI3K, AKT, p-AKT, NF-κB, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

6. Detection:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

7. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the expression of the target proteins to the loading control.

Visualizations

MDR_Reversal_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Culture MDR Cancer Cells harvest Harvest & Resuspend Cells cell_culture->harvest pre_incubation Pre-incubate with Jatrophane harvest->pre_incubation rho_staining Add Rhodamine-123 pre_incubation->rho_staining wash Wash Cells rho_staining->wash flow_cytometry Flow Cytometry Analysis wash->flow_cytometry data_analysis Quantify Fluorescence flow_cytometry->data_analysis result P-gp Inhibition Assessed data_analysis->result PI3K_AKT_Pathway Jatrophane Jatrophane Diterpene PI3K PI3K Jatrophane->PI3K Inhibits AKT AKT PI3K->AKT Activates NFkB NF-κB AKT->NFkB Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival NFkB->Proliferation

References

Application Notes and Protocols for In Vivo Animal Model Studies of Jatrophane Diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Jatrophane Diterpenes in In Vivo Animal Models Audience: Researchers, scientists, and drug development professionals.

Introduction:

Jatrophane diterpenes are a class of naturally occurring compounds found in plants of the Euphorbiaceae family.[1][2][3] These compounds have garnered significant interest in drug discovery due to their complex structures and a wide range of biological activities.[1][3] Preclinical research has demonstrated their potential as anti-inflammatory, cytotoxic, anti-HIV, and multidrug resistance (MDR) reversal agents.[1] This document provides detailed application notes and protocols for the investigation of jatrophane diterpenes in in vivo animal models, based on available preclinical data. While the specific compound "jatrophane 2" is not extensively characterized in the reviewed literature, the following protocols are based on studies of structurally related and well-investigated jatrophane diterpenes.

Data Presentation

Table 1: In Vitro Anti-inflammatory Activity of Jatrophane Diterpenoids
CompoundAssayCell LineIC50 (µM)Positive Control
Compound 5NO Production InhibitionRAW264.7 Macrophages16.86 - 32.49L-NMMA (IC50: 21.90 µM)
Compound 8NO Production InhibitionRAW264.7 Macrophages16.86 - 32.49L-NMMA (IC50: 21.90 µM)
Compound 9NO Production InhibitionRAW264.7 Macrophages16.86 - 32.49L-NMMA (IC50: 21.90 µM)
Compound 10NO Production InhibitionRAW264.7 Macrophages16.86 - 32.49L-NMMA (IC50: 21.90 µM)
Compound 11NO Production InhibitionRAW264.7 Macrophages16.86 - 32.49L-NMMA (IC50: 21.90 µM)
Compound 13NO Production InhibitionRAW264.7 Macrophages16.86 - 32.49L-NMMA (IC50: 21.90 µM)
Data from a study on jatrophane diterpenoids isolated from Jatropha curcas.[4]
Table 2: In Vivo Gastroprotective Effects of Jatrophane Diterpenes
CompoundAnimal ModelDose (mg/kg)% Lesion Reduction
Jatropholone BNot Specified10091
Jatrophone (B1672808)Not Specified10093
This data indicates a dose-dependent gastroprotective activity.[2]

Experimental Protocols

Protocol 1: Evaluation of Anti-inflammatory Activity in a Mouse Model of Ear Edema

This protocol is a generalized procedure based on the reported anti-inflammatory activity of jatrophane diterpenes.[1]

Objective: To assess the in vivo anti-inflammatory effect of a jatrophane diterpene using a topical inflammation model.

Materials:

  • Jatrophane diterpene compound

  • Vehicle (e.g., acetone, ethanol/water mixture)

  • Phlogistic agent (e.g., croton oil, TPA)

  • Male/Female Swiss mice (6-8 weeks old)

  • Micropipettes

  • Punch biopsy tool (4 mm)

  • Analytical balance

Procedure:

  • Animal Acclimatization: Acclimate mice for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).

  • Grouping: Randomly divide mice into groups (n=6-8 per group):

    • Group 1: Vehicle control

    • Group 2: Phlogistic agent + Vehicle

    • Group 3: Phlogistic agent + Jatrophane diterpene (low dose)

    • Group 4: Phlogistic agent + Jatrophane diterpene (medium dose)

    • Group 5: Phlogistic agent + Jatrophane diterpene (high dose)

    • Group 6: Phlogistic agent + Positive control (e.g., indomethacin)

  • Induction of Inflammation:

    • Prepare solutions of the phlogistic agent and the test compounds in the vehicle.

    • Apply a specific volume (e.g., 20 µL) of the phlogistic agent solution to the inner surface of the right ear of each mouse.

    • Simultaneously, apply the vehicle, jatrophane diterpene solution, or positive control to the same ear.

  • Evaluation of Edema:

    • After a predetermined time (e.g., 4-6 hours), sacrifice the mice by cervical dislocation.

    • Use a punch biopsy tool to collect a 4 mm disc from both the treated (right) and untreated (left) ears.

    • Weigh the ear punches immediately.

  • Data Analysis:

    • Calculate the edema as the difference in weight between the right and left ear punches.

    • Determine the percentage inhibition of edema for each treatment group compared to the phlogistic agent + vehicle group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Protocol 2: Assessment of Antitumor Activity in a Xenograft Mouse Model

This protocol is based on the reported anticancer properties of jatrophane diterpenes and their ability to reverse multidrug resistance.[5][6]

Objective: To evaluate the in vivo antitumor efficacy of a jatrophane diterpene, alone or in combination with a standard chemotherapeutic agent, in a human tumor xenograft model.

Materials:

  • Jatrophane diterpene compound

  • Vehicle (e.g., saline, DMSO/saline mixture)

  • Human cancer cell line (e.g., MCF-7/ADR for multidrug resistance studies)[7]

  • Immunocompromised mice (e.g., nude mice, SCID mice)

  • Standard chemotherapeutic agent (e.g., doxorubicin)

  • Calipers

  • Syringes and needles for injection

Procedure:

  • Cell Culture and Implantation:

    • Culture the selected human cancer cell line under appropriate conditions.

    • Harvest the cells and resuspend them in a suitable medium (e.g., Matrigel/saline mixture).

    • Subcutaneously inject a specific number of cells (e.g., 5 x 10^6) into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group):

      • Group 1: Vehicle control

      • Group 2: Jatrophane diterpene alone

      • Group 3: Chemotherapeutic agent alone

      • Group 4: Jatrophane diterpene + Chemotherapeutic agent

  • Treatment Administration:

    • Administer the treatments according to a predefined schedule (e.g., daily, every other day) and route (e.g., intraperitoneal, oral gavage).

    • Monitor tumor size using calipers at regular intervals (e.g., twice a week).

    • Record the body weight of the mice to assess toxicity.

  • Endpoint and Analysis:

    • Continue the treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.

    • At the end of the study, sacrifice the mice and excise the tumors.

    • Measure the final tumor volume and weight.

    • Calculate the tumor growth inhibition (TGI) for each treatment group.

    • Tumors may be processed for further analysis (e.g., histopathology, biomarker analysis).

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., repeated measures ANOVA for tumor growth curves, t-test or ANOVA for final tumor weights).

Signaling Pathways and Visualizations

Several jatrophane diterpenes have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival. For instance, jatrophone has been reported to inhibit the PI3K/Akt/NF-κB pathway in multidrug-resistant breast cancer cells.[8][9] Another jatrophane component has also been found to inhibit the PI3K/NF-κB pathway.[7]

Below are diagrams representing the proposed mechanism of action.

PI3K_Akt_NFkB_Pathway Proposed PI3K/Akt/NF-κB signaling pathway inhibited by certain jatrophane diterpenes. cluster_nuc Gene Transcription Jatrophane Jatrophane Diterpene PI3K PI3K Jatrophane->PI3K Akt Akt PI3K->Akt IkB IκB Akt->IkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Proliferation Cell Proliferation & Survival

Caption: PI3K/Akt/NF-κB signaling pathway inhibition.

Experimental_Workflow_Antitumor Start Start: Cancer Cell Culture Implantation Subcutaneous Implantation in Immunocompromised Mice Start->Implantation TumorGrowth Tumor Growth to Palpable Size Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment Treatment Administration (Jatrophane, Chemo, Combo) Randomization->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint: Tumor Excision & Analysis Monitoring->Endpoint

Caption: In vivo antitumor experimental workflow.

References

Application Notes and Protocols for the Quantification of Jatrophane Diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of jatrophane diterpenes, a class of compounds with significant therapeutic potential, including anti-inflammatory, antimicrobial, and cytotoxic activities.[1][2] The methods outlined below are essential for the quality control, standardization, and pharmacokinetic studies of plant extracts and purified compounds from the Jatropha genus and other members of the Euphorbiaceae family.[1][2]

Introduction to Jatrophane Quantification

Jatrophane diterpenes are structurally complex macrocyclic compounds.[2] Their accurate quantification is crucial for establishing dose-response relationships and ensuring the consistency of botanical preparations and derived pharmaceuticals. The primary analytical techniques employed for the quantification of jatrophanes include High-Performance Liquid Chromatography (HPLC) with various detectors, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

Key Analytical Methods and Protocols

This section details the experimental protocols for the most common analytical methods used for jatrophane quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of jatrophanes and related diterpenoids.[3]

a) HPLC with UV/Diode Array Detection (DAD)

This method is suitable for the quantification of jatrophanes with chromophores that absorb in the UV-Vis spectrum.

*Experimental Protocol: Quantification of Riolozatrione and other Diterpenoids in Jatropha dioica [4][5]

  • Instrumentation: HPLC system equipped with a Diode Array Detector (DAD).

  • Column: AccQ-Tag column.[4][5]

  • Mobile Phase: Water-acetonitrile gradient.[4][5]

  • Flow Rate: 0.2 mL/min.[4][5]

  • Detection Wavelength: 254 nm.[4][5]

  • Sample Preparation:

    • Extract plant material with a suitable solvent (e.g., dichloromethane (B109758) or a hydroalcoholic mixture).[4]

    • Filter the extract through a 0.45 µm filter before injection.

  • Quantification: Generate a calibration curve using a purified standard of the target jatrophane (e.g., riolozatrione).[4]

Workflow for HPLC-DAD Analysis of Jatrophanes

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis cluster_quant Quantification Plant_Material Plant Material Extraction Solvent Extraction Plant_Material->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC_System HPLC System Filtration->HPLC_System Inject Separation Chromatographic Separation (AccQ-Tag Column) HPLC_System->Separation Detection DAD Detection (254 nm) Separation->Detection Quantification Quantification of Jatrophanes Detection->Quantification Calibration_Curve Calibration Curve (Standard) Calibration_Curve->Quantification

Caption: Experimental workflow for the quantification of jatrophane diterpenes using HPLC-DAD.

b) HPLC-UV Method for Jatrophone (B1672808) Quantification [6]

  • Linearity: The analytical curve for jatrophone was found to be linear in the range of 16.24-81.20 µg/mL.[6]

  • Recovery: The recovery of jatrophone in the analyzed samples ranged from 98.99% to 99.89%.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds, including some jatrophane diterpenes.

*Experimental Protocol: Analysis of Jatrophone in Jatropha curcas [7][8]

  • Instrumentation: GC-MS system.[8]

  • Column: BPX-5 SGE (5% phenyl polydimethylsiloxane) capillary column (30 m × 0.25 mm i.d. × 0.25 µm film thickness).[8]

  • Carrier Gas: Helium at a flow rate of 1 mL/min.[8]

  • Injection Mode: Splitless.[8]

  • Temperature Program:

    • Initial temperature: 50°C for 3 min.

    • Ramp 1: 5°C/min to 80°C.

    • Ramp 2: 10°C/min to 340°C.[8]

  • Sample Preparation:

    • Extract the plant material with a non-polar solvent like n-hexane.[9]

    • Concentrate the extract and, if necessary, perform derivatization (e.g., trimethylsilylation) to improve volatility and thermal stability.[10]

  • Quantification: Use an internal standard for accurate quantification and create a calibration curve with a pure standard.[10]

Workflow for GC-MS Analysis of Jatrophanes

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Data Analysis Plant_Extract Plant Extract (n-hexane) Concentration Concentration Plant_Extract->Concentration Derivatization Derivatization (optional) Concentration->Derivatization GC_MS_System GC-MS System Derivatization->GC_MS_System Inject Separation Chromatographic Separation (Capillary Column) GC_MS_System->Separation Ionization_Detection Ionization & Mass Detection Separation->Ionization_Detection Library_Search Mass Spectral Library Search Ionization_Detection->Library_Search Quantification Quantification (Internal Standard) Library_Search->Quantification

Caption: General workflow for the analysis of jatrophane diterpenes by GC-MS.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with high-resolution mass spectrometry (HRMS), offers high sensitivity and selectivity for the analysis of complex mixtures and the identification and quantification of a wide range of jatrophanes.

Experimental Protocol: UHPLC-Q-Exactive-Orbitrap MS/MS Analysis [11]

  • Instrumentation: Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a Q-Exactive Orbitrap Mass Spectrometer.[11]

  • Column: A reverse-phase column such as a C18 is typically used.[12]

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid.

  • Ionization: Electrospray ionization (ESI) is commonly used.[12]

  • Data Acquisition: Full scan and tandem MS (MS/MS) modes for identification and quantification.

  • Sample Preparation:

    • Extract the plant material with methanol (B129727) or another suitable solvent.[12]

    • The crude extract can be fractionated using column chromatography (e.g., silica (B1680970) gel) to reduce matrix effects.[12]

    • Dissolve the final fraction in the mobile phase for injection.[12]

  • Quantification: Simultaneous quantification of multiple compounds can be achieved by comparing with authentic standards.[11]

Logical Relationship in LC-MS based Quantification

LCMS_Logic cluster_input Input cluster_process LC-MS/MS Process cluster_output Output Sample Prepared Sample UHPLC UHPLC Separation Sample->UHPLC Standards Authentic Standards Standards->UHPLC Quantification Accurate Quantification Standards->Quantification HRMS High-Resolution MS UHPLC->HRMS MSMS Tandem MS (MS/MS) HRMS->MSMS HRMS->Quantification Identification Compound Identification MSMS->Identification

Caption: Logical flow for compound identification and quantification using LC-MS/MS.

Summary of Quantitative Data

The following tables summarize the performance characteristics of the described analytical methods for jatrophane quantification.

Table 1: HPLC-DAD Method for Riolozatrione and other Diterpenoids in Jatropha dioica [4][5]

ParameterValue
Reproducibility (RSD)
Retention Times< 4.5%
Peak Areas< 10.5%
Riolozatrione Quantitation
Recovery102 - 108%
RSD< 2.5%

Table 2: HPLC-UV Method for Jatrophone [6]

ParameterValue
Linearity Range 16.24 - 81.20 µg/mL
Recovery 98.99 - 99.89%

Method Validation

For all analytical methods, proper validation is essential to ensure reliable and reproducible results. Key validation parameters include:

  • Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical methods detailed in these application notes provide a robust framework for the accurate quantification of jatrophane diterpenes. The choice of method will depend on the specific jatrophane of interest, the complexity of the sample matrix, and the required sensitivity and selectivity. For routine quality control, HPLC with UV or DAD detection is often sufficient. For more complex analyses, such as metabolite profiling or trace-level quantification, LC-MS/MS is the preferred technique. Proper method validation is paramount to ensure the generation of high-quality, reliable data in research and drug development settings.

References

Application Notes and Protocols for Jatrophane 2 in Cancer Cell Line Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatrophane diterpenes, a class of natural products primarily isolated from plants of the Euphorbiaceae family, have garnered significant interest in oncology research due to their diverse biological activities. This document focuses on a specific compound, designated as jatrophane 2 , isolated from the roots of Euphorbia nicaeensis.[1][2] While many jatrophane derivatives exhibit direct cytotoxic effects against cancer cells, studies have shown that this compound is largely inactive in directly suppressing cancer cell growth.[3][2] Instead, its primary therapeutic potential appears to lie in its ability to inhibit P-glycoprotein (P-gp), a key transporter associated with multidrug resistance (MDR) in cancer cells.[3][1] By blocking P-gp, this compound can potentially re-sensitize resistant cancer cells to conventional chemotherapeutic agents.[3][4][5][6][7]

It is important to note that the name "this compound" has also been used in patent literature to describe a different chemical entity, 2,5,7,9,14-hexaacetoxy-3-benzoyloxy-15-hydroxy-jatropha-6(17),11E-diene, which is claimed to have direct anticancer activity.[8] This document, however, pertains to the this compound isolated and characterized in the peer-reviewed scientific literature by Krstić et al. (2021).

Data Presentation

As this compound has been reported to be almost completely inactive in terms of direct cytotoxicity, no significant IC50 values are available for this compound.[3][2] To provide context, the following table summarizes the cytotoxic activity of a structurally related compound, jatrophane 1 , isolated from the same source (Euphorbia nicaeensis).[3][1][2]

Table 1: Cytotoxic Activity of Jatrophane 1 Against Various Cancer Cell Lines [3][1][2]

Cell LineCancer TypeIC50 (µM)
NCI-H460Non-small cell lung carcinoma10 - 20
NCI-H460/RDoxorubicin-resistant non-small cell lung carcinoma10 - 20
U87Glioblastoma10 - 20
U87-TxRPaclitaxel-resistant glioblastoma10 - 20
DLD1Colorectal carcinoma> 50
DLD1-TxRDoxorubicin-resistant colorectal carcinoma> 50

Signaling Pathway and Mechanism of Action

The primary mechanism of action for this compound in the context of cancer therapy is the inhibition of P-glycoprotein (P-gp). P-gp is an ATP-dependent efflux pump that is overexpressed in many multidrug-resistant cancer cells. It actively transports a wide range of chemotherapeutic drugs out of the cell, thereby reducing their intracellular concentration and efficacy. This compound, by inhibiting P-gp, can reverse this resistance, making the cancer cells susceptible to the cytotoxic effects of chemotherapy.

Jatrophane2_Pathway cluster_cell Cancer Cell Membrane Pgp P-glycoprotein (P-gp) Chemo Chemotherapeutic Drug Pgp->Chemo Efflux Chemo->Pgp Apoptosis Apoptosis Chemo->Apoptosis Induces Jatrophane2 This compound Jatrophane2->Pgp Inhibition Efflux Efflux Inhibition Inhibition Accumulation Accumulation

Mechanism of this compound in overcoming multidrug resistance.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Workflow:

MTT_Workflow cluster_workflow MTT Assay Workflow start Seed cells in a 96-well plate incubate1 Incubate for 24h start->incubate1 add_compound Add this compound (and/or chemotherapeutic) incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Read absorbance at 570 nm solubilize->read

Workflow for the MTT cell viability assay.

Protocol: [9][10][11]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. For multidrug resistance reversal studies, also prepare solutions of the chemotherapeutic agent with and without this compound. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2 to 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux Assay)

This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, rhodamine 123, from cells.

Workflow:

Pgp_Workflow cluster_workflow P-gp Inhibition Assay Workflow start Seed P-gp overexpressing cells in a 96-well plate incubate1 Incubate for 24h start->incubate1 add_inhibitor Pre-incubate with This compound or control incubate1->add_inhibitor add_rh123 Add Rhodamine 123 add_inhibitor->add_rh123 incubate2 Incubate for 30-60 min add_rh123->incubate2 wash Wash cells with ice-cold PBS incubate2->wash lyse Lyse cells wash->lyse read Measure intracellular fluorescence lyse->read

Workflow for the Rhodamine 123 efflux assay.

Protocol: [12][13][14][15][16]

  • Cell Seeding: Seed P-gp overexpressing cells (e.g., NCI-H460/R or MCF7/ADR) and their parental sensitive cell line in a 96-well plate at an appropriate density. Incubate for 24 hours.

  • Inhibitor Pre-incubation: Remove the culture medium and wash the cells with PBS. Add medium containing various concentrations of this compound or a known P-gp inhibitor (e.g., verapamil) as a positive control. Incubate for 30 minutes at 37°C.

  • Rhodamine 123 Loading: Add rhodamine 123 to each well to a final concentration of 5 µM.

  • Incubation: Incubate the plate for 30 to 60 minutes at 37°C, protected from light.

  • Washing: Remove the loading solution and wash the cells twice with ice-cold PBS to stop the efflux.

  • Cell Lysis: Add a lysis buffer to each well to release the intracellular rhodamine 123.

  • Fluorescence Measurement: Measure the fluorescence of each well using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 528 nm, respectively.

  • Data Analysis: An increase in intracellular rhodamine 123 fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.

Conclusion

This compound, as characterized in recent scientific literature, demonstrates negligible direct cytotoxicity to cancer cells but functions as a P-glycoprotein inhibitor. This suggests its potential application as a chemosensitizing agent to overcome multidrug resistance in cancer therapy. The provided protocols for the MTT and rhodamine 123 efflux assays offer standardized methods for further investigation of this compound and other potential MDR modulators. Researchers should be mindful of the existing ambiguity in the nomenclature of "this compound" and ensure they are working with the intended, well-characterized compound.

References

Developing Jatrophane 2 as a Research Tool: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatrophane 2, a complex diterpene polyester (B1180765) identified as 2,5,7,8,9,14-Hexaacetoxy-3-benzoyloxy-15-hydroxyjatropha-6(17),11E-diene (CAS No. 210108-86-4), represents a promising class of bioactive molecules isolated from plants of the Euphorbiaceae family, such as Euphorbia peplus and Jatropha curcas. Jatrophane diterpenes are recognized for a wide array of biological activities, including anti-inflammatory, anti-HIV, and cytotoxic effects. A particularly compelling characteristic of this class of molecules is their potent ability to reverse multidrug resistance (MDR) in cancer cells through the inhibition of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump.[1][2][3][4][5] Furthermore, related jatrophane compounds, such as jatrophone, have been shown to modulate critical cell signaling pathways, including the PI3K/Akt/NF-κB pathway, which is frequently dysregulated in cancer.

These application notes provide a comprehensive overview of the potential applications of this compound as a research tool, with detailed protocols for investigating its biological activities.

Key Applications

  • Reversal of Multidrug Resistance (MDR): this compound is a potent inhibitor of P-glycoprotein (P-gp), a key transporter responsible for the efflux of chemotherapeutic agents from cancer cells.[3] This makes it a valuable tool for studying the mechanisms of MDR and for developing strategies to sensitize resistant cancer cells to conventional anticancer drugs.

  • Investigation of Cell Signaling Pathways: While direct evidence for this compound is still emerging, other jatrophanes are known to modulate the PI3K/Akt/NF-κB signaling pathway. This pathway is crucial for cell survival, proliferation, and inflammation. This compound can be used to investigate the role of this pathway in various disease models.

  • Cytotoxicity and Anticancer Studies: Although some studies suggest that this compound may have low intrinsic cytotoxicity to some cancer cell lines, its ability to reverse MDR makes it a significant agent for combination studies with other cytotoxic drugs.[2] Its effects on cell viability should be assessed across a panel of cancer cell lines.

  • Antifeedant and Other Bioactivities: this compound has also been noted for its antifeedant activity against certain insects, suggesting its potential as a lead compound in agrochemical research.

Data Presentation

Table 1: P-glycoprotein (P-gp) Inhibition by this compound
Cell LineAssay TypeSubstrateThis compound IC₅₀ (µM)Positive Control (e.g., Verapamil) IC₅₀ (µM)Reference
User-definedRhodamine 123 EffluxRhodamine 123User-determinedUser-determined[Protocol 1]
User-definedCalcein-AM EffluxCalceinUser-determinedUser-determined[Protocol 1]
Table 2: Cytotoxicity of this compound
Cell LineAssay TypeThis compound IC₅₀ (µM)Positive Control (e.g., Doxorubicin) IC₅₀ (µM)Reference
User-defined cancer cell line (e.g., MCF-7)MTT AssayUser-determinedUser-determined[Protocol 2]
User-defined MDR cancer cell line (e.g., MCF-7/ADR)MTT AssayUser-determinedUser-determined[Protocol 2]

Note: The cytotoxic effects of this compound can vary significantly between cell lines. It is crucial to determine the IC₅₀ values in the specific cell models being investigated.

Table 3: Reversal of Multidrug Resistance by this compound
Cell LineChemotherapeutic AgentFold Reversal (FR) at specified this compound concentrationThis compound Concentration (µM)Reference
User-defined MDR cell lineDoxorubicinUser-determinedUser-determined[Protocol 2]
User-defined MDR cell linePaclitaxelUser-determinedUser-determined[Protocol 2]

Note: The Fold Reversal is calculated as the IC₅₀ of the chemotherapeutic agent alone divided by the IC₅₀ of the chemotherapeutic agent in the presence of this compound.

Experimental Protocols

Protocol 1: P-glycoprotein (P-gp) Inhibition Assessment using Rhodamine 123 Efflux Assay

This protocol describes a method to determine the inhibitory effect of this compound on P-gp function by measuring the intracellular accumulation of the P-gp substrate, Rhodamine 123.

Materials:

  • P-gp overexpressing cancer cell line (e.g., MCF-7/ADR, NCI/ADR-RES) and the corresponding parental cell line (e.g., MCF-7).

  • This compound (CAS 210108-86-4).

  • Rhodamine 123 (fluorescent P-gp substrate).

  • Verapamil (positive control P-gp inhibitor).

  • Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics.

  • Phosphate-buffered saline (PBS).

  • Trypsin-EDTA.

  • 96-well black, clear-bottom microplates.

  • Fluorescence microplate reader or flow cytometer.

Procedure:

  • Cell Seeding: Seed the P-gp overexpressing and parental cells in a 96-well black, clear-bottom microplate at a density of 5 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in serum-free cell culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM). Also, prepare a series of concentrations for the positive control, Verapamil (e.g., 1 to 100 µM).

  • Pre-incubation with Inhibitors: After 24 hours, remove the culture medium from the wells and wash the cells once with warm PBS. Add 100 µL of the prepared this compound or Verapamil solutions to the respective wells. For the control wells, add serum-free medium with the corresponding DMSO concentration. Incubate for 30 minutes at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to each well to a final concentration of 5 µM. Incubate for 60-90 minutes at 37°C, protected from light.

  • Efflux Period: After incubation, remove the medium containing the inhibitors and Rhodamine 123. Wash the cells three times with ice-cold PBS to stop the efflux.

  • Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the intracellular fluorescence using a fluorescence microplate reader (e.g., excitation at 485 nm and emission at 530 nm). Alternatively, detach the cells using Trypsin-EDTA and analyze the fluorescence intensity by flow cytometry.

  • Data Analysis: Calculate the percentage of Rhodamine 123 accumulation in treated cells relative to the untreated control cells. Plot the percentage of accumulation against the concentration of this compound and determine the IC₅₀ value (the concentration at which 50% of the maximal P-gp inhibition is achieved).

Workflow for P-gp Inhibition Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis seed_cells Seed P-gp overexpressing cells (96-well plate) prepare_compounds Prepare this compound and Verapamil dilutions pre_incubate Pre-incubate cells with This compound or Verapamil prepare_compounds->pre_incubate load_rh123 Load cells with Rhodamine 123 pre_incubate->load_rh123 wash_cells Wash cells with ice-cold PBS load_rh123->wash_cells measure_fluorescence Measure intracellular fluorescence wash_cells->measure_fluorescence calculate_accumulation Calculate % Rhodamine 123 accumulation measure_fluorescence->calculate_accumulation determine_ic50 Determine IC50 value calculate_accumulation->determine_ic50

Caption: Workflow for the Rhodamine 123 efflux assay to assess P-gp inhibition.

Protocol 2: Cell Viability and Multidrug Resistance (MDR) Reversal Assay using MTT

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of this compound and its ability to reverse MDR to a known chemotherapeutic agent.

Materials:

  • MDR cancer cell line (e.g., MCF-7/ADR) and its parental sensitive cell line (e.g., MCF-7).

  • This compound.

  • Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel).

  • MTT solution (5 mg/mL in PBS).

  • DMSO.

  • 96-well clear microplates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment:

    • Cytotoxicity of this compound: Treat cells with increasing concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.

    • MDR Reversal: Treat MDR cells with increasing concentrations of a chemotherapeutic agent in the presence or absence of a non-toxic concentration of this compound (determined from the cytotoxicity assay).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Cytotoxicity: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value of this compound.

    • MDR Reversal: Calculate the IC₅₀ of the chemotherapeutic agent with and without this compound. The Fold Reversal (FR) is calculated as: FR = IC₅₀ (chemotherapeutic alone) / IC₅₀ (chemotherapeutic + this compound).

Workflow for MDR Reversal Assay

G cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed MDR and parental cells (96-well plate) treat_cyto Treat with this compound alone (Cytotoxicity) seed_cells->treat_cyto treat_combo Treat with Chemo +/- this compound (MDR Reversal) seed_cells->treat_combo add_mtt Add MTT solution treat_cyto->add_mtt treat_combo->add_mtt solubilize Solubilize formazan add_mtt->solubilize read_absorbance Read absorbance (570 nm) solubilize->read_absorbance calc_ic50_cyto Calculate this compound IC50 read_absorbance->calc_ic50_cyto calc_ic50_combo Calculate Chemo IC50 +/- this compound read_absorbance->calc_ic50_combo calc_fr Calculate Fold Reversal (FR) calc_ic50_combo->calc_fr

Caption: Workflow for determining cytotoxicity and MDR reversal using the MTT assay.

Protocol 3: Investigation of the PI3K/Akt/NF-κB Signaling Pathway by Western Blotting

This protocol provides a method to assess whether this compound modulates the PI3K/Akt/NF-κB signaling pathway by analyzing the phosphorylation status and total protein levels of key pathway components.

Materials:

  • Cancer cell line of interest.

  • This compound.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-IκBα (Ser32), anti-IκBα, anti-NF-κB p65, and anti-β-actin (loading control).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at various concentrations and time points.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and add ECL substrate.

  • Signal Detection: Visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. Normalize all values to the loading control (β-actin).

Signaling Pathway Diagram: Potential Modulation by this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 pAkt p-Akt PIP3->pAkt activates Akt Akt NFkappaB_complex NF-κB/IκBα Complex pAkt->NFkappaB_complex phosphorylates IκBα IkappaB IκBα pIkappaB p-IκBα NFkappaB NF-κB pIkappaB->NFkappaB releases NFkappaB_complex->pIkappaB degradation Gene_Expression Gene Expression (Proliferation, Survival) NFkappaB->Gene_Expression translocates to nucleus and promotes Jatrophane2 This compound Jatrophane2->PI3K potential inhibition

Caption: Potential mechanism of this compound in the PI3K/Akt/NF-κB signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Jatrophane Diterpene Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for jatrophane diterpene extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance extraction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are jatrophane diterpenes and why are they important?

A1: Jatrophane diterpenes are a class of macrocyclic diterpenoids, characterized by a complex carbon skeleton. They are predominantly found in plants of the Euphorbiaceae family, such as those from the Jatropha and Euphorbia genera.[1][2][3][4] These compounds are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and potent cytotoxic effects against various cancer cell lines.[1][2][3]

Q2: Which plant parts typically contain the highest concentration of jatrophane diterpenes?

A2: Jatrophane diterpenes can be found in various parts of the plant, including the roots, leaves, stems, and latex.[3] The roots are often a primary source for isolating these compounds.[1] However, the concentration and specific profile of jatrophanes can vary significantly depending on the plant species, geographical location, and time of harvest.

Q3: What are the most common methods for extracting jatrophane diterpenes?

A3: The most prevalent conventional method for extracting jatrophane diterpenes is maceration, followed by reflux extraction and Soxhlet extraction.[1] These methods are widely used due to their simplicity and cost-effectiveness.[1] Newer, more advanced techniques such as Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) are gaining attention as they can offer improved yields and are more environmentally friendly.[1][2]

Q4: What type of solvents are most effective for jatrophane diterpene extraction?

A4: Jatrophane diterpenes are typically of low to moderate polarity. Therefore, solvents in a similar polarity range are most effective for their extraction. Commonly used solvents include n-hexane, petroleum ether, dichloromethane (B109758), and chloroform.[1][2] Methanol (B129727) is also frequently used, particularly in initial extraction steps from powdered plant material.[3]

Q5: How can I improve the purity of my jatrophane extract?

A5: The purification of jatrophane diterpenes from a crude extract is a multi-step process. A common strategy involves initial partitioning of the extract between immiscible solvents to separate compounds based on their polarity. This is typically followed by one or more column chromatography steps. Adsorbents like silica (B1680970) gel and polyamide are frequently used.[3][5] Further purification can be achieved using techniques like preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of jatrophane diterpenes.

Issue Possible Cause(s) Recommended Solution(s)
Low or No Yield of Jatrophane Diterpenes Inappropriate Solvent Selection: The solvent may be too polar or non-polar for the target jatrophanes.Test a range of solvents with varying polarities (e.g., hexane, dichloromethane, ethyl acetate, methanol). Consider using solvent mixtures to fine-tune polarity.
Incomplete Extraction: Insufficient extraction time or inadequate agitation.Increase the extraction time and ensure thorough mixing of the plant material with the solvent. For maceration, consider continuous stirring.
Low Concentration in Plant Material: The source material may have a naturally low abundance of jatrophanes.Ensure correct plant identification and consider the time of harvest and plant part used, as these can affect metabolite concentration.
Degradation of Jatrophanes: Jatrophanes can be sensitive to heat, light, or pH changes.Avoid prolonged exposure to high temperatures. Use methods like maceration at room temperature or modern techniques like UAE at controlled temperatures. Protect the extract from light.
Co-extraction of a Large Amount of Impurities Broad Solvent Polarity: The chosen solvent may be extracting a wide range of compounds.Employ a multi-step extraction strategy starting with a non-polar solvent (e.g., hexane) to remove lipids and waxes before extracting with a more polar solvent for the jatrophanes.
Complex Plant Matrix: The plant material naturally contains a high diversity of secondary metabolites.Utilize a defatting step with a non-polar solvent prior to the main extraction. Employ post-extraction purification techniques like liquid-liquid partitioning and column chromatography.
Difficulty in Separating Jatrophanes during Column Chromatography Poor Resolution: The chosen mobile phase may not be optimal for separating structurally similar jatrophanes.Perform thorough TLC analysis to determine the optimal solvent system for separation before running the column. A gradient elution (gradually increasing the polarity of the mobile phase) is often more effective than isocratic elution (using a single solvent mixture).
Column Overloading: Too much crude extract is loaded onto the column.Use an appropriate amount of crude extract for the column size. As a general rule, a ratio of 1:30 to 1:100 of extract to silica gel is recommended.
Irreversible Adsorption: Highly polar jatrophanes may bind too strongly to the silica gel.Consider using a different stationary phase, such as alumina (B75360) or reverse-phase silica gel.
Suspected Degradation of Jatrophanes during Purification Acidic Nature of Silica Gel: Standard silica gel is slightly acidic and can cause degradation of acid-sensitive compounds.Use deactivated (neutral) silica gel or alumina for chromatography. This can be prepared by adding a small percentage of water to the silica gel.
Prolonged Exposure to Solvents: Some chlorinated solvents can contain traces of acid that may degrade the compounds over time.Use high-purity, freshly opened solvents for chromatography and minimize the duration of the purification process.

Data Presentation: Comparative Extraction Efficiency

While direct comparative studies on jatrophane extraction yields are limited in the literature, the following table provides an illustrative comparison based on general trends observed for diterpenes and other natural products. The values presented are hypothetical and intended to demonstrate the potential relative efficiencies of different methods.

Extraction Method Typical Solvent(s) Relative Yield (%) *Advantages Disadvantages
Maceration Dichloromethane, Methanol, n-Hexane100Simple, low cost, suitable for thermolabile compounds.Time-consuming, may result in incomplete extraction.
Soxhlet Extraction n-Hexane, Ethyl Acetate120-150More efficient than maceration due to continuous solvent cycling.Can degrade heat-sensitive compounds.
Ultrasound-Assisted Extraction (UAE) Ethanol (B145695), Methanol150-200Faster, improved yield, reduced solvent consumption.Potential for localized heating if not controlled.
Supercritical Fluid Extraction (SFE) Supercritical CO₂ with co-solvents (e.g., ethanol)130-180Environmentally friendly, highly selective, solvent-free final product.High initial equipment cost.

*Relative yield is expressed as a percentage relative to the yield obtained by maceration, which is set at a baseline of 100%.

Experimental Protocols

Protocol 1: Conventional Maceration and Column Chromatography Purification

This protocol outlines a standard procedure for the extraction and isolation of jatrophane diterpenes from dried plant material.

1. Preparation of Plant Material:

  • Dry the plant material (e.g., roots) at room temperature or in an oven at a low temperature (40-50°C) to a constant weight.

  • Grind the dried material into a fine powder to increase the surface area for extraction.

2. Maceration:

  • Place the powdered plant material in a large glass container.

  • Add a solvent of medium polarity, such as dichloromethane or a mixture of dichloromethane and methanol (e.g., 1:1 v/v), to completely submerge the powder (a typical solid-to-solvent ratio is 1:10 w/v).

  • Seal the container and allow it to stand at room temperature for 48-72 hours with occasional agitation.

3. Filtration and Concentration:

  • Filter the mixture through filter paper to separate the extract from the plant residue.

  • Re-extract the residue two more times with the same solvent to ensure complete extraction.

  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

4. Liquid-Liquid Partitioning (Optional):

  • Dissolve the crude extract in a methanol/water mixture (e.g., 9:1 v/v).

  • Perform successive extractions with a non-polar solvent like n-hexane to remove fats and waxes.

  • The jatrophane-rich fraction will remain in the methanol/water layer.

5. Column Chromatography:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).

  • Pack a glass column with the slurry.

  • Dissolve the jatrophane-rich extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elute the column with a solvent gradient of increasing polarity, for example, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

  • Collect fractions and monitor them by TLC to identify those containing the desired jatrophane diterpenes.

  • Combine the pure fractions and evaporate the solvent to obtain the isolated compounds.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol describes a more rapid and efficient extraction method using ultrasonication.

1. Preparation of Plant Material:

  • Prepare the dried and powdered plant material as described in Protocol 1.

2. Ultrasonic Extraction:

  • Place the powdered plant material in a flask.

  • Add a suitable solvent, such as ethanol or methanol (a typical solid-to-solvent ratio is 1:20 w/v).

  • Place the flask in an ultrasonic bath or use an ultrasonic probe.

  • Sonicate the mixture for a specified period, typically 30-60 minutes.

  • Monitor and control the temperature of the ultrasonic bath to prevent degradation of the target compounds (e.g., maintain below 40°C).

3. Filtration and Concentration:

  • Filter the extract and concentrate it using a rotary evaporator as described in Protocol 1.

4. Purification:

  • The resulting crude extract can be purified using the liquid-liquid partitioning and column chromatography steps outlined in Protocol 1.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification plant_material Dried Plant Material powder Fine Powder plant_material->powder Grinding maceration Maceration / UAE powder->maceration Solvent crude_extract Crude Extract maceration->crude_extract Filtration & Concentration partitioning Liquid-Liquid Partitioning crude_extract->partitioning column_chrom Column Chromatography partitioning->column_chrom pure_jatrophanes Pure Jatrophanes column_chrom->pure_jatrophanes

Caption: General experimental workflow for the extraction and purification of jatrophane diterpenes.

troubleshooting_logic start Low Yield Issue check_extraction Review Extraction Protocol start->check_extraction check_purification Review Purification Protocol start->check_purification solvent Optimize Solvent check_extraction->solvent Suboptimal Solvent? time_temp Adjust Time/Temperature check_extraction->time_temp Incomplete Extraction? mobile_phase Optimize Mobile Phase check_purification->mobile_phase Poor Separation? stationary_phase Change Stationary Phase check_purification->stationary_phase Degradation on Column? success Yield Improved solvent->success time_temp->success mobile_phase->success stationary_phase->success

Caption: A logical flowchart for troubleshooting low yield in jatrophane diterpene extraction.

References

Technical Support Center: Chemical Synthesis of Jatrophanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of jatrophane diterpenes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of jatrophane diterpenes?

A1: The total synthesis of jatrophane diterpenes presents several significant challenges stemming from their complex molecular architecture. These include:

  • Construction of the Macrocyclic Core: Forming the strained 12- or 13-membered macrocycle is often a low-yielding and challenging step.[1]

  • Stereocontrol: Jatrophanes possess multiple stereocenters, and achieving the correct relative and absolute stereochemistry, particularly in the highly substituted cyclopentane (B165970) ring, is a major hurdle.[2][3]

  • Functional Group Tolerance: The presence of numerous and diverse functional groups (esters, hydroxyls, ketones, epoxides) requires careful selection of reagents and protecting group strategies to ensure compatibility with various reaction conditions.[4]

  • Synthesis of Key Fragments: The preparation of the highly functionalized cyclopentane "western" fragment and the acyclic "eastern" fragment often requires lengthy and complex synthetic sequences.[5][6]

Q2: What are the most common strategies for constructing the jatrophane macrocycle?

A2: Several macrocyclization strategies have been employed in jatrophane synthesis. The most common include:

  • Ring-Closing Metathesis (RCM): This is a powerful and widely used method for forming the macrocyclic double bond. It often utilizes Grubbs or Hoveyda-Grubbs catalysts.[1][7][8]

  • Suzuki-Miyaura Cross-Coupling: Intramolecular Suzuki-Miyaura coupling can be used to form a biaryl bond within the macrocyclic ring or to couple fragments prior to a different macrocyclization step.[7][8]

  • Aldol (B89426) and Related Condensations: Intramolecular aldol reactions or other carbon-carbon bond-forming condensations have been used to close the macrocyclic ring.[3]

  • Nozaki-Hiyama-Kishi (NHK) Reaction: This chromium-mediated coupling of an aldehyde with a vinyl halide is another effective method for macrocyclization.

Q3: How critical are protecting group strategies in jatrophane synthesis?

A3: Protecting group strategies are paramount in the synthesis of complex, polyfunctional molecules like jatrophanes. An effective strategy should:

  • Ensure Orthogonality: Protecting groups must be chosen so that they can be removed selectively without affecting other protecting groups or sensitive functionalities in the molecule.[9]

  • Withstand Reaction Conditions: The chosen protecting groups must be stable to the reaction conditions employed in subsequent steps.

  • Minimize Steric Hindrance: Bulky protecting groups can sometimes hinder key reactions, such as macrocyclization, and should be chosen with care.

  • Facilitate Purification: The protecting groups should ideally lead to crystalline intermediates to facilitate purification.

The selection of protecting groups can significantly impact the overall efficiency and success of the synthesis.[10]

Troubleshooting Guides

Macrocyclization via Ring-Closing Metathesis (RCM)

Problem: Low yield or no reaction in the RCM step to form the jatrophane macrocycle.

Possible Cause Troubleshooting Suggestion
Catalyst Inactivity/Decomposition • Ensure rigorous exclusion of air and moisture; use freshly distilled and degassed solvents. • Screen different generations of Grubbs or Hoveyda-Grubbs catalysts (e.g., G-II, HG-II). Some complex substrates require more robust catalysts. • Consider using a catalyst protector or scavenger to remove impurities that may poison the catalyst.
Unfavorable Substrate Conformation • The linear precursor may adopt a conformation that disfavors intramolecular cyclization. Modifying the protecting groups or the length of the tethers connecting the terminal olefins can sometimes enforce a more favorable conformation. • High dilution conditions (0.001-0.005 M) are crucial to minimize intermolecular side reactions (dimerization/oligomerization). Use a syringe pump for slow addition of the substrate to the catalyst solution.
Steric Hindrance • Bulky protecting groups near the reacting olefins can impede the approach of the catalyst. Consider switching to smaller protecting groups if possible.
Chelation of the Catalyst • Free hydroxyl or other Lewis basic functional groups can chelate to the ruthenium center and inhibit catalysis. Protect any free hydroxyl groups prior to the RCM step.
Stereocontrol in Cyclopentane Fragment Synthesis

Problem: Poor diastereoselectivity in the construction of the substituted cyclopentane core.

Possible Cause Troubleshooting Suggestion
Substrate Control Issues • The inherent facial bias of the substrate may not be sufficient to control the stereochemical outcome. The use of chiral auxiliaries can enforce higher stereoselectivity.[5] • For reactions involving enolates, the choice of base and solvent can significantly influence the geometry of the enolate and thus the diastereoselectivity of the subsequent reaction.
Reagent Control Issues • In reactions like hydroboration or dihydroxylation, the choice of reagent is critical. For example, using a bulkier hydroboration reagent can enhance selectivity for the less hindered face of a double bond.[5] • For asymmetric reactions, the choice of chiral ligand on the metal catalyst is paramount. Screening different ligands is often necessary to achieve high diastereoselectivity.
Temperature Effects • Lowering the reaction temperature can often enhance diastereoselectivity by increasing the energy difference between the diastereomeric transition states.
B-Alkyl Suzuki-Miyaura Cross-Coupling

Problem: Low yield in the B-Alkyl Suzuki-Miyaura coupling of cyclopentane and side-chain fragments.

Possible Cause Troubleshooting Suggestion
Inefficient Transmetalation • The choice of base is critical for activating the boronic acid/ester for transmetalation. Screen a variety of bases such as K₃PO₄, Cs₂CO₃, or organic bases. • The presence of water can be beneficial in some Suzuki couplings; experiment with aqueous solvent mixtures.
β-Hydride Elimination • With alkylboron reagents, β-hydride elimination can be a competing side reaction. Using bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) can promote the desired reductive elimination over β-hydride elimination.
Catalyst Deactivation • Ensure the reaction is thoroughly degassed to prevent oxidation of the palladium catalyst. • Use a pre-catalyst or ensure the active Pd(0) species is efficiently generated in situ.

Data Presentation

Table 1: Comparison of Yields for Key Synthetic Transformations in Jatrophane Synthesis

Transformation Substrate Type Reagent/Catalyst Yield (%) Diastereomeric Ratio (dr) Reference
Stereoselective C2-ElongationChiral Aldehyde(R)-HYTRA>95>10:1[5]
Ring-Closing MetathesisDiene PrecursorGrubbs II Catalyst85-95N/A[5]
Hydroboration/OxidationCyclopentene (B43876)Thexylborane, H₂O₂>90>20:1[5]
B-Alkyl Suzuki-Miyaura CouplingCyclopentylborane + Vinyl IodidePd(OAc)₂, SPhos, K₃PO₄70-85N/A[7][8]
Macrocyclization (RCM)Acyclic TrieneHoveyda-Grubbs II50-70N/A[7]

Experimental Protocols

1. General Procedure for Ring-Closing Metathesis (RCM) for Cyclopentane Formation [5]

To a solution of the diene precursor (1.0 equiv) in dry, degassed CH₂Cl₂ (0.01 M) under an argon atmosphere is added Grubbs second-generation catalyst (5 mol %). The reaction mixture is stirred at room temperature for 2-4 hours, and the progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the cyclopentene product.

2. General Procedure for B-Alkyl Suzuki-Miyaura Cross-Coupling [7][8]

A mixture of the cyclopentylborane derivative (1.2 equiv), the vinyl iodide fragment (1.0 equiv), Pd(OAc)₂ (5 mol %), SPhos (10 mol %), and K₃PO₄ (3.0 equiv) is placed in a dry flask under an argon atmosphere. A degassed mixture of toluene (B28343) and water (10:1, 0.1 M) is added, and the reaction mixture is heated to 80 °C for 12-16 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Visualizations

Synthetic_Strategy cluster_fragments Fragment Synthesis cluster_coupling Fragment Coupling cluster_macrocyclization Macrocyclization cluster_final Final Elaboration Cyclopentane Core Cyclopentane Core Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling Cyclopentane Core->Suzuki-Miyaura Coupling Acyclic Side Chain Acyclic Side Chain Acyclic Side Chain->Suzuki-Miyaura Coupling Ring-Closing Metathesis Ring-Closing Metathesis Suzuki-Miyaura Coupling->Ring-Closing Metathesis Jatrophane Skeleton Jatrophane Skeleton Ring-Closing Metathesis->Jatrophane Skeleton

Caption: A common synthetic strategy for jatrophanes.

Troubleshooting_RCM Low RCM Yield Low RCM Yield Catalyst Issue Catalyst Issue Low RCM Yield->Catalyst Issue Substrate Issue Substrate Issue Low RCM Yield->Substrate Issue Conditions Issue Conditions Issue Low RCM Yield->Conditions Issue Screen Catalysts\n(G-II, HG-II) Screen Catalysts (G-II, HG-II) Catalyst Issue->Screen Catalysts\n(G-II, HG-II) Ensure Anhydrous/\nDegassed Solvents Ensure Anhydrous/ Degassed Solvents Catalyst Issue->Ensure Anhydrous/\nDegassed Solvents Check for Chelating Groups\n(e.g., free -OH) Check for Chelating Groups (e.g., free -OH) Substrate Issue->Check for Chelating Groups\n(e.g., free -OH) Modify Protecting Groups\n(reduce steric bulk) Modify Protecting Groups (reduce steric bulk) Substrate Issue->Modify Protecting Groups\n(reduce steric bulk) High Dilution\n(slow addition) High Dilution (slow addition) Conditions Issue->High Dilution\n(slow addition) Optimize Temperature Optimize Temperature Conditions Issue->Optimize Temperature

Caption: Troubleshooting workflow for low RCM yield.

References

Jatrophane 2 Stability and Degradation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability and degradation issues encountered during experiments with jatrophane diterpenes.

Frequently Asked Questions (FAQs)

Q1: My jatrophane compound appears to be losing activity over a short period in my aqueous assay buffer. What could be the cause?

A1: Jatrophane diterpenes can be susceptible to degradation in aqueous solutions, particularly at non-neutral pH. The ester functionalities present in many jatrophanes are prone to hydrolysis, which can be catalyzed by acidic or basic conditions. It is also possible that components of your buffer are reacting with the compound. We recommend evaluating the pH of your buffer and considering a pH stability study.

Q2: I am observing multiple peaks in my chromatogram when analyzing a supposedly pure jatrophane sample. What could be the reason?

A2: The appearance of multiple peaks can be indicative of degradation, isomerization, or the presence of impurities from the isolation process. Jatrophanes, like other diterpenes, can be sensitive to light, temperature, and pH, leading to the formation of degradation products.[1] It is crucial to ensure proper storage and handling of your samples. We recommend performing a forced degradation study to identify potential degradation products and developing a stability-indicating HPLC method.

Q3: What are the best practices for storing jatrophane compounds to ensure their long-term stability?

A3: To minimize degradation, jatrophane compounds should be stored as a dry solid in a tightly sealed container, protected from light, and at a low temperature (ideally -20°C or -80°C).[2] For solutions, prepare them fresh in a suitable anhydrous organic solvent and store them at low temperatures for short periods. Avoid repeated freeze-thaw cycles.

Q4: Can enzymatic activity in my cell-based assay affect the stability of my jatrophane compound?

A4: Yes, it is possible that cellular enzymes, such as esterases, could metabolize the ester groups commonly found on jatrophane skeletons, leading to inactivation or alteration of the compound's activity. If you suspect enzymatic degradation, you can include appropriate enzyme inhibitors as a control in your experiment or use cell lysates to pre-incubate the compound and analyze for degradation.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays
Symptom Possible Cause Troubleshooting Steps
Decreasing potency of the jatrophane compound in repeated experiments.Degradation in stock solution. 1. Prepare fresh stock solutions before each experiment. 2. Store stock solutions in small, single-use aliquots at -80°C to avoid freeze-thaw cycles. 3. Analyze the purity of the stock solution over time using HPLC.
High variability between replicate wells.Inhomogeneous solution or precipitation. 1. Ensure the jatrophane is fully dissolved in the solvent before preparing dilutions. 2. Check for precipitation in the assay plate. 3. Consider using a different solvent or a co-solvent to improve solubility.
Complete loss of activity.Rapid degradation in assay buffer. 1. Perform a stability study of the jatrophane in the assay buffer at the experimental temperature. 2. Adjust the pH of the buffer to be as close to neutral as possible, if the assay allows. 3. Reduce the incubation time of the compound in the buffer.
Issue 2: Analytical Challenges in Characterization and Quantification
Symptom Possible Cause Troubleshooting Steps
Appearance of new peaks or shoulders on the main peak in HPLC.On-column degradation or isomerization. 1. Modify HPLC parameters: change mobile phase composition, pH, or temperature. 2. Use a shorter analysis time. 3. Ensure the mobile phase is compatible with the compound's stability.
Poor peak shape (tailing or fronting).Interaction with the stationary phase or poor solubility. 1. Test different HPLC columns (e.g., C18, Phenyl-Hexyl). 2. Adjust the mobile phase composition and pH. 3. Ensure the injection solvent is compatible with the mobile phase.
Difficulty in obtaining reproducible quantification.Degradation during sample preparation. 1. Minimize the time between sample preparation and analysis. 2. Keep samples on ice or at a controlled low temperature during preparation. 3. Use an internal standard to correct for variability.

Experimental Protocols

Protocol 1: Forced Degradation Study of a Jatrophane Compound

This protocol is designed to identify potential degradation products and pathways for a jatrophane compound under various stress conditions.[1][3]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the jatrophane compound at 1 mg/mL in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1, 4, and 8 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24, 48, and 72 hours, protected from light.

  • Thermal Degradation: Place a solid sample of the jatrophane compound in an oven at 80°C for 7 days. Also, heat a solution of the compound at 60°C for 72 hours.[4]

  • Photodegradation: Expose a solution of the jatrophane compound to a photostability chamber (ICH Q1B guidelines) for a specified duration.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • If necessary, neutralize the acidic and basic samples.

  • Dilute the samples to an appropriate concentration with the mobile phase.

  • Analyze the samples by a stability-indicating HPLC-UV method and LC-MS to identify and characterize the degradation products.

4. Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Calculate the percentage of degradation.

  • Propose the structure of the degradation products based on the MS data.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol outlines the steps to develop an HPLC method capable of separating the intact jatrophane from its degradation products.[5][6]

1. Instrument and Columns:

  • Use an HPLC system with a UV or PDA detector.

  • Screen different columns, such as a C18, C8, and Phenyl-Hexyl column, to find the best selectivity.

2. Mobile Phase Selection:

  • Start with a simple mobile phase, such as a gradient of acetonitrile and water or methanol (B129727) and water.

  • Add a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and resolution.

  • Evaluate different pH values of the aqueous phase.

3. Method Optimization:

  • Optimize the gradient profile, flow rate, and column temperature to achieve baseline separation of the parent compound and all degradation products identified in the forced degradation study.

4. Method Validation:

  • Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the main peak from all degradation products.

Visualizations

Degradation_Pathway Jatrophane Jatrophane Hydrolysis Hydrolysis Jatrophane->Hydrolysis Acid/Base Oxidation Oxidation Jatrophane->Oxidation H2O2 Photodegradation Photodegradation Jatrophane->Photodegradation Light Degradation_Product_A Degradation Product A (e.g., Hydrolyzed Ester) Hydrolysis->Degradation_Product_A Degradation_Product_B Degradation Product B (e.g., Oxidized Moiety) Oxidation->Degradation_Product_B Degradation_Product_C Degradation Product C (e.g., Isomer) Photodegradation->Degradation_Product_C

Caption: Potential degradation pathways for jatrophane diterpenes.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Stock_Solution Prepare Jatrophane Stock Solution Stress_Conditions Apply Stress Conditions (pH, Temp, Light, Oxidant) Stock_Solution->Stress_Conditions HPLC_Analysis Stability-Indicating HPLC Analysis Stress_Conditions->HPLC_Analysis LCMS_Analysis LC-MS for Identification HPLC_Analysis->LCMS_Analysis Data_Analysis Data Analysis and Pathway Elucidation LCMS_Analysis->Data_Analysis

Caption: Workflow for a jatrophane forced degradation study.

Troubleshooting_Logic Start Inconsistent Results? Check_Stock Check Stock Solution Stability? Start->Check_Stock Check_Buffer Check Buffer Stability? Check_Stock->Check_Buffer No Degradation_Yes Degradation Observed Check_Stock->Degradation_Yes Yes Check_Buffer->Degradation_Yes Yes No_Degradation No Degradation Check_Buffer->No_Degradation No Prepare_Fresh Prepare Fresh Stock/ Use Aliquots Degradation_Yes->Prepare_Fresh Modify_Buffer Modify Buffer pH/ Reduce Incubation Degradation_Yes->Modify_Buffer Other_Factors Investigate Other Experimental Factors No_Degradation->Other_Factors

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Overcoming Low Solubility of Jatrophane 2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low solubility of jatrophane 2, a diterpene polyester (B1180765) isolated from Euphorbia peplus.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a jatrophane diterpene polyester with potential biological activity, including anti-inflammatory and cytotoxic effects, that is being investigated for various therapeutic applications.[5][6][7] Like many other complex natural products, this compound is a lipophilic molecule with inherently low aqueous solubility. This poor solubility can significantly hinder its study in aqueous-based in vitro assays and limit its bioavailability in in vivo models, posing a major challenge for its development as a therapeutic agent.[8][9]

Q2: What are the initial steps I should take to dissolve this compound for my experiments?

A2: For initial stock solutions, it is recommended to use a water-miscible organic solvent in which this compound is readily soluble. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are common choices for creating high-concentration stock solutions of hydrophobic compounds.[10][11] From this stock, you can make further dilutions into your aqueous experimental medium. It is crucial to assess the final solvent concentration to ensure it does not exceed the tolerance level of your experimental system (e.g., typically <0.5% for cell-based assays).

Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer or cell culture medium. What can I do?

A3: This is a common issue when working with poorly soluble compounds. Here are a few troubleshooting steps:

  • Decrease the final concentration: The precipitation may be due to the concentration of this compound exceeding its solubility limit in the final aqueous medium. Try working with a lower final concentration.

  • Increase the volume of the aqueous phase: Slowly add the DMSO stock solution to a larger volume of the aqueous medium while vortexing or stirring to facilitate rapid dispersion.

  • Use a co-solvent system: Incorporating a less toxic co-solvent, such as polyethylene (B3416737) glycol (PEG) or propylene (B89431) glycol, in your final solution can sometimes improve solubility.

  • Explore formulation strategies: If simple dilution is not effective, you may need to consider more advanced formulation techniques such as complexation with cyclodextrins or encapsulation in liposomes or nanoparticles.

Q4: What are some advanced formulation strategies to improve the solubility and bioavailability of this compound?

A4: Several advanced techniques can be employed to enhance the solubility of hydrophobic compounds like this compound:

  • Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming a more water-soluble inclusion complex.[12][13][14]

  • Liposomal Formulation: Liposomes are vesicles composed of a lipid bilayer that can encapsulate lipophilic drugs within the bilayer, allowing for their dispersion in aqueous solutions.[15][16][17][18]

  • Nanoparticle Formulation: Encapsulating this compound into polymeric nanoparticles can improve its aqueous dispersibility, stability, and potentially enable targeted delivery.[8][19]

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Assays
Possible Cause Troubleshooting Step
Precipitation of this compound in Culture Medium Visually inspect the culture wells for any signs of precipitation after adding the compound. If observed, consider the troubleshooting steps in FAQ Q3 . Prepare fresh dilutions for each experiment.
High Final Solvent Concentration Calculate the final concentration of the organic solvent (e.g., DMSO) in your assay. Ensure it is below the toxicity threshold for your cell line. Run a solvent-only control to assess its effect on cell viability and the experimental readout.
Interaction with Serum Proteins Components in the fetal bovine serum (FBS) or other serum supplements can bind to hydrophobic compounds, reducing their effective concentration. Consider reducing the serum concentration during the treatment period if your experimental design allows.
Compound Adsorption to Plasticware Hydrophobic compounds can adsorb to the surface of plastic labware, lowering the actual concentration in solution. Using low-adhesion microplates or glassware may mitigate this issue.
Issue 2: Poor Bioavailability in Animal Studies
Possible Cause Troubleshooting Step
Low Aqueous Solubility in Formulation The compound may be precipitating in the gastrointestinal tract upon oral administration or at the injection site for parenteral routes. An appropriate formulation is critical.
First-Pass Metabolism This compound may be rapidly metabolized by the liver before reaching systemic circulation. Formulation strategies like nanoparticles can sometimes protect the drug from premature metabolism.
P-glycoprotein (P-gp) Efflux Some jatrophane diterpenes are known to interact with P-gp, a drug efflux pump that can limit cellular uptake and bioavailability.[6][7] Co-administration with a P-gp inhibitor might be considered if this is identified as a mechanism of resistance.

Data Presentation: Solubility Enhancement Strategies

The following table summarizes common strategies for enhancing the solubility of hydrophobic compounds like this compound. Note: The quantitative values presented are illustrative for typical hydrophobic drugs and are not specific experimental data for this compound.

Method Principle Typical Fold Increase in Aqueous Solubility Advantages Disadvantages
Co-solvents (e.g., PEG 400) Increases the polarity of the solvent system, allowing for better dissolution of hydrophobic solutes.10 - 100Simple to prepare.Potential for in vivo toxicity; may not be suitable for all applications.
Cyclodextrin Complexation Encapsulates the hydrophobic drug in the central cavity of the cyclodextrin molecule.[20][21]100 - 1,000High solubilization capacity; can improve stability.Limited by the stoichiometry of the complex; potential for nephrotoxicity with some cyclodextrins.
Liposomal Formulation Incorporates the drug into the lipid bilayer of vesicles.[15][22]> 1,000Biocompatible; can be used for targeted delivery; protects the drug from degradation.More complex preparation; potential for stability issues.
Nanoparticle Formulation Encapsulates the drug within a polymeric matrix.> 1,000High drug loading capacity; controlled release; potential for targeted delivery.Complex manufacturing process; potential for immunogenicity.

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
  • Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).

  • Mixing: Accurately weigh the this compound and HP-β-CD and place them in a mortar.

  • Kneading: Add a small amount of a water-ethanol mixture (e.g., 1:1 v/v) to the mortar to form a paste.

  • Trituration: Knead the paste thoroughly with a pestle for 30-45 minutes.

  • Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.

  • Sieving: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR).

  • Solubility Assessment: Determine the aqueous solubility of the complex and compare it to that of the free this compound.

Protocol 2: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
  • Lipid Solution Preparation: Dissolve a suitable lipid mixture (e.g., phosphatidylcholine and cholesterol in a 2:1 molar ratio) and this compound in a volatile organic solvent (e.g., chloroform (B151607) or a chloroform-methanol mixture) in a round-bottom flask. The drug-to-lipid ratio may need to be optimized (e.g., 1:10 to 1:50 by weight).

  • Film Formation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask.

  • Film Drying: Further dry the film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation of the flask at a temperature above the phase transition temperature of the lipids. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended): To obtain smaller, more uniform vesicles (unilamellar vesicles or LUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).[18]

  • Purification: Remove any unencapsulated this compound by centrifugation, dialysis, or gel filtration.

  • Characterization: Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

Mandatory Visualizations

Signaling Pathways

Jatrophane diterpenes have been suggested to modulate cellular processes through pathways such as the Protein Kinase C (PKC) and phosphoinositide signaling pathways.[23][24][25][26][27][28] The following diagrams illustrate these general pathways.

PKC_Signaling GPCR GPCR PLC PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Substrate Downstream Substrates PKC->Substrate Ligand Ligand Ligand->GPCR ER Endoplasmic Reticulum IP3->ER Ca2 Ca2+ ER->Ca2 Ca2->PKC Response Cellular Response Substrate->Response

Caption: Generalized Protein Kinase C (PKC) signaling pathway.

PI_Signaling cluster_membrane Plasma Membrane PtdIns PtdIns PI4P PI(4)P PtdIns->PI4P PI4K PIP2 PI(4,5)P2 PI4P->PIP2 PIP5K PIP3 PI(3,4,5)P3 PIP2->PIP3 PI3K PIP3->PIP2 PTEN Akt Akt PIP3->Akt PI4K PI4K PIP5K PIP5K PI3K PI3K PTEN PTEN Downstream Downstream Effectors Akt->Downstream Response Cell Growth, Survival Downstream->Response

Caption: Overview of the Phosphoinositide (PI) signaling pathway.

Experimental Workflows

solubility_workflow start This compound Powder stock Prepare High-Concentration Stock in Organic Solvent (e.g., DMSO) start->stock dilute Dilute Stock into Aqueous Medium stock->dilute check Check for Precipitation dilute->check soluble Soluble: Proceed with Experiment check->soluble No insoluble Insoluble: Troubleshoot check->insoluble Yes troubleshoot 1. Lower Concentration 2. Use Co-solvent 3. Advanced Formulation insoluble->troubleshoot

Caption: Workflow for preparing this compound solutions.

formulation_workflow start Low Solubility of This compound Identified select Select Formulation Strategy start->select cyclo Cyclodextrin Complexation select->cyclo lipo Liposomal Encapsulation select->lipo nano Nanoparticle Formulation select->nano prepare Prepare Formulation (See Protocols) cyclo->prepare lipo->prepare nano->prepare characterize Characterize Formulation (Size, Encapsulation Efficiency, etc.) prepare->characterize test Test in Experimental System characterize->test

Caption: Logical workflow for selecting a solubility enhancement strategy.

References

jatrophane 2 cytotoxicity and off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the experimental use of jatrophane diterpenes, focusing on their cytotoxicity and potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are jatrophane diterpenes and why are they of interest?

A1: Jatrophane diterpenes are a class of naturally occurring macrocyclic compounds predominantly found in plants of the Euphorbiaceae family.[1][2][3] They possess a complex and unique carbon skeleton that has attracted significant interest from chemists and pharmacologists.[2] Their primary appeal lies in their diverse and potent biological activities, including significant cytotoxic effects against various cancer cell lines, anti-inflammatory, and antiviral properties.[1][3]

Q2: What is the primary mechanism of cytotoxicity for jatrophane diterpenes?

A2: The cytotoxic mechanism of jatrophane diterpenes is multifaceted and can vary between different analogues. However, a prominent mechanism involves the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.[3] One of the well-documented pathways affected by jatrophanes, such as jatrophone (B1672808), is the PI3K/Akt/NF-κB signaling cascade.[4] By inhibiting this pathway, these compounds can induce apoptosis and autophagy in cancer cells.[4]

Q3: What are the known off-target effects of jatrophane diterpenes?

A3: A significant off-target effect of many jatrophane diterpenes is their interaction with P-glycoprotein (P-gp), a membrane transporter responsible for multidrug resistance (MDR) in cancer cells.[2][5][6][7][8] Several jatrophane diterpenes have been identified as potent P-gp inhibitors.[5][6][7][8][9] This can be a therapeutically advantageous off-target effect, as it can reverse multidrug resistance and enhance the efficacy of co-administered chemotherapeutic drugs.[6] To date, comprehensive off-target screening of jatrophane diterpenes against a broad panel of kinases and receptors has not been extensively reported in the public domain. Such studies would be valuable for a more complete safety and selectivity profile.

Q4: I am observing inconsistent results in my cytotoxicity assays with a jatrophane compound. What are the common causes?

A4: Inconsistent results in cytotoxicity assays with natural products like jatrophanes can arise from several factors. These include:

  • Compound Solubility: Jatrophane diterpenes can be lipophilic and may precipitate in aqueous culture media, leading to inaccurate dosing and variability.[10]

  • Direct Assay Interference: Some natural products can directly interact with assay reagents. For instance, they might directly reduce the MTT reagent, leading to a false-positive signal for cell viability.[10]

  • Cell Culture Conditions: Variations in cell density, passage number, and culture media composition can all contribute to inconsistent results.

  • Pipetting Errors: Inaccurate pipetting, especially during serial dilutions, is a common source of variability.

Troubleshooting Guides

Troubleshooting High Background in MTT Assays

High background absorbance in MTT assays can obscure the true cytotoxic effect of a jatrophane compound. Here are some common causes and solutions:

Potential Cause Recommended Solution
Direct reduction of MTT reagent by the jatrophane compound Run a cell-free control with the jatrophane compound and MTT reagent to see if a color change occurs. If it does, consider using an alternative viability assay such as the Sulforhodamine B (SRB) assay or a lactate (B86563) dehydrogenase (LDH) release assay.[10]
Contamination of culture medium Ensure all reagents and media are sterile. Phenol (B47542) red in the medium can also contribute to background, so using a phenol red-free medium during the MTT incubation step is advisable.[11]
Precipitation of the jatrophane compound Visually inspect the wells under a microscope for any precipitate. If precipitation is observed, try dissolving the compound in a different solvent or using a lower final solvent concentration. Gentle sonication can also aid in dissolution.[10]
Extended incubation time Avoid incubating the MTT reagent for longer than four hours, as this can lead to increased background absorbance.[11]
Troubleshooting Incomplete Formazan (B1609692) Crystal Solubilization

Incomplete dissolution of formazan crystals is a frequent issue that leads to inaccurate and variable absorbance readings.

Potential Cause Recommended Solution
Insufficient mixing After adding the solubilization solvent (e.g., DMSO), ensure thorough mixing by placing the plate on an orbital shaker for at least 15 minutes. Gentle pipetting up and down can also help.[12]
Inappropriate solvent volume Use a sufficient volume of the solubilization solvent to ensure all crystals are dissolved. Typically, a volume equal to the initial culture medium volume is used.
Cell clumping For suspension cells, ensure a single-cell suspension before plating to prevent clumps that can lead to localized, difficult-to-dissolve formazan crystals.

Quantitative Data on Jatrophane Cytotoxicity

The following table summarizes the cytotoxic activity (IC₅₀ values) of various jatrophane diterpenes against a range of human cancer cell lines.

Jatrophane DiterpeneCell LineCancer TypeIC₅₀ (µM)Reference
JatrophoneWiDrColon Adenocarcinoma8.97[10]
JatrophoneHeLaCervical Cancer5.13[10]
JatrophoneHepG2Liver Cancer3.2[9]
JatrophoneAGSStomach Cancer2.5[9]
Curcusone BWiDrColon Adenocarcinoma18.24[10]
Curcusone BHeLaCervical Cancer19.60[10]
Jatropholone AWiDrColon Adenocarcinoma15.20[10]
Jatropholone AHeLaCervical Cancer36.15[10]
Euphohelinoid GHepG2Liver Cancer8.1[12]
Euphohelinoid GHeLaCervical Cancer9.2[12]
Euphohelinoid GHL-60Promyelocytic Leukemia10.5[12]
Euphohelinoid GSMMC-7721Liver Cancer11.3[12]
Euphornin LHL-60Promyelocytic Leukemia2.7[12]
Euphoscopin FHL-60Promyelocytic Leukemia9.0[12]

Experimental Protocols

MTT Assay for Cytotoxicity of Jatrophane Diterpenes

This protocol is adapted from methodologies used for assessing the cytotoxicity of diterpenes from Jatropha species.[5][10]

Materials:

  • Jatrophane diterpene stock solution (e.g., in DMSO)

  • Human cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well in 200 µL of complete medium) and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the jatrophane diterpene in complete culture medium. Remove the old medium from the cells and add 200 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control. Incubate for 48 hours.[5]

  • MTT Addition: After the incubation period, remove 100 µL of the medium and add 15 µL of the MTT solution to each well.[5]

  • Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[9] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5][9]

  • Absorbance Measurement: Shake the plate for 15 minutes and then measure the absorbance at 550 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Sulforhodamine B (SRB) Assay for Cytotoxicity of Jatrophone

This protocol is based on the SRB assay used to determine the cytotoxicity of jatrophone.[13][14]

Materials:

  • Jatrophone stock solution

  • Human cancer cell line of interest

  • Complete culture medium

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • 96-well microplates

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat cells with various concentrations of jatrophone for the desired exposure time (e.g., 72 hours).

  • Cell Fixation: Gently remove the medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[13]

  • Washing: Remove the TCA and wash the plates five times with deionized water. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[13]

  • Removal of Unbound Dye: Quickly rinse the plates four times with 1% acetic acid to remove any unbound SRB dye.[13] Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Shake the plate for 5 minutes and read the absorbance at 510 nm.

  • Data Analysis: The absorbance is proportional to the total cellular protein, which correlates with cell number. Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

PI3K_Akt_Signaling_Pathway Jatrophane Inhibition of PI3K/Akt/NF-κB Pathway Jatrophane Jatrophane Diterpenes PI3K PI3K Jatrophane->PI3K inhibits Apoptosis Apoptosis Jatrophane->Apoptosis induces Autophagy Autophagy Jatrophane->Autophagy induces Akt Akt PI3K->Akt activates NFkB NF-κB Akt->NFkB activates Akt->Apoptosis inhibits CellProliferation Cell Proliferation & Survival NFkB->CellProliferation promotes

Caption: Jatrophane inhibition of the PI3K/Akt/NF-κB signaling pathway.

Cytotoxicity_Assay_Workflow General Workflow for a Cytotoxicity Assay start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h (cell attachment) seed_cells->incubate1 add_compound Add serial dilutions of Jatrophane compound incubate1->add_compound incubate2 Incubate for 24-72h add_compound->incubate2 add_reagent Add viability reagent (e.g., MTT, SRB) incubate2->add_reagent incubate3 Incubate as per protocol add_reagent->incubate3 solubilize Solubilize formazan/ bound dye (if required) incubate3->solubilize read_plate Read absorbance/ fluorescence solubilize->read_plate analyze Analyze data and calculate IC50 read_plate->analyze end End analyze->end

Caption: General workflow for a cytotoxicity assay.

References

Jatrophane NMR Signal Assignment: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the NMR signal assignment of jatrophane diterpenes.

Frequently Asked Questions (FAQs)

Q1: My 1H-NMR spectrum shows severe signal overlap, especially in the aliphatic region. How can I resolve these signals?

A1: Signal overlap is a common issue with jatrophanes due to their complex and often flexible macrocyclic structure. Here are several strategies to address this:

  • 2D NMR Spectroscopy: Employ a suite of 2D NMR experiments to disperse the signals into a second dimension. The most critical experiments are:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin systems.[1][2][3]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.[1][3][4]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting spin systems and assigning quaternary carbons.[1][3][4]

  • Change of Solvent: Rerunning the NMR in a different deuterated solvent (e.g., benzene-d6, acetone-d6) can induce differential shifts in proton resonances, potentially resolving overlapping signals.[1][5]

  • Higher Magnetic Field: If available, using a higher field NMR spectrometer will increase spectral dispersion and improve resolution.

  • Temperature Variation: Acquiring spectra at different temperatures can sometimes resolve overlapping signals, especially if conformational exchange is occurring.

Q2: I am struggling to determine the relative stereochemistry of the chiral centers in my jatrophane. Which experiments are most helpful?

A2: The flexible nature of the jatrophane ring system makes determining relative stereochemistry challenging.[6] The primary tool for this is NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) .

  • NOESY/ROESY: These experiments detect through-space correlations between protons that are close to each other (typically < 5 Å). The presence of a NOESY/ROESY cross-peak between two protons indicates they are on the same face of the molecule.[1]

  • Coupling Constants (J-values): Analysis of 3JHH coupling constants from high-resolution 1H-NMR spectra can provide information about dihedral angles, which in turn helps to define the relative stereochemistry.

  • X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the relative and absolute stereochemistry.[6][7]

  • Comparison with Known Compounds: Comparing the 1H and 13C NMR data of your compound with those of structurally similar, previously characterized jatrophanes can provide valuable clues to the stereochemistry.[6][8][9]

Q3: The signals for some protons in my jatrophane are broad. What is the likely cause and how can I sharpen them?

A3: Broad signals in the NMR spectrum of a jatrophane are often indicative of conformational flexibility or intermediate exchange processes on the NMR timescale.[1][10]

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures is the best way to investigate this.

    • Lowering the temperature may slow down the conformational exchange enough to "freeze out" individual conformers, resulting in sharp signals for each.

    • Increasing the temperature may accelerate the exchange, leading to a sharpening of the averaged signals.

  • Sample Concentration: High sample concentrations can lead to aggregation and peak broadening. Try acquiring the spectrum at a lower concentration.

  • Solvent Viscosity: A highly viscous solvent can also lead to broader lines. Ensure your solvent choice is appropriate.

  • Paramagnetic Impurities: The presence of paramagnetic impurities can cause significant line broadening. Ensure your sample is pure.

Q4: How can I confidently assign the positions of acyl groups (e.g., acetate (B1210297), benzoate) on the jatrophane skeleton?

A4: The positions of ester functionalities are determined primarily through long-range correlations in an HMBC spectrum. Look for correlations between the protons of the jatrophane skeleton and the carbonyl carbons of the acyl groups.

For example, a correlation between a proton at a specific position on the jatrophane core (e.g., H-3) and the carbonyl carbon of a benzoyl group (around δC 165-167 ppm) would place the benzoyl group at C-3.[1] Similarly, correlations to acetate carbonyls (around δC 170 ppm) will pinpoint their locations.

Experimental Protocols & Data

Key 2D NMR Experiments for Jatrophane Analysis

The following table summarizes the key 2D NMR experiments, their purpose, and typical experimental parameters for jatrophane analysis.

ExperimentPurposeKey Information Gained
COSY Identifies scalar-coupled protons (typically separated by 2-4 bonds).Reveals proton-proton connectivity within spin systems (e.g., identifying adjacent CH, CH2 groups).[2][3]
HSQC Correlates protons to their directly attached carbons (one-bond correlation).Assigns protons to their corresponding carbons; helps resolve overlapping proton signals.[3][4]
HMBC Shows long-range correlations between protons and carbons (2-4 bonds).Connects different spin systems, assigns quaternary carbons, and determines the position of substituents like acyl groups.[1][3][4]
NOESY/ROESY Detects through-space correlations between protons (< 5Å).Determines the relative stereochemistry and provides insights into the 3D conformation of the molecule.[1][11]
Representative 13C-NMR Chemical Shift Ranges for Jatrophane Skeletons

The following table provides typical 13C-NMR chemical shift ranges for common carbons in a jatrophane core. These values can vary depending on substitution patterns.

Carbon PositionTypical Chemical Shift Range (ppm)Notes
C-130 - 45Methylene group.
C-230 - 45Methine or quaternary carbon, often oxygenated.
C-370 - 85Oxygenated methine.
C-4120 - 145Olefinic carbon.
C-5120 - 145Olefinic carbon.
C-635 - 55Quaternary carbon.
C-770 - 85Oxygenated methine.
C-870 - 85Oxygenated methine.
C-940 - 60Methine, often oxygenated.
C-1035 - 55Quaternary carbon.
C-11125 - 140Olefinic carbon.
C-12125 - 140Olefinic carbon.
C-1330 - 50Methine.
C-1470 - 85Oxygenated methine.
C-1560 - 80Oxygenated quaternary carbon.
Me groups15 - 30Methyl groups attached to the core.
Acetate CO168 - 172Carbonyl carbon of acetate groups.
Benzoate (B1203000) CO164 - 168Carbonyl carbon of benzoate groups.

Note: Data compiled from various sources.[8][10][12] These are general ranges and can shift based on the specific substitution and conformation of the molecule.

Visual Troubleshooting Workflows

Diagram 1: General Workflow for Jatrophane NMR Signal Assignment

G cluster_0 Initial Data Acquisition cluster_1 Connectivity & Assignment cluster_2 Stereochemistry & Conformation cluster_3 Structure Elucidation A Acquire 1D NMR (1H, 13C, DEPT) B Acquire 2D NMR (COSY, HSQC) A->B Resolve Overlap H Propose Structure A->H C Define Spin Systems & Assign CHn Groups B->C D Acquire HMBC C->D Need Connectivity E Connect Spin Systems & Assign Quaternary Carbons D->E F Acquire NOESY/ROESY E->F Need 3D Info E->H G Determine Relative Stereochemistry F->G G->H I Compare with Literature Data H->I G cluster_overlap Signal Overlap cluster_broadening Signal Broadening Start Problem Identified: Signal Overlap or Broadening Overlap Are signals overlapping in 1D? Start->Overlap Broad Are signals broad? Start->Broad Solvent Change NMR Solvent (e.g., Benzene-d6) Overlap->Solvent Yes TwoD Run 2D NMR (HSQC, HMBC) Overlap->TwoD Yes Resolved Signals Resolved / Sharpened Solvent->Resolved TwoD->Resolved VT Run Variable Temperature (VT) NMR Broad->VT Yes, suspect conformational exchange Dilute Dilute Sample Broad->Dilute Yes, suspect aggregation VT->Resolved Dilute->Resolved

References

Jatrophane Diterpene Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of jatrophane diterpenes.

Troubleshooting & FAQs

This section addresses specific issues that may arise during the experimental process in a question-and-answer format.

Question 1: My initial plant extract is a very complex mixture, and the TLC plate shows many overlapping spots. How should I approach fractionation?

Answer: Dealing with complex mixtures is a primary challenge in jatrophane isolation.[1] A multi-step separation protocol is essential. Begin with solvent-solvent partitioning to divide the crude extract into fractions of varying polarity. A widely used technique involves suspending the concentrated extract in a methanol-water (MeOH/H2O) mixture and partitioning it against a non-polar solvent like chloroform (B151607) (CHCl₃) or dichloromethane (B109758) (CH₂Cl₂).[1] This initial step simplifies the mixture, making subsequent chromatographic purification more manageable.

Question 2: I am struggling to separate structurally similar jatrophane analogues that co-elute during chromatography. What are the most effective techniques for this?

Answer: The presence of numerous structurally-related analogues is a known difficulty in jatrophane purification.[1] Success often requires a combination of chromatographic methods.

  • Initial Fractionation: Start with lower resolution techniques like Vacuum Liquid Chromatography (VLC) or polyamide column chromatography to get simpler fractions.[2]

  • Final Purification: For the final separation of closely related compounds, high-resolution methods are necessary. A combination of normal-phase (NP) and reversed-phase (RP) High-Performance Liquid Chromatography (HPLC) is highly effective for isolating pure compounds.[2] In some cases, semi-preparative supercritical fluid chromatography (SFC) has also been successfully used.[3]

Question 3: My final yields of pure jatrophanes are consistently low. What steps can I take to improve recovery?

Answer: Low yield is a common problem, partly due to the low abundance of these compounds in the source material.[4] To optimize recovery:

  • Extraction Efficiency: Ensure your initial extraction is thorough. Maceration at room temperature is the most frequently reported method, followed by reflux and Soxhlet extraction.[4][5] The choice of method may need to be optimized for your specific plant material.

  • Minimize Transfers: Reduce the number of purification steps and sample transfers wherever possible to minimize physical loss of the material.

  • Prevent Degradation: When concentrating extracts, use a rotary evaporator at reduced pressure and a controlled temperature (e.g., 40°C) to avoid thermal degradation of the diterpenes.[1]

Question 4: How can I effectively remove chlorophyll (B73375) from my initial extract, as it is interfering with my initial chromatography steps?

Answer: Chlorophyll is a common, relatively non-polar contaminant that can be problematic.[6] It can typically be separated during the initial silica (B1680970) gel column chromatography step, as it will elute with the non-polar solvent front.[6] If your target compounds are more polar, techniques that don't retain non-polar molecules, such as certain types of ion-exchange chromatography, can also be effective in washing away the chlorophyll.[6]

Question 5: My target compound is co-eluting with an impurity in HPLC. How can I improve the resolution?

Answer: When co-elution occurs, you need to alter the selectivity of your chromatographic system.

  • Switch Chromatography Mode: If you are using normal-phase (NP) HPLC, try a reversed-phase (RP-HPLC) method, or vice-versa. The different separation mechanisms will almost certainly change the elution pattern.[2]

  • Change the Mobile Phase: Modifying the organic solvent in the mobile phase (e.g., switching from methanol (B129727) to acetonitrile (B52724) in RP-HPLC) can alter selectivity and resolve overlapping peaks.

  • Use a Different Stationary Phase: If changing the mobile phase is not sufficient, using an HPLC column with a different stationary phase chemistry (e.g., switching from a C18 to a Phenyl-Hexyl or Cyano column in RP-HPLC) can provide a different selectivity and achieve the desired separation.

Experimental Protocols & Data

This section provides detailed methodologies for key experiments and summarizes quantitative data in structured tables.

Protocol 1: General Extraction and Fractionation of Jatrophane Diterpenes

This protocol is a generalized multi-step method adapted from established procedures for macrocyclic diterpene isolation.[1][2][4]

  • Preparation of Plant Material: Air-dry the plant material (e.g., whole plants, roots) at room temperature and grind it into a fine powder.

  • Extraction:

    • Perform maceration by soaking the powdered plant material in a solvent mixture, such as dichloromethane:acetone (2:1) or methanol (MeOH), at room temperature for 48-72 hours with occasional agitation.[1][4] Maceration is the most common method reported.[5]

    • Filter the mixture and concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.[1]

  • Solvent-Solvent Partitioning:

    • Suspend the crude extract in a MeOH:H₂O (e.g., 3:2 or 75:25) mixture.[1][2]

    • Perform liquid-liquid extraction against a non-polar solvent like chloroform (CHCl₃) or n-hexane to separate compounds based on polarity.[7]

    • Collect the organic and aqueous phases separately and concentrate them for further analysis. The jatrophane diterpenes are typically of low to moderate polarity and will be found in the organic phase.[4]

  • Initial Chromatographic Fractionation:

    • Subject the organic phase extract to Vacuum Liquid Chromatography (VLC) or open column chromatography on silica gel.[2]

    • Elute with a stepwise gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate (B1210297) (EtOAc), and finally methanol (MeOH).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to pool similar fractions.

Table 1: Common Extraction Methods for Jatrophane Diterpenes
Extraction MethodFrequency of UseCommon SolventsNotes
Maceration ~62%[4]Methanol, Ethanol, Dichloromethane/Acetone[1][7]Most common method; suitable for heat-sensitive compounds.
Reflux ~13%[4]Methanol, EthanolUses heating, which can increase extraction efficiency but may degrade some compounds.
Soxhlet Extraction ~8%[4]n-Hexane, Chloroform, Ethyl Acetate[7]Continuous extraction method; efficient but uses heat.
Hot Solvent Extraction ~5%[4]Not specifiedGeneral term for extraction with heated solvents.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification

Following initial fractionation, HPLC is used for final purification to isolate individual compounds.[2]

  • Sample Preparation: Dissolve the dried, semi-purified fraction from Protocol 1 in a suitable solvent (e.g., methanol, acetonitrile) and filter through a 0.45 µm syringe filter.

  • Normal-Phase (NP-HPLC):

    • Column: Silica or Diol-bonded column.

    • Mobile Phase: A non-polar mobile phase, typically a mixture of hexane (B92381) or heptane (B126788) with a polar modifier like isopropanol (B130326) (IPA) or ethyl acetate (EtOAc).

    • Detection: UV detector, typically at 210-254 nm.

  • Reversed-Phase (RP-HPLC):

    • Column: C18 or C8 bonded silica column.

    • Mobile Phase: A polar mobile phase, typically a gradient of water and an organic solvent like methanol (MeOH) or acetonitrile (ACN).

    • Detection: UV detector, typically at 210-254 nm.

  • Fraction Collection: Collect peaks corresponding to individual compounds, combine fractions of the same compound from multiple runs, and evaporate the solvent to obtain the pure jatrophane diterpene.

  • Purity Assessment: Confirm the purity of the isolated compound using analytical HPLC and its structure using spectroscopic methods like NMR and MS.[4]

Table 2: Representative Chromatographic Purification Sequence
StepTechniqueStationary PhaseExample Mobile Phase System (Gradient)Purpose
1. Initial Fractionation VLC / Column ChromatographySilica Gel 60n-Hexane -> Hexane/EtOAc -> EtOAc -> EtOAc/MeOHCoarse separation into simpler fractions
2. Intermediate Purification Flash ChromatographySilica Gel or C18Varies based on fraction polarityFurther simplification of fractions
3. Final Purification A Preparative NP-HPLCSilica Geln-Hexane / IsopropanolIsolate specific non-polar to mid-polar compounds
4. Final Purification B Preparative RP-HPLCC18Water / Acetonitrile or Water / MethanolIsolate specific mid-polar to polar compounds

Visualizations

The following diagrams illustrate the purification workflow and a troubleshooting decision-making process.

Jatrophane_Purification_Workflow Plant Powdered Plant Material Extraction Extraction (e.g., Maceration) Plant->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Partitioning Solvent-Solvent Partitioning (e.g., MeOH-H2O / CHCl3) Concentration->Partitioning ColumnChrom Initial Column Chromatography (VLC / Flash) Partitioning->ColumnChrom Organic Phase HPLC Final Purification (NP and/or RP-HPLC) ColumnChrom->HPLC Semi-pure Fractions Analysis Purity & Structural Analysis (NMR, MS) HPLC->Analysis PureCmpd Pure Jatrophane Diterpene Analysis->PureCmpd

Caption: General experimental workflow for the isolation of jatrophane diterpenes.

Troubleshooting_Purification Start Problem: Low Purity of Isolated HPLC Fraction CheckTLC Analyze by Analytical HPLC/TLC Start->CheckTLC BroadPeak Are Peaks Broad or Tailing? CheckTLC->BroadPeak Overlapping Are Peaks Overlapping (Co-elution)? BroadPeak->Overlapping No Sol_Overload Action: Reduce Sample Load BroadPeak->Sol_Overload Yes Sol_Solvent Action: Modify Mobile Phase (Change Solvent or Gradient) Overlapping->Sol_Solvent Yes Sol_Column Action: Check Column Health / Replace Column Sol_Overload->Sol_Column Sol_Mode Action: Switch Chromatography Mode (e.g., NP to RP) Sol_Solvent->Sol_Mode Sol_Stationary Action: Use Column with Different Stationary Phase Sol_Mode->Sol_Stationary

Caption: Troubleshooting guide for low purity issues during HPLC purification.

References

Jatrophane 2 Experimental Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for jatrophane diterpene research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Isolation and Purification

Q1: My yield of jatrophane diterpenes from the plant extract is consistently low. What are the potential causes and solutions?

A1: Low yields are a common challenge due to the complexity of the natural product mixture. Consider the following factors:

  • Extraction Solvent and Method: The choice of solvent is critical. A commonly used solvent system for initial extraction is a mixture of dichloromethane (B109758) and acetone (B3395972) (e.g., 2:1 v/v). Ensure the percolation or maceration process is thorough to maximize the extraction of diterpenes from the plant material.[1]

  • Complex Mixtures: Jatrophanes often coexist with a multitude of structurally similar analogues, making purification challenging and potentially leading to loss of the target compound during separation steps.[1]

  • Purification Strategy: A multi-step purification protocol is often necessary. A general five-step method has proven effective for isolating macrocyclic diterpenes, including jatrophanes.[1] If you are not already, consider implementing a comprehensive strategy involving defatting, column chromatography on different stationary phases (e.g., silica (B1680970) gel, Sephadex), and finally, preparative HPLC.

Q2: I'm observing co-elution of jatrophane analogues during my final HPLC purification step. How can I improve the resolution?

A2: Co-elution of closely related jatrophanes is a frequent issue. Here are some strategies to enhance separation:

  • Optimize HPLC Conditions:

    • Column Chemistry: Experiment with different stationary phases (e.g., C18, C8, phenyl-hexyl) to exploit subtle differences in polarity and aromaticity.

    • Mobile Phase: Fine-tune the solvent gradient. A shallower gradient can often improve the resolution of closely eluting peaks. Try different solvent modifiers (e.g., acetonitrile, methanol, water with small amounts of formic acid or trifluoroacetic acid) to alter the selectivity.

  • Orthogonal Separation Techniques: Before the final HPLC step, consider an additional chromatographic step that separates compounds based on a different principle. For example, if you are using reverse-phase HPLC, an initial normal-phase column chromatography step can be beneficial.

  • Temperature Control: Adjusting the column temperature can sometimes improve peak shape and resolution.

Category 2: Structural Elucidation

Q1: The 1H and 13C NMR spectra of my purified jatrophane are very complex and difficult to interpret. Why is this and how can I approach the analysis?

A1: The structural complexity and conformational flexibility of the jatrophane macrocycle are the primary reasons for complex NMR spectra.[2]

  • Conformational Isomers: The flexible 12-membered ring of the jatrophane skeleton can exist in multiple conformations in solution, leading to broadened peaks or even multiple sets of signals for a single compound.

  • Overlapping Signals: The presence of numerous oxygenated carbons and protons in a similar chemical environment leads to significant signal overlap, particularly in the proton spectrum.

Strategies for Interpretation:

  • 2D NMR Spectroscopy: Extensive use of 2D NMR experiments is essential. COSY, HSQC, and HMBC experiments will help in establishing proton-proton and proton-carbon correlations, allowing for the piecing together of molecular fragments.[3] NOESY or ROESY experiments are crucial for determining the relative stereochemistry by identifying through-space correlations between protons.[3]

  • Computational Modeling: Combining experimental NMR data with computational chemistry can be a powerful approach. Density functional theory (DFT) calculations can be used to predict the NMR chemical shifts and coupling constants for different possible stereoisomers. Comparing the calculated data with the experimental data can help in assigning the correct structure.

  • Reference Databases: Utilize databases of experimental 13C NMR data for known jatrophane diterpenes.[4] Comparing your data with these databases can provide valuable clues about the core structure and substitution patterns.

Category 3: Bioactivity Assays

Q1: My jatrophane compound has poor solubility in aqueous media for bioassays. How can I address this without affecting the results?

A1: Low aqueous solubility is a known issue for many diterpenes and can significantly impact the accuracy and reproducibility of bioactivity assays.[4][5]

  • Use of Co-solvents: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent to prepare stock solutions. However, the final concentration of DMSO in the assay medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity or other artifacts.

  • Sonication and Warming: Gentle sonication or warming of the stock solution can aid in dissolution.[6]

  • Serial Dilutions: Prepare serial dilutions of the compound in serum-free medium immediately before adding to the cells.[6]

  • Turbidity Measurement: Before conducting the bioassay, it is advisable to check for compound precipitation at the tested concentrations by measuring the turbidity of the compound in the assay medium.[6]

Q2: I am getting inconsistent results in my MTT cytotoxicity assay with jatrophane compounds. What are the common pitfalls?

A2: The MTT assay, while widely used, is susceptible to interference.

  • Compound Interference: Some compounds can chemically reduce the MTT reagent, leading to a false-positive signal (increased viability). It is crucial to run a control experiment with the compound in cell-free medium to check for direct reduction of MTT.[7]

  • Incomplete Solubilization of Formazan (B1609692): Ensure complete dissolution of the formazan crystals. Using a solubilization solution containing SDS (e.g., 10% SDS in 0.01 N HCl) and allowing for sufficient incubation time (even overnight) can improve consistency.[8]

  • Metabolic Effects: The MTT assay measures metabolic activity, which may not always directly correlate with cell viability. Some compounds can increase cellular metabolism, leading to an overestimation of viability.[7][9] It is advisable to confirm cytotoxicity with a different assay that measures a different endpoint, such as a trypan blue exclusion assay or a lactate (B86563) dehydrogenase (LDH) release assay.

Q3: What are appropriate positive controls for multidrug resistance (MDR) reversal assays?

A3: Verapamil (B1683045) is a well-established first-generation P-glycoprotein (P-gp) inhibitor and is commonly used as a positive control in MDR reversal assays, such as the rhodamine 123 efflux assay.[1][10][11][12][13][14][15][16] Tariquidar is a potent third-generation P-gp inhibitor that can also be used.[17]

Experimental Protocols

Protocol 1: General Method for Isolation and Purification of Jatrophane Diterpenes

This protocol is a generalized five-step method adapted from literature for the isolation of macrocyclic diterpenes from Euphorbia species.[1]

  • Extraction: Macerate or percolate the powdered plant material with a 2:1 mixture of dichloromethane:acetone at room temperature. Concentrate the extract under reduced pressure.

  • Defatting: Suspend the concentrated extract in a 75:25 mixture of methanol:water. Perform vacuum filtration using a Buchner funnel with a C18 reversed-phase silica gel bed, eluting with the same solvent mixture to remove chlorophylls (B1240455) and fats.

  • Silica Gel Column Chromatography: Concentrate the defatted fraction and subject it to gravity column chromatography on silica gel. Elute with a stepwise gradient of increasing polarity using a hexane:ethyl acetate (B1210297) solvent system.

  • Size Exclusion Chromatography: Analyze the fractions from the silica gel column by ¹H-NMR to identify those rich in diterpenoids. Pool the relevant fractions and perform size exclusion chromatography on a Sephadex LH-20 column, eluting with a solvent mixture such as hexane:acetone:methanol (30:10:60) to remove remaining pigments.

  • Preparative HPLC: Subject the diterpene-rich fractions to preparative HPLC on a silica column using a hexane:ethyl acetate gradient for final purification of individual jatrophane compounds.

Protocol 2: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the jatrophane extract (or pure compound) in complete culture medium. The final DMSO concentration should be below 0.5%. Remove the old medium from the cells and add 100 µL of the diluted extracts to the respective wells. Include vehicle controls (medium with the same concentration of DMSO) and untreated controls (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS, filter-sterilized) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol 3: Rhodamine 123 (Rho123) Efflux Assay for MDR Reversal
  • Cell Preparation: Culture MDR-overexpressing cells (e.g., NCI-H460/R) and their sensitive parental cell line (e.g., NCI-H460) to 80-90% confluency.

  • Compound Incubation: Pre-incubate the cells with the jatrophane compound at various concentrations for 1-2 hours. Include a positive control (e.g., verapamil at 20 µM) and a negative (vehicle) control.

  • Rho123 Loading: Add Rho123 (a P-gp substrate) to a final concentration of 5 µM and incubate for an additional 30-60 minutes.

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rho123.

  • Fluorescence Measurement: Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader or analyze the cells by flow cytometry to determine the accumulation of Rho123. An increase in intracellular Rho123 fluorescence in the presence of the jatrophane compound indicates inhibition of P-gp-mediated efflux.

Data Presentation

Table 1: Comparative Cytotoxicity (IC50) of Jatrophanes and Standard Chemotherapeutic Agents

Compound/DrugCell LineCancer TypeIC50 (µM)Reference
Jatrophane 1NCI-H460Non-small cell lung10 - 20[18]
Jatrophane 1NCI-H460/RNon-small cell lung (MDR)10 - 20[18]
Jatrophane 1U87Glioblastoma10 - 20[18]
Jatrophane 1U87-TxRGlioblastoma (MDR)10 - 20[18]
Jatrophane 23NCI-H460Non-small cell lung10 - 20[19]
Jatrophane 23U87Glioblastoma10 - 20[19]
Jatrophane 23U87-TxRGlioblastoma (MDR)10 - 20[19]
Cyparissin ACaov-4Ovarian46.27 ± 3.86[20]
Cyparissin AOVCAR-3Ovarian38.81 ± 3.30[20]
Cyparissin BCaov-4Ovarian36.48 ± 3.18[20]
Cyparissin BOVCAR-3Ovarian42.59 ± 4.50[20]
DoxorubicinHeLaCervical1.7[21]
CisplatinHeLaCervical77.4[21]
DoxorubicinMCF-7Breast~0.57 - 1.6[22]
CisplatinMCF-7Breast0.58[22]

Note: IC50 values can vary significantly between studies due to differences in experimental conditions.[23]

Visualizations

experimental_workflow cluster_extraction Isolation & Purification cluster_analysis Analysis cluster_assays Bioactivity Assays plant Plant Material extract Crude Extract plant->extract Extraction (DCM:Acetone) defatted Defatted Extract extract->defatted Defatting (MeOH:H2O, RP-18) fractions Diterpene-rich Fractions defatted->fractions Silica Gel & Sephadex Chromatography pure_jatrophane Pure Jatrophane fractions->pure_jatrophane Preparative HPLC structure Structural Elucidation (NMR, MS) pure_jatrophane->structure bioassay Bioactivity Assays pure_jatrophane->bioassay cytotoxicity Cytotoxicity (e.g., MTT) bioassay->cytotoxicity mdr MDR Reversal (e.g., Rho123) bioassay->mdr

Jatrophane Research Experimental Workflow

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) IKK IKK Akt->IKK Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) PTEN PTEN PTEN->PIP3 Dephosphorylation NFkB_IkB NF-κB-IκB (Inactive) IKK->NFkB_IkB Phosphorylation of IκB NFkB NF-κB (Active) NFkB_IkB->NFkB IκB Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression

Simplified PI3K/Akt/NF-κB Signaling Pathway

ATR_Chk1_pathway DNA_Damage DNA Damage (e.g., Replication Stress) ssDNA Single-stranded DNA (ssDNA) DNA_Damage->ssDNA generates RPA RPA ssDNA->RPA coats ATR_ATRIP ATR-ATRIP Complex RPA->ATR_ATRIP recruits & activates Chk1 Chk1 (Inactive) ATR_ATRIP->Chk1 phosphorylates (Ser317, Ser345) pChk1 p-Chk1 (Active) Chk1->pChk1 CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) pChk1->CellCycleArrest induces DNARepair DNA Repair pChk1->DNARepair promotes Jatrophane Jatrophane (e.g., Compound 10) Jatrophane->ATR_ATRIP inhibits activation

ATR-Chk1 DNA Damage Response Pathway

References

Technical Support Center: Scaling Up Jatrophane 2 Production for Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for scaling up the production of jatrophane 2 and related diterpenoids. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful synthesis and purification campaigns.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound and other complex macrocyclic diterpenes.

Question/Issue Possible Cause(s) Suggested Solution(s)
Low yield in macrocyclization (e.g., Ring-Closing Metathesis - RCM) - High concentration of the acyclic precursor favoring intermolecular reactions.- Inefficient catalyst activity.- Steric hindrance in the precursor molecule.- Employ high-dilution conditions (slow addition of the precursor to the reaction mixture).- Use a more active catalyst (e.g., a second-generation Grubbs or Hoveyda-Grubbs catalyst).- Re-evaluate the design of the cyclization precursor to minimize steric clashes.
Failure of Suzuki-Miyaura cross-coupling reaction - Inactive catalyst.- Poor quality of reagents (e.g., boronic acid derivative, organohalide).- Inappropriate solvent or base.- Ensure the palladium catalyst is not oxidized; use fresh catalyst.- Use freshly prepared or purified reagents.- Screen different solvent systems (e.g., toluene, DMF, THF/water mixtures) and bases (e.g., Cs₂CO₃, K₃PO₄, Na₂CO₃).
Product decomposition during workup or purification - Sensitivity to acid or base.- Instability on silica (B1680970) gel.- Thermal instability.- Use a neutral workup procedure.- Consider using alternative stationary phases for chromatography, such as alumina (B75360) or reversed-phase silica.- Avoid excessive heating during solvent evaporation.
Difficulty in purifying the final compound - Presence of closely related byproducts or stereoisomers.- Low UV activity of the compound.- Employ high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., C18, PFP).- Use a universal detector like an evaporative light scattering detector (ELSD) or a mass spectrometer if UV detection is inadequate.
Precipitation of intermediate during reaction - Poor solubility of the intermediate in the reaction solvent.- Change in solvent polarity as the reaction progresses.- Use a co-solvent to increase solubility.- Perform the reaction at a slightly elevated temperature if the compounds are stable.- Add reagents slowly to avoid rapid changes in concentration.[1]

Frequently Asked Questions (FAQs)

1. What are the key challenges in scaling up jatrophane synthesis?

Scaling up the synthesis of complex macrocyclic molecules like jatrophanes presents several challenges[2][3]:

  • Macrocyclization: Achieving efficient ring closure to form the 12- or 13-membered ring can be difficult. High-dilution techniques are often necessary to favor intramolecular cyclization over intermolecular polymerization.

  • Stereocontrol: Jatrophanes possess multiple stereocenters, and maintaining the correct stereochemistry throughout a multi-step synthesis is critical.

  • Purification: The final product and intermediates can be challenging to purify due to their complex structures and the presence of closely related isomers.

  • Reagent Cost and Availability: Some reagents and catalysts used in the synthesis can be expensive, impacting the cost-effectiveness of a large-scale campaign.

2. Which analytical techniques are most suitable for monitoring reaction progress and characterizing jatrophanes?

  • Thin-Layer Chromatography (TLC): Useful for rapid monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): Essential for assessing purity and for purification. A reversed-phase C18 column with a water/acetonitrile or methanol (B129727) gradient is often effective.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The primary tool for structural elucidation and confirmation of the desired product.

  • Mass Spectrometry (MS): Used to determine the molecular weight of the product and intermediates.

3. What are the typical methods for purifying jatrophane diterpenoids?

A multi-step purification strategy is often required:

  • Initial Extraction (from natural sources): Partitioning with solvents of varying polarity (e.g., chloroform, methanol/water).[6]

  • Column Chromatography: Using stationary phases like polyamide or silica gel with solvent gradients (e.g., hexane/ethyl acetate).[7]

  • Preparative HPLC: Often the final step to obtain highly pure material, using either normal-phase or reversed-phase columns.[6]

4. Are there any known biosynthetic pathways for jatrophanes that could be explored for production?

Yes, the biosynthesis of jatrophanes originates from geranylgeranyl pyrophosphate (GGPP).[7][8] A key intermediate is casbene (B1241624), which undergoes further cyclization and rearrangement to form the jatrophane skeleton.[7][9] Research into the enzymes responsible for these transformations, such as casbene synthetase and cytochrome P450s, could open up possibilities for biosynthetic or semi-synthetic production routes.

Experimental Protocols

I. Total Synthesis of a Jatrophane Diterpene (Illustrative Example based on Hiersemann et al., 2009 & 2010)

This protocol outlines the key steps for the enantioselective total synthesis of a jatrophane diterpene, (-)-15-O-acetyl-3-O-propionylcharaciol.[10][11] The strategy involves the coupling of two main fragments followed by a ring-closing metathesis to form the macrocycle.

Key Reactions:

  • B-alkyl Suzuki-Miyaura Cross-Coupling:

    • Purpose: To form the C5-C6 double bond by coupling an alkylborane with an alkenyl iodide.

    • Reagents: Alkenyl iodide fragment, alkylborane fragment, PdCl₂(dppf) as catalyst, AsPh₃ as ligand, Cs₂CO₃ as base.

    • Solvent: A mixture of DMF, THF, and water.

    • Conditions: The reaction mixture is heated to 80 °C.

    • Workup: Standard aqueous workup followed by chromatographic purification.

  • Ring-Closing Metathesis (RCM):

    • Purpose: To form the 12-membered macrocycle.

    • Reagent: A fully functionalized triene precursor.

    • Catalyst: Grubbs' second-generation catalyst or Hoveyda-Grubbs second-generation catalyst.

    • Solvent: Anhydrous and degassed dichloromethane (B109758) or toluene.

    • Conditions: The reaction is run at high dilution to favor intramolecular cyclization.

    • Workup: The catalyst is quenched, and the product is purified by column chromatography.

II. Purification of Jatrophane Diterpenoids by HPLC

This protocol provides a general method for the analytical and semi-preparative purification of jatrophanes.[4][5]

Table 1: HPLC Purification Parameters

ParameterCondition
Column Reversed-phase C18 (e.g., AccQ-Tag), 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Start with 50% B, increase linearly to 100% B over 35 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 0.2 mL/min (analytical) to 5-20 mL/min (semi-preparative)
Detection UV at 254 nm or Diode Array Detector (DAD)
Injection Volume 5-10 µL (analytical)

Quantitative Data

Table 2: Illustrative Yields for Key Steps in Jatrophane Synthesis

Reaction Step Starting Material Product Typical Yield (%) Reference
Suzuki-Miyaura CouplingAlkenyl iodide & AlkylboraneCoupled diene60-75%[11]
Ring-Closing MetathesisAcyclic trieneJatrophane macrocycle50-70%[11]
Diels-Alder ReactionDiene & DienophileJatropholane precursor~6% (overall yield for 12 steps)[12]

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Visualizations

Signaling Pathway

Jatrophanes, such as jatrophone, have been shown to exert their cytotoxic effects in cancer cells by inhibiting the PI3K/Akt/NF-κB signaling pathway.[13][14] This pathway is crucial for cell survival, proliferation, and drug resistance.

PI3K_Akt_NFkB_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt IKK IKK Akt->IKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Gene_Expression Gene Expression (Proliferation, Survival, Drug Resistance) Nucleus->Gene_Expression Jatrophane This compound Jatrophane->PI3K Inhibits Jatrophane->Akt Inhibits Jatrophane->NFkB Inhibits

Caption: this compound inhibits the PI3K/Akt/NF-κB pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a jatrophane diterpene.

Jatrophane_Workflow Start Starting Materials (Fragments A & B) Coupling Fragment Coupling (e.g., Suzuki) Start->Coupling Precursor Acyclic Precursor Coupling->Precursor RCM Macrocyclization (e.g., RCM) Precursor->RCM Crude Crude Jatrophane RCM->Crude Purification Chromatographic Purification (Column, HPLC) Crude->Purification Pure Pure this compound Purification->Pure Analysis Analysis (NMR, MS, HPLC) Pure->Analysis

Caption: General workflow for this compound synthesis.

References

Validation & Comparative

Jatrophane 2: A Comparative Analysis of a Potent Diterpene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Jatrophane diterpenes, a class of natural products primarily isolated from plants of the Euphorbiaceae family, have garnered significant attention for their diverse and potent biological activities. Among these, a specific compound, often referred to as jatrophane 2 in the literature (systematic name: 2,5,7,8,9,14-Hexaacetoxy-3-benzoyloxy-15-hydroxyjatropha-6(17),11E-diene), has emerged as a subject of interest for its cytotoxic and multidrug resistance (MDR) reversal properties. This guide provides a comparative analysis of this compound with other notable jatrophane diterpenes, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development.

Quantitative Comparison of Biological Activities

The primary mechanism through which many jatrophane diterpenes exert their anticancer effects is the inhibition of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance. Their cytotoxic effects against various cancer cell lines have also been extensively studied. The following tables summarize the available quantitative data for this compound and other representative jatrophane diterpenes.

Table 1: Comparative Cytotoxicity of Jatrophane Diterpenes (IC50 values in µM)

Compound/Jatrophane DiterpeneNCI-H460 (Lung)NCI-H460/R (Lung, Resistant)DLD1 (Colon)DLD1-TxR (Colon, Resistant)U87 (Glioblastoma)U87-TxR (Glioblastoma, Resistant)MCF-7/ADR (Breast, Resistant)
This compound > 50[1]> 50[1]> 50[1]> 50[1]20.12 ± 1.96[1]> 50[1]-
Jatrophane 1 (from E. nicaeensis) 17.63 ± 2.08[1]20.98 ± 2.79[1]> 50[1]> 50[1]10.97 ± 1.41[1]15.49 ± 3.57[1]-
Jatrophone ------1.8[2]
Euphodendroidin D -------
Pepluanin A -------
Cyparissin A -------
Cyparissin B -------

Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is a collation from multiple sources for comparative purposes.

Table 2: Comparative P-glycoprotein (P-gp) Inhibition by Jatrophane Diterpenes

Compound/Jatrophane DiterpeneCell LineAssayPotency/EfficacyReference
This compound NCI-H460/R, DLD1-TxR, U87-TxRRhodamine 123 accumulationSimilar inhibitory potential to Jatrophane 1[1]
Jatrophane 1 (from E. nicaeensis) NCI-H460/R, DLD1-TxR, U87-TxRRhodamine 123 accumulationSimilar inhibitory potential to this compound[1]
Euphodendroidin D P-gp overexpressing cellsDaunomycin transportOutperformed cyclosporin (B1163) by a factor of 2[3]
Pepluanin A P-gp overexpressing cellsDaunomycin transportOutperformed cyclosporin A by a factor of at least 2
Jatrophane derivative 17 MCF-7/ADRDoxorubicin (B1662922) resistance reversalEC50 = 182.17 ± 32.67 nM[4]
Cyparissin A A2780 WT, A2780 ADRP-gp-mediated MDRWeak inhibition (IC50 = 8.55 ± 3.21 µM)[5]
Cyparissin B A2780 WT, A2780 ADRP-gp-mediated MDRWeak inhibition (IC50 = 8.72 ± 3.45 µM)[5]

Experimental Protocols

Standardized methodologies are crucial for the accurate assessment and comparison of the biological activities of jatrophane diterpenes. Below are detailed protocols for the most commonly employed assays.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to determine cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the jatrophane diterpenes in culture medium. Remove the overnight culture medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

P-glycoprotein Inhibition: Rhodamine 123 Exclusion Assay

This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123, from MDR cancer cells.

Principle: P-gp actively pumps Rhodamine 123 out of the cell. In the presence of a P-gp inhibitor, this efflux is blocked, leading to an intracellular accumulation of the fluorescent dye, which can be quantified by flow cytometry or fluorescence microscopy.

Protocol:

  • Cell Preparation: Harvest MDR cells (e.g., NCI-H460/R, MCF-7/ADR) and resuspend them in a suitable buffer or medium.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the jatrophane diterpenes or a known P-gp inhibitor (e.g., verapamil) for a defined period (e.g., 30-60 minutes) at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension to a final concentration of approximately 1-5 µM and incubate for another 30-60 minutes at 37°C, protected from light.

  • Washing: Pellet the cells by centrifugation and wash them with ice-cold PBS to remove extracellular Rhodamine 123.

  • Fluorescence Measurement: Resuspend the cells in PBS and analyze the intracellular fluorescence using a flow cytometer.

  • Data Analysis: The increase in intracellular fluorescence in the presence of the test compound compared to the untreated control indicates P-gp inhibition. The results can be expressed as a fluorescence ratio or used to calculate an IC50 value for P-gp inhibition.

Signaling Pathways and Mechanisms of Action

Jatrophane diterpenes have been shown to modulate key signaling pathways involved in cancer cell proliferation, survival, and drug resistance. The PI3K/Akt/NF-κB and MAPK/ERK pathways are two of the most significantly affected cascades.

PI3K/Akt/NF-κB Signaling Pathway

The PI3K/Akt/NF-κB pathway is a critical regulator of cell survival and proliferation. Aberrant activation of this pathway is common in many cancers and contributes to drug resistance. Some jatrophane diterpenes, such as jatrophone, have been shown to inhibit this pathway.[2][6]

PI3K_Akt_NFkB_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates IKK IKK Akt->IKK Activates Jatrophanes Jatrophane Diterpenes (e.g., Jatrophone) Jatrophanes->PI3K Inhibits Jatrophanes->Akt Inhibits NFkB NF-κB Jatrophanes->NFkB Inhibits IkB IκB IKK->IkB Phosphorylates & Inactivates Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Survival, Anti-apoptosis) Nucleus->Gene_Expression Promotes

Caption: Inhibition of the PI3K/Akt/NF-κB pathway by jatrophane diterpenes.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another crucial signaling cascade that regulates cell growth, differentiation, and survival. Its dysregulation is a hallmark of many cancers. While less extensively studied for jatrophanes as a class, some evidence suggests their potential to modulate this pathway.

MAPK_ERK_Pathway Signal Extracellular Signal (e.g., Mitogens) Receptor Receptor Signal->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Jatrophanes Jatrophane Diterpenes Jatrophanes->Raf Potential Inhibition Jatrophanes->MEK Potential Inhibition Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Promotes Nucleus->Transcription_Factors Activates

Caption: Potential modulation of the MAPK/ERK signaling pathway by jatrophane diterpenes.

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and biological evaluation of jatrophane diterpenes.

Jatrophane_Workflow Plant_Material Plant Material (e.g., Euphorbia sp.) Extraction Extraction (e.g., with Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Fractionation (e.g., Solvent Partitioning) Crude_Extract->Fractionation Fractions Diterpene-rich Fractions Fractionation->Fractions Chromatography Chromatographic Separation (e.g., HPLC, Column Chromatography) Fractions->Chromatography Pure_Jatrophanes Pure Jatrophane Diterpenes (e.g., this compound) Chromatography->Pure_Jatrophanes Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Jatrophanes->Structure_Elucidation Biological_Assays Biological Activity Screening Pure_Jatrophanes->Biological_Assays Cytotoxicity Cytotoxicity Assays (e.g., MTT) Biological_Assays->Cytotoxicity Pgp_Inhibition P-gp Inhibition Assays (e.g., Rhodamine 123) Biological_Assays->Pgp_Inhibition Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Biological_Assays->Pathway_Analysis Data_Analysis Data Analysis & Comparison Cytotoxicity->Data_Analysis Pgp_Inhibition->Data_Analysis Pathway_Analysis->Data_Analysis

Caption: General workflow for jatrophane diterpene research.

Conclusion

This compound, along with other members of the jatrophane diterpene family, demonstrates significant potential as a lead compound in cancer research, particularly in overcoming multidrug resistance. The comparative data presented in this guide highlight the varying potencies and specificities of different jatrophane structures, underscoring the importance of detailed structure-activity relationship studies. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers aiming to further investigate the therapeutic potential of these fascinating natural products. Future research should focus on direct comparative studies under uniform experimental conditions and in vivo models to better elucidate the clinical promise of this compound and its analogues.

References

Jatrophane Diterpenes vs. Paclitaxel: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-cancer efficacy of jatrophane diterpenes and paclitaxel (B517696), focusing on their mechanisms of action, cytotoxic effects, and the experimental protocols used for their evaluation.

Overview

Paclitaxel , a member of the taxane (B156437) family, is a widely used and well-established chemotherapeutic agent for a variety of cancers, including ovarian, breast, and lung cancer.[1][2] Its primary mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and subsequent cell death.[1]

Jatrophane diterpenes are a large and structurally diverse group of natural products found in plants of the Euphorbiaceae family.[3][4] While not as extensively studied as paclitaxel, jatrophanes have demonstrated significant anti-cancer properties. Their mechanisms of action appear to be multifaceted, including the inhibition of P-glycoprotein (P-gp), a key protein in multidrug resistance, and modulation of signaling pathways like PI3K/Akt/NF-κB.[5][6] Some evidence also suggests that certain jatrophanes may interact with microtubules, although this is not as well-characterized as their other activities.[3]

Comparative Cytotoxicity

Direct head-to-head comparisons of the cytotoxic efficacy of jatrophane diterpenes and paclitaxel across a broad range of cancer cell lines in the same study are limited in the available scientific literature. The following tables summarize the 50% inhibitory concentration (IC50) values for both compound classes against several common cancer cell lines, compiled from various studies.

It is crucial to note that direct comparison of IC50 values between different studies can be misleading due to variations in experimental conditions, such as cell line passage number, drug exposure time, and the specific assay used.

Table 1: IC50 Values of Jatrophane Diterpenes against Various Cancer Cell Lines

Jatrophane DerivativeCancer Cell LineIC50 (µM)Reference
EuphorninHeLa (Cervical)3.1[3]
EuphorninMDA-MB-231 (Breast)13.4[3]
Unnamed Jatrophane 1NCI-H460 (Lung)10-20[5]
Unnamed Jatrophane 1U87 (Glioblastoma)10-20[5]
Euphoscopin CA549-Taxol (Paclitaxel-Resistant Lung)6.9[7][8]
Euphorbiapene DA549-Taxol (Paclitaxel-Resistant Lung)7.2[7][8]
Euphoheliosnoid AA549-Taxol (Paclitaxel-Resistant Lung)9.5[7][8]
Various JatrophanesA549 (Lung)> 10 (inactive)[7][8]

Table 2: IC50 Values of Paclitaxel against Various Cancer Cell Lines

Cancer Cell LineIC50Reference
MCF-7 (Breast)
3.5 µM[9]
7.5 nM[10]
20 nM[11]
A549 (Lung)
10.18 µg/L (~11.9 nM)[12]
1.645 µg/ml (~1.9 µM) (48h)[13]
HeLa (Cervical)
2.5 - 7.5 nM (24h)[14]
5 - 10 nM (24h)[15]
5 - 20 nM[16]

Analysis:

From the available data, paclitaxel generally exhibits high potency, with IC50 values often in the nanomolar range against sensitive cancer cell lines.[10][14][15] In contrast, the reported IC50 values for jatrophane diterpenes are typically in the micromolar range.[3][5] However, it is noteworthy that certain jatrophanes show activity against paclitaxel-resistant cell lines, suggesting a different mechanism of action that can overcome resistance.[7][8] The inactivity of some jatrophanes against the parental, paclitaxel-sensitive A549 cell line further indicates a distinct pharmacological profile.[7][8]

Mechanisms of Action

Paclitaxel: Microtubule Stabilization

Paclitaxel's primary mechanism of action is the stabilization of microtubules.[1] It binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and preventing their depolymerization.[1] This disruption of normal microtubule dynamics is critical for various cellular functions, particularly mitosis. The stabilized microtubules lead to the formation of abnormal mitotic spindles, causing the cell to arrest in the G2/M phase of the cell cycle and ultimately undergo apoptosis.[17]

Paclitaxel_Pathway Paclitaxel Paclitaxel Tubulin β-Tubulin Subunit Paclitaxel->Tubulin Binds to Microtubules Microtubule Polymerization (Stabilization) Tubulin->Microtubules MitoticSpindle Abnormal Mitotic Spindle Microtubules->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Figure 1: Paclitaxel's mechanism of action via microtubule stabilization.

Jatrophane Diterpenes: A Multifaceted Approach

Jatrophane diterpenes exhibit a more complex and varied mechanism of action. A prominent feature of many jatrophanes is their ability to inhibit P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively pumps a wide range of chemotherapeutic drugs out of cancer cells, leading to multidrug resistance (MDR).[5][6] By inhibiting P-gp, jatrophanes can restore the efficacy of other anticancer drugs in resistant cells.

Furthermore, some jatrophanes have been shown to modulate the PI3K/Akt/NF-κB signaling pathway, which is crucial for cell survival, proliferation, and inflammation.[5] Inhibition of this pathway can lead to decreased cancer cell growth and survival. There is also emerging evidence that some jatrophanes may interact with microtubules, but this aspect requires further investigation to be fully understood.[3]

Jatrophane_Pathway Jatrophane Jatrophane Diterpenes Pgp P-glycoprotein (P-gp) Jatrophane->Pgp Inhibits PI3K_Akt PI3K/Akt/NF-κB Pathway Jatrophane->PI3K_Akt Inhibits Microtubules Microtubule Interaction (Potential) Jatrophane->Microtubules May interact with MDR Multidrug Resistance Pgp->MDR Leads to CellSurvival Cell Survival & Proliferation PI3K_Akt->CellSurvival Promotes Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibition leads to Microtubules->Apoptosis Disruption leads to

Figure 2: Multifaceted mechanism of action of jatrophane diterpenes.

Experimental Protocols

The following are representative protocols for key experiments used to evaluate the efficacy of anti-cancer compounds like jatrophane diterpenes and paclitaxel.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of a compound on cancer cells and to calculate the IC50 value.

Workflow:

MTT_Workflow Start Seed cancer cells in 96-well plates Incubate1 Incubate for 24 hours Start->Incubate1 Treat Treat cells with varying concentrations of compound Incubate1->Treat Incubate2 Incubate for 24-72 hours Treat->Incubate2 AddMTT Add MTT reagent to each well Incubate2->AddMTT Incubate3 Incubate for 2-4 hours AddMTT->Incubate3 AddSolvent Add solubilization solution (e.g., DMSO) Incubate3->AddSolvent Measure Measure absorbance at 570 nm AddSolvent->Measure Analyze Calculate IC50 value Measure->Analyze

Figure 3: Workflow for a typical MTT cell viability assay.

Detailed Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (jatrophane or paclitaxel). A control group with no compound is also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.

Cell Cycle Analysis

This method is used to determine the effect of a compound on the progression of the cell cycle.

Workflow:

CellCycle_Workflow Start Seed cells in culture plates Incubate1 Incubate until desired confluency Start->Incubate1 Treat Treat with compound at a specific concentration (e.g., IC50) Incubate1->Treat Incubate2 Incubate for a defined period Treat->Incubate2 Harvest Harvest cells (trypsinization) Incubate2->Harvest Fix Fix cells in cold ethanol (B145695) Harvest->Fix Stain Stain with Propidium (B1200493) Iodide (PI) and treat with RNase Fix->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Quantify Quantify cell population in G0/G1, S, and G2/M phases Analyze->Quantify

Figure 4: Workflow for cell cycle analysis by flow cytometry.

Detailed Methodology:

  • Cell Culture and Treatment: Cells are cultured in appropriate plates and treated with the compound of interest at a specific concentration for a defined period.

  • Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and then fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI), a fluorescent dye that binds to DNA, and RNase to prevent staining of double-stranded RNA.

  • Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.

  • Data Interpretation: The data is presented as a histogram, where cells in the G0/G1 phase have 2n DNA content, cells in the G2/M phase have 4n DNA content, and cells in the S phase have a DNA content between 2n and 4n. This allows for the quantification of cell populations in each phase of the cell cycle.

Conclusion

Paclitaxel is a highly potent anti-cancer agent with a well-defined mechanism of action centered on microtubule stabilization. Jatrophane diterpenes represent a promising class of compounds with a more complex and potentially advantageous mechanism of action that includes overcoming multidrug resistance. While direct comparative efficacy data is still emerging, the available information suggests that jatrophanes may offer a therapeutic advantage in certain contexts, particularly in paclitaxel-resistant tumors. Further research involving direct, standardized comparisons is necessary to fully elucidate the relative efficacy and therapeutic potential of these two classes of compounds.

References

Comparative Analysis of Jatrophane 2's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanism of action of jatrophane 2, a naturally occurring diterpene, with alternative therapeutic strategies. The focus is on its role as a modulator of multidrug resistance (MDR) in cancer and its direct cytotoxic effects. Experimental data from various studies are presented to offer an objective performance comparison.

Overview of this compound and Alternatives

Jatrophane diterpenes are a class of natural products isolated from plants of the Euphorbiaceae family.[1] They have garnered significant interest for their complex structures and diverse biological activities, particularly in the context of cancer therapy.[1] The primary mechanism of action for many jatrophanes is the inhibition of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance.[1][2] Some jatrophanes also exhibit direct cytotoxic effects on cancer cells.[3][4]

This guide focuses on a specific compound designated as This compound , isolated from Euphorbia nicaeensis.[5] While this particular jatrophane showed limited direct cytotoxicity, its activity as a P-gp inhibitor makes it a relevant subject for cross-validation.[5]

For comparison, we will examine:

  • Other Jatrophane Diterpenes: To highlight the structure-activity relationships within the jatrophane class.

  • Verapamil (B1683045): A well-known first-generation P-gp inhibitor and calcium channel blocker, often used as a positive control in MDR reversal studies.[6][7][8]

  • Paclitaxel (B517696): A standard chemotherapeutic agent whose efficacy is often compromised by P-gp-mediated efflux.[9][10]

Comparative Performance Data

The following tables summarize the quantitative data on the cytotoxic and P-gp inhibitory activities of this compound and its comparators.

Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM)

Compound/DrugNCI-H460 (Lung)NCI-H460/R (Lung, MDR)DLD1 (Colon)DLD1-TxR (Colon, MDR)U87 (Glioblastoma)U87-TxR (Glioblastoma, MDR)
This compound > 50[5]> 50[5]> 50[5]> 50[5]20.12 ± 1.96[5]> 50[5]
Jatrophane 1 (from E. nicaeensis)17.63 ± 2.08[5]20.98 ± 2.79[5]> 50[5]> 50[5]10.97 ± 1.41[5]15.49 ± 3.57[5]
Jatrophone3.20 (Hep G2)[3]8.97 (WiDr)[3]5.13 (HeLa)[3]---
PaclitaxelVaries (nM range)Varies (µM range)Varies (nM range)Varies (µM range)Varies (nM range)Varies (µM range)
VerapamilGenerally low cytotoxicityGenerally low cytotoxicityGenerally low cytotoxicityGenerally low cytotoxicityGenerally low cytotoxicityGenerally low cytotoxicity

Note: Paclitaxel's IC₅₀ values are highly dependent on the specific cell line and exposure time, but are typically in the nanomolar range for sensitive cells and micromolar for resistant cells. Verapamil is not used for its cytotoxic effects.

Table 2: P-glycoprotein (P-gp) Inhibition Activity

Compound/DrugCell Line(s)AssayKey Findings
This compound NCI-H460/R, DLD1-TxR, U87-TxRRhodamine 123 AccumulationShowed similar P-gp inhibitory potential to the more cytotoxic Jatrophane 1.[5]
Other JatrophanesDLD1-TxR, L5178Y MDRRhodamine 123 Exclusion, Daunomycin TransportSome jatrophanes are more potent P-gp inhibitors than Verapamil and the third-generation modulator Tariquidar.[2][11]
VerapamilK562/ADR, CEM VLB100P-gp Expression, Drug AccumulationInhibits P-gp function and can decrease P-gp expression at the mRNA level.[8] Functions as both a substrate and an inhibitor of P-gp.[7]

Signaling Pathways and Mechanisms of Action

P-glycoprotein Inhibition

The primary validated mechanism of action for many jatrophane diterpenes is the reversal of multidrug resistance through the inhibition of P-glycoprotein.

P_gp_Inhibition cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Efflux Pump Accumulation Increased Intracellular Drug Concentration Chemo Chemotherapeutic Drug (e.g., Paclitaxel) Chemo->Pgp Efflux Jatrophane This compound Jatrophane->Pgp Inhibition Apoptosis Apoptosis Accumulation->Apoptosis

Caption: this compound inhibits P-gp, preventing the efflux of chemotherapeutic drugs.

PI3K/Akt/NF-κB Signaling Pathway

Some jatrophane derivatives have been shown to inhibit the PI3K/Akt/NF-κB signaling pathway.[12] This pathway is crucial for cell survival, proliferation, and inflammation. Its inhibition can lead to reduced P-gp expression and increased apoptosis.

PI3K_Akt_Pathway Jatrophane Jatrophane Diterpenes PI3K PI3K Jatrophane->PI3K Inhibition Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Apoptosis Apoptosis Akt->Apoptosis Inhibition Pgp_exp P-gp Expression NFkB->Pgp_exp Upregulation Proliferation Cell Proliferation & Survival NFkB->Proliferation Promotion

Caption: Jatrophanes can inhibit the PI3K/Akt/NF-κB pathway, reducing cell survival.

Protein Kinase C (PKC) Modulation

Euphorbia diterpenoids are known PKC modulators.[1] They can mimic diacylglycerol (DAG) and interact with the C1 domain of PKC, influencing vital cellular processes like proliferation and apoptosis.

PKC_Pathway Jatrophane Jatrophane Diterpenes PKC Protein Kinase C (PKC) Jatrophane->PKC Modulation Downstream Downstream Signaling PKC->Downstream Cell_Processes Proliferation, Survival, Motility, Apoptosis Downstream->Cell_Processes

Caption: Jatrophane diterpenes can modulate PKC signaling, affecting various cell processes.

Experimental Protocols

Cell Viability and Cytotoxicity (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., NCI-H460, U87) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 1 to 50 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is converted by viable cells into purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

P-glycoprotein Inhibition (Rhodamine 123 Accumulation Assay)

Objective: To assess the ability of a compound to inhibit the efflux function of P-gp.

Methodology:

  • Cell Seeding: Plate MDR cancer cells (e.g., NCI-H460/R) in 96-well plates and incubate for 24 hours.

  • Pre-incubation with Inhibitor: Treat the cells with various concentrations of this compound or a known inhibitor like verapamil for 1-2 hours.

  • Rhodamine 123 Addition: Add Rhodamine 123 (a fluorescent P-gp substrate) to each well at a final concentration of ~1 µM and incubate for 60-90 minutes.

  • Washing: Discard the medium and wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • Cell Lysis: Lyse the cells with a lysis buffer (e.g., 0.1% Triton X-100 in PBS).

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader (excitation ~485 nm, emission ~525 nm).

  • Data Analysis: Increased fluorescence in treated cells compared to untreated cells indicates inhibition of P-gp-mediated efflux. The results can be expressed as a fluorescence activity ratio (FAR).

Experimental_Workflow cluster_cytotoxicity MTT Assay (Cytotoxicity) cluster_pgp Rhodamine 123 Assay (P-gp Inhibition) c1 Seed Cells c2 Treat with This compound c1->c2 c3 Incubate (48-72h) c2->c3 c4 Add MTT c3->c4 c5 Read Absorbance c4->c5 c6 Calculate IC₅₀ c5->c6 p1 Seed MDR Cells p2 Pre-incubate with This compound p1->p2 p3 Add Rhodamine 123 p2->p3 p4 Wash Cells p3->p4 p5 Measure Fluorescence p4->p5 p6 Determine Inhibition p5->p6

Caption: Workflow for key experiments to assess this compound's activity.

Conclusion

The available data indicates that while this compound, specifically from E. nicaeensis, is not a potent cytotoxic agent on its own against a range of cancer cell lines, it demonstrates significant activity as a P-glycoprotein inhibitor.[5] This suggests its primary potential lies in overcoming multidrug resistance when used in combination with standard chemotherapeutics like paclitaxel.

In comparison:

  • Other jatrophane diterpenes show a broader spectrum of activity, with some exhibiting both potent P-gp inhibition and direct cytotoxicity.[2][3] This highlights the importance of specific structural features for biological activity.

  • Verapamil, a benchmark P-gp inhibitor, provides a useful comparison, though newer jatrophanes have been shown to be more potent and potentially less toxic.[2]

  • The mechanism of this compound contrasts sharply with that of paclitaxel, which directly targets microtubules.[9][10] This difference forms the basis for their potential synergistic use: this compound could restore sensitivity to paclitaxel in resistant tumors.

Further research into the specific interactions of this compound with signaling pathways such as PI3K/Akt and PKC is warranted to fully elucidate its mechanism of action and to identify potential biomarkers for its efficacy. The development of jatrophane-based compounds remains a promising avenue for addressing the critical challenge of multidrug resistance in cancer therapy.

References

Comparative Analysis of Jatrophane Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of jatrophane analogs, focusing on their biological activities, structure-activity relationships, and underlying mechanisms of action. The information is compiled from recent studies to facilitate the evaluation and selection of these compounds for further research and development.

Data Presentation

The following tables summarize the quantitative data on the biological activities of various jatrophane analogs, including P-glycoprotein (P-gp) inhibition, anti-inflammatory effects, and cytotoxicity against cancer cell lines.

Table 1: P-glycoprotein (P-gp) Inhibition by Jatrophane Analogs
CompoundCell LineAssayIC50 / EC50 (µM)Reference
Euphodendroidin DP-gp-overexpressingDaunomycin transport inhibitionOutperforms cyclosporin (B1163) by a factor of 2[1][2]
Jatrophane Derivative 19HepG2/ADR, MCF-7/ADRRhodamine 123 effluxPotent MDR modulator[3]
Jatrophane Derivative 25HepG2/ADR, MCF-7/ADRRhodamine 123 effluxPotent MDR modulator[3]
Jatrophane Derivative 26HepG2/ADR, MCF-7/ADRRhodamine 123 effluxPotent MDR modulator[3]
Jatrophane Diterpenes (from E. dendroides)Multi-drug-resistant cancer cell lineP-gp transport inhibitionStrong reversal potential[4]
Table 2: Anti-inflammatory Activity of Jatrophane Analogs
CompoundCell LineAssayIC50 (µM)Reference
Jatrophane Analog 5LPS-stimulated RAW264.7Nitric Oxide Production Inhibition16.86 - 32.49[5]
Jatrophane Analog 8LPS-stimulated RAW264.7Nitric Oxide Production Inhibition16.86 - 32.49[5]
Jatrophane Analog 9LPS-stimulated RAW264.7Nitric Oxide Production Inhibition16.86 - 32.49[5]
Jatrophane Analog 10LPS-stimulated RAW264.7Nitric Oxide Production Inhibition16.86 - 32.49[5]
Jatrophane Analog 11LPS-stimulated RAW264.7Nitric Oxide Production Inhibition16.86 - 32.49[5]
Jatrophane Analog 13LPS-stimulated RAW264.7Nitric Oxide Production Inhibition16.86 - 32.49[5]
PepluanoneLPS-stimulated RAW264.7Nitric Oxide and PGE2 Production InhibitionConcentration-dependent[6]
Table 3: Cytotoxicity of Jatrophane Analogs against Cancer Cell Lines
CompoundCell Line(s)IC50 (µM)Reference
Various JatrophanesHepG2, HeLa, HL-60, SMMC-77218.1 - 29.7[7]
JatrophoneP338 lymphocytic leukemiaAntitumor properties[8]
SpruceanolP338 lymphocytic leukemiaAntitumor properties[8]
JatrophatrioneP338 lymphocytic leukemiaAntitumor properties[8]
JapodagrolKB carcinoma cellsAntitumor properties[8]

Structure-Activity Relationships (SAR)

The biological activity of jatrophane analogs is significantly influenced by their chemical structure. Key SAR observations from the literature include:

  • P-Glycoprotein Inhibition: The substitution pattern at positions C-2, C-3, and C-5 of the jatrophane skeleton is crucial for P-gp inhibitory activity. Lipophilicity also plays a role in this activity[2][9]. Modifications that go beyond simply increasing lipophilicity can be beneficial for enhancing the modulatory effect on P-gp[3].

  • Anti-inflammatory Activity: A free hydroxyl group at the C-3 position of the jatrophane skeleton appears to be important for enhancing anti-inflammatory activity, while its presence at the C-2 position may have a negative effect. Esterification of the C-3 hydroxyl group can also enhance this activity[10]. For pepluanes, a class of rearranged jatrophanes, the functionality and structure of the D-ring are important for their anti-inflammatory effects, possibly through the inhibition of NF-κB activation[6].

  • Cytotoxicity: The cytotoxic effects of jatrophane diterpenes are also dependent on their specific chemical structures, with some analogs showing potent activity against various cancer cell lines[7].

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

P-Glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Efflux Assay)

This assay measures the ability of test compounds to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123 from P-gp-overexpressing cells.

Materials:

  • P-gp-overexpressing cells (e.g., MCF7/ADR, HepG2/ADR) and their parental non-resistant cell line.

  • Rhodamine 123 solution.

  • Test jatrophane analogs.

  • Positive control inhibitor (e.g., verapamil, cyclosporin A).

  • Cell culture medium and phosphate-buffered saline (PBS).

  • Fluorometer or flow cytometer.

Procedure:

  • Cell Seeding: Seed the P-gp-overexpressing and parental cells in appropriate culture plates and allow them to adhere overnight.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the jatrophane analogs or the positive control inhibitor for a specified time (e.g., 30 minutes) at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 solution to all wells to a final concentration of approximately 5 µM and incubate for a further period (e.g., 30-60 minutes) at 37°C, protected from light[1].

  • Washing: After incubation, wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.

  • Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a fluorometer (excitation/emission ~485/520 nm) or a flow cytometer[11][12].

  • Data Analysis: An increase in intracellular Rhodamine 123 fluorescence in the presence of the test compound compared to the untreated control indicates inhibition of P-gp-mediated efflux. Calculate the IC50 value, which is the concentration of the compound that causes 50% of the maximum inhibition of P-gp activity[1].

Anti-inflammatory Assay (Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages)

This assay assesses the anti-inflammatory potential of jatrophane analogs by measuring their ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line.

  • Lipopolysaccharide (LPS).

  • Test jatrophane analogs.

  • Positive control inhibitor (e.g., L-NMMA, aminoguanidine).

  • Cell culture medium (e.g., DMEM).

  • Griess Reagent (for nitrite (B80452) determination).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of approximately 1.5 x 10^5 cells/well and incubate for 24 hours[13].

  • Compound Treatment: Pre-treat the cells with various concentrations of the jatrophane analogs or the positive control for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production[13].

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at approximately 540 nm after a short incubation period[14][15].

  • Data Analysis: A decrease in nitrite concentration in the presence of the test compound compared to the LPS-stimulated control indicates inhibition of NO production. Calculate the IC50 value, which is the concentration of the compound that inhibits NO production by 50%[5].

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the analysis of jatrophane analogs.

P_Glycoprotein_Inhibition_Workflow cluster_workflow P-Glycoprotein Inhibition Assay Workflow cluster_mechanism Mechanism of Action start Seed P-gp overexpressing cells incubate_compound Incubate with Jatrophane Analog start->incubate_compound add_rh123 Add Rhodamine 123 incubate_compound->add_rh123 wash Wash cells add_rh123->wash measure Measure intracellular fluorescence wash->measure analyze Analyze data (IC50) measure->analyze jatrophane Jatrophane Analog pgp P-glycoprotein (Efflux Pump) jatrophane->pgp Inhibits drug Chemotherapeutic Drug / Rhodamine 123 pgp->drug Effluxes cell Cancer Cell drug->cell Accumulates in

Caption: Workflow and mechanism of P-glycoprotein inhibition by jatrophane analogs.

Anti_Inflammatory_Workflow cluster_workflow Anti-inflammatory Assay Workflow start Seed RAW 264.7 cells treat_compound Treat with Jatrophane Analog start->treat_compound stimulate_lps Stimulate with LPS treat_compound->stimulate_lps collect_supernatant Collect supernatant stimulate_lps->collect_supernatant griess_assay Perform Griess Assay collect_supernatant->griess_assay measure Measure absorbance griess_assay->measure analyze Analyze data (IC50) measure->analyze NFkB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->ProInflammatory_Genes Activates transcription of NO Nitric Oxide (NO) ProInflammatory_Genes->NO Leads to production of Jatrophane Jatrophane Analog Jatrophane->NFkB Suppresses Activation

References

Independent Verification of Jatrophane Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of a representative jatrophane diterpene, designated Jatrophane 6, with established alternatives. The information is supported by experimental data from independent studies, with detailed methodologies for key assays.

Introduction to Jatrophane Diterpenes

Jatrophane diterpenes are a class of natural products found predominantly in plants of the Euphorbiaceae family.[1][2] These compounds possess a characteristic macrocyclic skeleton and have garnered significant interest in the scientific community due to their diverse and potent biological activities.[1] Documented bioactivities include cytotoxic, anti-inflammatory, and multidrug resistance (MDR) reversal effects.[1] This guide focuses on the independent verification of these activities, providing a comparative analysis to aid in the evaluation of their therapeutic potential.

Bioactivity Profile of Jatrophane 6

A recently identified jatrophane, referred to as compound 6 in a 2025 publication in the journal Fitoterapia, has demonstrated significant potential as a modulator of multidrug resistance in cancer cells.[3] This section compares its performance with verapamil (B1683045), a well-known P-glycoprotein (P-gp) inhibitor used to reverse MDR.

Multidrug Resistance (MDR) Reversal Activity

Jatrophane 6 has been shown to exhibit potent MDR reversal activity, with studies indicating it has higher efficacy and lower toxicity compared to the standard modulator, verapamil.[3] The primary mechanism behind this activity is the inhibition of P-glycoprotein, an ATP-binding cassette (ABC) transporter that actively pumps chemotherapeutic drugs out of cancer cells, thereby conferring resistance. Several jatrophane diterpenes have been identified as potent inhibitors of P-gp.[1][4]

Table 1: Comparison of Multidrug Resistance Reversal Activity

CompoundCell LineChemotherapeutic AgentReversal Fold (RF)ConcentrationReference
Jatrophane 6 MCF-7/ADRDoxorubicin> VerapamilNot Specified[3]
VerapamilMCF-7/ADRDoxorubicin13.710 µM[4]
Jatrophane Analog 7MCF-7/ADRDoxorubicin12.910 µM[4]
Jatrophane Analog 8MCF-7/ADRDoxorubicin12.310 µM[4]
Jatrophane Analog 9MCF-7/ADRDoxorubicin36.8210 µM[4]

Note: A higher Reversal Fold (RF) indicates a greater ability to restore the cytotoxicity of a chemotherapeutic agent in a drug-resistant cell line.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and verify the findings.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of a compound on the proliferation of cancer cell lines.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO, or a solution of 40% dimethylformamide, 2% acetic acid, and 16% sodium dodecyl sulfate (B86663) in water)

  • 96-well microplates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the jatrophane compound and a positive control (e.g., a known cytotoxic drug) for a specified period (e.g., 48 or 72 hours). Include untreated cells as a negative control.

  • MTT Addition: After the incubation period, remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[5]

  • Incubation: Incubate the plate at 37°C for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[5][6]

  • Solubilization: Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.

Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Complete cell culture medium

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the jatrophane compound and a positive control (e.g., a known anti-inflammatory drug) for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction: After incubation, transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate. Add 100 µL of Griess reagent to each well.[8]

  • Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes. Measure the absorbance at 540 nm using a microplate reader.[8]

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite (B80452). Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control. The IC50 value can then be calculated.

Multidrug Resistance (MDR) Reversal Assay

This assay determines the ability of a compound to reverse P-glycoprotein-mediated drug resistance in cancer cells.

Procedure:

  • Cell Culture: Use a drug-resistant cancer cell line overexpressing P-glycoprotein (e.g., MCF-7/ADR) and its corresponding drug-sensitive parental cell line (e.g., MCF-7).

  • Cytotoxicity of Chemotherapeutic Agent: Determine the IC50 value of a known P-gp substrate chemotherapeutic drug (e.g., doxorubicin, paclitaxel) on both the resistant and sensitive cell lines using the MTT assay described above.

  • Co-treatment: In the resistant cell line, perform the MTT assay with the chemotherapeutic agent in the presence of a non-toxic concentration of the jatrophane compound or a known MDR modulator like verapamil.

  • Data Analysis: Calculate the IC50 value of the chemotherapeutic agent in the presence of the test compound. The Reversal Fold (RF) is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the chemotherapeutic agent in the presence of the test compound. A higher RF value indicates a more potent MDR reversal agent.[4]

Signaling Pathways and Mechanisms of Action

Jatrophane diterpenes can exert their biological effects through various molecular mechanisms. One of the key pathways implicated in the anti-cancer and anti-inflammatory effects of some natural products is the PI3K/Akt/NF-κB signaling cascade.

The diagram below illustrates a simplified representation of the PI3K/Akt/NF-κB signaling pathway, which is involved in cell survival, proliferation, and inflammation. Inhibition of this pathway can lead to apoptosis and a reduction in inflammatory responses.

PI3K_Akt_NFkB_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates IKK IKK Akt->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Survival, Inflammation) Nucleus->Gene_Expression Promotes Jatrophane Jatrophane Jatrophane->PI3K Inhibits

Caption: PI3K/Akt/NF-κB signaling pathway and a potential point of inhibition by jatrophanes.

Conclusion

The available evidence from independent studies suggests that jatrophane diterpenes, exemplified by Jatrophane 6, hold significant promise as bioactive compounds, particularly in the context of overcoming multidrug resistance in cancer. Their ability to outperform established modulators like verapamil warrants further investigation and development. The detailed experimental protocols provided in this guide are intended to facilitate the independent verification and expansion of these findings by the research community. Further studies are necessary to fully elucidate the structure-activity relationships and the precise molecular mechanisms underlying the diverse biological effects of this fascinating class of natural products.

References

A Comparative Guide to Jatrophane 2 and Other Multidrug Resistance (MDR) Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. The development of MDR modulators that can inhibit the function of these transporters is a critical strategy to resensitize resistant cancer cells to chemotherapy.

This guide provides an objective comparison of Jatrophane 2, a naturally derived jatrophane diterpene, with other established MDR modulators. The comparison is based on available experimental data on their efficacy in reversing MDR, their mechanism of action, and their cytotoxic profiles.

Overview of MDR Modulators

MDR modulators are broadly classified into three generations based on their specificity and potency.

  • First-generation modulators , such as verapamil (B1683045) and cyclosporin (B1163) A, were discovered serendipitously and are generally non-specific with dose-limiting toxicities.

  • Second-generation modulators were developed to have improved potency and reduced side effects compared to the first generation.

  • Third-generation modulators , like tariquidar, are highly potent and specific for P-gp, with fewer off-target effects.

Jatrophane diterpenes, a class of natural products isolated from plants of the Euphorbiaceae family, have emerged as a promising new class of MDR modulators. Several jatrophane derivatives have demonstrated potent P-gp inhibitory activity, with some exhibiting greater efficacy and lower cytotoxicity than third-generation modulators.[1][2][3]

Quantitative Comparison of MDR Modulator Performance

The following tables summarize the available quantitative data for this compound and other selected MDR modulators. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions, cell lines, and assays used.

Table 1: Efficacy in Reversing Multidrug Resistance

ModulatorCell LineChemotherapeutic AgentReversal Fold (RF) / IC50 (nM)Reference
Jatrophane Derivative (Compound 17) MCF-7/ADRDoxorubicin (B1662922)EC50 = 182.17 ± 32.67 nM[4]
Jatrophane Derivative (Compound 9) MCF-7/ADRDoxorubicinRF = 36.82 (at 10 µM)[5]
Jatrophane Derivative (Compound 7) MCF-7/ADRDoxorubicinRF = 12.9 (at 10 µM)[5]
Verapamil MCF-7/ADRPaclitaxel (B517696)IC50 significantly decreased[6]
Verapamil CHO-AdrrAdriamycin15-fold decrease in IC50 (at 10 µM)[7]
Cyclosporin A LoVo-resistant cellsVariousSignificant reversal at 1-3 µM[8]
Tariquidar HEK/MRP7PaclitaxelPotent reversal at 0.1 and 0.3 µM[6]

Table 2: Modulation of P-glycoprotein ATPase Activity

ModulatorEffect on P-gp ATPase ActivityConcentrationReference
Jatrophane Derivative (Component I) StimulationNot specified[9]
Jatrophane Derivative (Compound 10) StimulationConcentration-dependent[5]
Jatrophane Derivative (Compound 17) StimulationNot specified[4]
Tariquidar Inhibition (60-70%)IC50 = 43 ± 9 nM[10]
Verapamil StimulationNot specified[11]

Table 3: Cytotoxicity

ModulatorCell LineIC50Reference
This compound NCI-H460, U87Almost completely inactive[10]
Jatrophane Derivative (Compound 1) NCI-H460, U8710-20 µM[10]
Jatrophane Derivatives (Compounds 19, 25, 26) Not specifiedLess cytotoxic than tariquidar[3]
Tariquidar Normal cellsHighly toxic[12]

Mechanism of Action

The primary mechanism by which these modulators reverse MDR is through the inhibition of P-gp function. This can occur through several mechanisms:

  • Competitive Inhibition: The modulator competes with the chemotherapeutic drug for the same binding site on P-gp.

  • Non-competitive Inhibition: The modulator binds to a different site on P-gp, causing a conformational change that inhibits its transport function.

  • Modulation of ATPase Activity: P-gp requires ATP hydrolysis for its function. Some modulators can inhibit or stimulate the ATPase activity of P-gp, thereby affecting its transport capacity.[4][5][9][10][11]

Interestingly, several potent jatrophane derivatives have been shown to stimulate the ATPase activity of P-gp.[4][5][9] This suggests that they may act as substrates that are transported by P-gp, and in doing so, competitively inhibit the efflux of other chemotherapeutic drugs.

Some jatrophane diterpenes have also been found to inhibit signaling pathways, such as the PI3K/NF-κB and ATR-Chk1 pathways, which can contribute to the reduction of P-gp expression and enhance the sensitivity of cancer cells to chemotherapeutic agents.[9][13]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.

P-glycoprotein (P-gp) ATPase Activity Assay

This assay measures the ATP hydrolysis activity of P-gp in the presence of a test compound. The amount of inorganic phosphate (B84403) (Pi) released is proportional to the ATPase activity.

Materials:

  • P-gp-rich membrane vesicles

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM MgCl2, 1 mM EGTA, 1 mM DTT)

  • ATP solution (e.g., 5 mM)

  • Test compound and control modulators (e.g., Verapamil as a stimulator, sodium orthovanadate as an inhibitor)

  • Phosphate detection reagent (e.g., Malachite green-based)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add P-gp membrane vesicles to the assay buffer.

  • Add the test compound or control to the wells. Include wells with a known P-gp stimulator (e.g., verapamil) to measure inhibition and wells with a P-gp inhibitor (e.g., sodium orthovanadate) to determine the baseline P-gp-specific ATPase activity.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding ATP to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) to allow for ATP hydrolysis.

  • Stop the reaction by adding a stop solution (e.g., SDS).

  • Add the phosphate detection reagent to each well and incubate at room temperature to allow for color development.

  • Measure the absorbance at the appropriate wavelength (e.g., ~650 nm) using a microplate reader.

  • Calculate the vanadate-sensitive ATPase activity and express the effect of the test compound as a percentage of the basal or stimulated activity.[14][15][16]

Rhodamine 123 Efflux Assay

This assay measures the ability of a test compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123 from MDR cancer cells.

Materials:

  • MDR cancer cell line (e.g., MCF-7/ADR) and its parental sensitive cell line (e.g., MCF-7)

  • Cell culture medium

  • Rhodamine 123

  • Test compound and control modulator (e.g., Verapamil)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microplate reader

Procedure:

  • Seed the cells in appropriate culture plates and allow them to adhere overnight.

  • Pre-treat the cells with the test compound or control modulator at various concentrations for a defined period (e.g., 1-2 hours).

  • Add Rhodamine 123 to the medium and incubate for a further period (e.g., 30-60 minutes) to allow for its uptake.

  • Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.

  • Add fresh medium (with or without the test compound) and incubate for a defined period (e.g., 1-2 hours) to allow for efflux.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in PBS and measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence microplate reader (excitation ~488 nm, emission ~525 nm).

  • A higher fluorescence intensity in the presence of the test compound indicates inhibition of Rhodamine 123 efflux.[7][17][18]

Calcein-AM Uptake Assay

This assay measures the functional activity of P-gp by quantifying the intracellular accumulation of the fluorescent dye calcein (B42510). Calcein-AM, a non-fluorescent substrate of P-gp, is cleaved by intracellular esterases to the fluorescent calcein, which is not a P-gp substrate and is retained in the cell.

Materials:

  • MDR cancer cell line and its parental sensitive cell line

  • Cell culture medium

  • Calcein-AM

  • Test compound and control modulator (e.g., Verapamil)

  • PBS or other suitable buffer

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed the cells in a 96-well black plate with a clear bottom and allow them to adhere.

  • Treat the cells with the test compound or control modulator at various concentrations for a defined period.

  • Add Calcein-AM to the wells and incubate at 37°C for a defined period (e.g., 15-30 minutes), protected from light.

  • Wash the cells with cold PBS to remove extracellular Calcein-AM.

  • Measure the intracellular fluorescence of calcein using a fluorescence microplate reader (excitation ~490 nm, emission ~520 nm).

  • An increase in calcein fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated Calcein-AM efflux.[2][19][20][21][22]

Visualizing the Mechanisms

P-glycoprotein Inhibition Workflow

The following diagram illustrates the general workflow for assessing P-gp inhibition using a cell-based fluorescence assay.

P_gp_Inhibition_Workflow cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Measurement cluster_3 Analysis Start Seed MDR Cancer Cells Incubate Incubate Overnight Start->Incubate Add_Modulator Add Test Modulator Incubate->Add_Modulator Add_Substrate Add Fluorescent P-gp Substrate Add_Modulator->Add_Substrate Incubate_Treatment Incubate Add_Substrate->Incubate_Treatment Wash Wash Cells Incubate_Treatment->Wash Measure Measure Intracellular Fluorescence Wash->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze

Caption: Workflow for assessing P-gp inhibition.

P-glycoprotein Signaling and Inhibition Pathway

The diagram below depicts a simplified signaling pathway of P-gp-mediated drug efflux and the points of intervention by MDR modulators.

P_gp_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular Pgp P-glycoprotein (P-gp) Drug_out Chemotherapeutic Drug Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Drug_in Chemotherapeutic Drug Drug_in->Pgp Binding ATP ATP ATP->Pgp Hydrolysis Modulator MDR Modulator (e.g., this compound) Modulator->Pgp Inhibition

Caption: P-gp mediated drug efflux and inhibition.

Conclusion

Jatrophane diterpenes, including this compound and its more potent derivatives, represent a promising class of MDR modulators. Available data suggests that certain jatrophanes can be more effective and less cytotoxic than established third-generation modulators like tariquidar. Their unique mechanism of stimulating P-gp ATPase activity warrants further investigation. The detailed experimental protocols provided in this guide should facilitate further research into these and other novel MDR modulators, with the ultimate goal of overcoming multidrug resistance in cancer therapy.

References

Reversing Multidrug Resistance: A Comparative Guide to the Structure-Activity Relationship of Jatrophane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug resistance (MDR) is a significant barrier to effective cancer chemotherapy. One of the key mechanisms underlying MDR is the overexpression of P-glycoprotein (P-gp), a membrane transporter that actively pumps a broad range of anticancer drugs out of tumor cells. Jatrophane diterpenes, a class of natural products isolated from plants of the Euphorbiaceae family, have garnered considerable interest as potent P-gp inhibitors.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of jatrophane derivatives, summarizing key quantitative data and detailing the experimental protocols used for their evaluation.

Comparative Analysis of Jatrophane Derivatives as P-gp Modulators

The potency of jatrophane derivatives as MDR modulators is highly dependent on their substitution patterns. Researchers have synthesized and evaluated a variety of analogs to elucidate the key structural features required for optimal activity. The following table summarizes the MDR reversal activity of selected jatrophane derivatives from a key study by Liu et al. (2016), highlighting the impact of modifications at various positions on the jatrophane scaffold in adriamycin-resistant human breast adenocarcinoma cells (MCF-7/ADR).[4][5]

CompoundR1R2R3R4R5R6Reversal Fold (RF) at 10 µMIC50 (µM) in MCF-7/ADR
Parent 1 OAcHOHAcHH11.2 ± 1.2> 40
19 OAcHOHAcHCinnamoyl108.9 ± 11.511.2 ± 1.1
25 OAcHOHHHH10.1 ± 1.5> 40
26 OAcHOHHHCinnamoyl115.4 ± 12.110.5 ± 0.9
Tariquidar ------120.3 ± 9.80.45 ± 0.04

Data extracted from Liu et al., J. Med. Chem. 2016, 59, 13, 6353–6369.[4]

Key SAR Insights:

  • Substitution at C-15: Acylation of the hydroxyl group at C-15 with a cinnamoyl group, as seen in compounds 19 and 26 , dramatically increases the MDR reversal activity compared to their parent compounds with a free hydroxyl at this position.[4]

  • Substitution at C-9: The presence of an acetoxyl group at C-9 appears to be beneficial for activity.[6]

  • Substitution at C-14: A carbonyl group at C-14 is associated with increased activity.[6]

  • Lipophilicity: While increased lipophilicity can be beneficial, modifications beyond simply increasing lipophilicity are crucial for potent P-gp inhibition.[4][5]

  • Free Hydroxyl at C-8: The presence of a free hydroxyl group at C-8 has been shown to decrease the activity of jatrophane diterpenes.[6]

Experimental Protocols

The evaluation of jatrophane derivatives as MDR modulators involves a series of in vitro assays to determine their efficacy and mechanism of action. Below are detailed methodologies for key experiments.

Rhodamine 123 (Rho123) Efflux Assay

This assay assesses the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123.

  • Cell Culture: P-gp-overexpressing cells (e.g., MCF-7/ADR) and their parental sensitive cell line (e.g., MCF-7) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.

  • Compound Incubation: The culture medium is replaced with a fresh medium containing various concentrations of the test compounds (jatrophane derivatives) or a positive control (e.g., verapamil) and incubated for 30 minutes.

  • Rhodamine 123 Loading: Rhodamine 123 is added to each well to a final concentration of 5 µM and incubated for a further 60 minutes at 37°C.

  • Efflux Period: The cells are washed twice with ice-cold PBS to remove extracellular Rho123. Fresh medium without the test compound or Rho123 is added, and the cells are incubated for another 60 minutes to allow for efflux.

  • Fluorescence Measurement: The medium is discarded, and the cells are washed again with ice-cold PBS. The intracellular Rho123 is extracted by adding a lysis buffer (e.g., 1% Triton X-100). The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

  • Data Analysis: The reversal fold (RF) is calculated as the ratio of the fluorescence intensity in the presence of the test compound to that in the absence of the compound.

P-gp ATPase Activity Assay

This assay determines whether a jatrophane derivative interacts with P-gp by measuring its effect on the transporter's ATP hydrolysis activity.

  • Membrane Preparation: P-gp-rich membrane vesicles are prepared from P-gp-overexpressing cells.

  • Assay Principle: The assay measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis by P-gp. The difference in Pi released in the presence and absence of sodium orthovanadate (a selective P-gp inhibitor) represents the P-gp-specific ATPase activity.

  • Reaction Mixture: The reaction is typically carried out in a 96-well plate. Each well contains P-gp membranes, the test compound at various concentrations, and an assay buffer containing MgATP.

  • Incubation: The plate is incubated at 37°C for a specific period (e.g., 20-40 minutes) to allow for ATP hydrolysis.

  • Detection: The reaction is stopped, and a detection reagent (e.g., a malachite green-based solution) is added to each well to quantify the amount of free phosphate. The absorbance is read using a microplate reader.

  • Data Analysis: The effect of the test compound on P-gp ATPase activity is determined by comparing the vanadate-sensitive ATPase activity in the presence of the compound to the basal activity. Compounds can be classified as stimulators or inhibitors of P-gp ATPase activity.

Doxorubicin (B1662922) Chemosensitivity Assay (MTT Assay)

This assay evaluates the ability of jatrophane derivatives to sensitize MDR cancer cells to a conventional chemotherapeutic drug like doxorubicin.

  • Cell Seeding: MDR cells (e.g., MCF-7/ADR) are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with doxorubicin at various concentrations in the presence or absence of a fixed, non-toxic concentration of the jatrophane derivative.

  • Incubation: The cells are incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The IC50 value (the concentration of doxorubicin that inhibits cell growth by 50%) is calculated for doxorubicin alone and in combination with the jatrophane derivative. A significant decrease in the IC50 of doxorubicin in the presence of the jatrophane derivative indicates successful chemosensitization.

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for the discovery and evaluation of jatrophane derivatives as MDR modulators.

experimental_workflow cluster_discovery Discovery & Isolation cluster_modification Chemical Modification cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies plant_material Plant Material (Euphorbia sp.) extraction Extraction & Fractionation plant_material->extraction isolation Isolation of Jatrophane Diterpenes extraction->isolation structural_mod Structural Modification (Esterification, Hydrolysis, etc.) isolation->structural_mod jatrophane_library Jatrophane Derivative Library structural_mod->jatrophane_library cytotoxicity Cytotoxicity Assay jatrophane_library->cytotoxicity Screen for non-toxic concentrations rho123_efflux Rhodamine 123 Efflux Assay cytotoxicity->rho123_efflux chemosensitivity Chemosensitivity Assay (e.g., with Doxorubicin) rho123_efflux->chemosensitivity Identify potent MDR modulators atpase_assay P-gp ATPase Assay chemosensitivity->atpase_assay Elucidate mechanism animal_model Xenograft Animal Model atpase_assay->animal_model Promising candidates efficacy_study In Vivo Efficacy Study (Combination Therapy) animal_model->efficacy_study lead_compound Lead Compound for Further Development efficacy_study->lead_compound

Caption: Workflow for the discovery and evaluation of jatrophane derivatives.

References

Validating Jatrophane Diterpenes as Chemosensitizing Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Jatrophane Diterpenes and Chemosensitization

Jatrophane diterpenes, a class of natural products primarily isolated from plants of the Euphorbiaceae family, have emerged as a promising group of compounds for overcoming multidrug resistance (MDR) in cancer chemotherapy.[1][2] MDR is a significant challenge in cancer treatment, often linked to the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of cancer cells, reducing their efficacy.[1][2] Jatrophane diterpenes have been shown to act as chemosensitizing agents by inhibiting the function of these efflux pumps, thereby restoring or enhancing the cytotoxicity of conventional anticancer drugs.[1][3][4]

This guide provides a comparative overview of the experimental validation of various jatrophane diterpenes as chemosensitizing agents, presenting quantitative data on their efficacy, detailing the experimental protocols used for their evaluation, and visualizing key mechanisms and workflows.

Data Presentation: Efficacy of Jatrophane Diterpenes in Reversing Multidrug Resistance

The following tables summarize the cytotoxic and MDR-reversing activities of several jatrophane diterpenes from various studies. The data is presented to allow for a clear comparison of their potency.

Table 1: Cytotoxicity of Jatrophane Diterpenes in Sensitive and Resistant Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM) - SensitiveIC50 (µM) - ResistantReference
Jatrophane 1Non-small cell lung carcinoma (NCI-H460/R)17.63 ± 2.08 (NCI-H460)20.98 ± 2.79[5]
Jatrophane 1Glioblastoma (U87-TxR)10.97 ± 1.41 (U87)15.49 ± 3.57[5]
Jatrophane 2Non-small cell lung carcinoma (NCI-H460/R)> 50 (NCI-H460)> 50[5]
This compoundGlioblastoma (U87-TxR)20.12 ± 1.96 (U87)> 50[5]
Euphoscopin CPaclitaxel-Resistant A549 Human Lung Cancer> 10 (A549)6.9[6]
Euphorbiapene DPaclitaxel-Resistant A549 Human Lung Cancer> 10 (A549)7.2[6]
Euphoheliosnoid APaclitaxel-Resistant A549 Human Lung Cancer> 10 (A549)9.5[6]
Compound 17Doxorubicin-Resistant MCF-7/ADRNot specifiedEC50 = 182.17 ± 32.67 nM (for reversal)[7]

Table 2: P-glycoprotein Inhibition and Chemosensitization by Jatrophane Diterpenes

CompoundCell LineAssayResultsReference
Jatrophanes 1 & 2MDR NSCLC and colorectal carcinomaP-gp inhibitionCompletely blocked P-glycoprotein[5]
Jatrophanes from E. dendroidesDLD1-TxR (colorectal MDR)P-gp inhibitionJatrophanes 2 and 5 showed more powerful inhibition than R(+)-verapamil and tariquidar[8]
Euphodendroidin DP-gp-mediated daunomycin transportP-gp inhibitionOutperformed cyclosporin (B1163) by a factor of 2[9]
Jatrophanes from E. melliferaL5178Y MDR and COLO 320Rhodamine-123 exclusionDiterpenes 1 and 2 displayed significant MDR reversing activity[10]
Jatrophane DerivativesHepG2/ADR and MCF-7/ADRRho123 efflux and chemoreversalCompounds 19, 25, and 26 were potent MDR modulators with less cytotoxicity than tariquidar[11]
Jatrophane from J. curcasMultidrug resistant cell linesChemo reversal effectsCompound 6 showed higher chemo reversal effects and lower toxicity than verapamil[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols used to assess the chemosensitizing potential of jatrophane diterpenes.

Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Objective: To determine the concentration of the jatrophane diterpene that inhibits the growth of cancer cells by 50% (IC50).

  • Methodology:

    • Cancer cells (both sensitive and resistant strains) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the jatrophane diterpene alone or in combination with a chemotherapeutic agent.

    • After a specified incubation period (e.g., 48-72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The IC50 values are calculated from the dose-response curves.

P-glycoprotein Efflux Pump Inhibition Assay (Rhodamine 123 Accumulation)
  • Objective: To assess the ability of jatrophane diterpenes to inhibit the P-gp efflux pump, leading to the intracellular accumulation of a fluorescent P-gp substrate, rhodamine 123.

  • Methodology:

    • MDR cancer cells overexpressing P-gp are seeded in plates or tubes.

    • The cells are pre-incubated with various concentrations of the jatrophane diterpene or a known P-gp inhibitor (positive control, e.g., verapamil).

    • Rhodamine 123 is then added to the cells, and they are incubated for a specific time.

    • After incubation, the cells are washed with a cold buffer to remove extracellular rhodamine 123.

    • The intracellular fluorescence of rhodamine 123 is measured using a flow cytometer or a fluorescence microplate reader.

    • An increase in intracellular fluorescence in the presence of the jatrophane diterpene indicates inhibition of the P-gp pump.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
  • Objective: To determine if the chemosensitizing effect of jatrophane diterpenes is due to the induction of apoptosis (programmed cell death).

  • Methodology:

    • Cancer cells are treated with the jatrophane diterpene, a chemotherapeutic agent, or a combination of both.

    • After treatment, the cells are harvested and washed.

    • The cells are then stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (PI, which stains the nucleus of late apoptotic or necrotic cells with compromised membranes).

    • The stained cells are analyzed by flow cytometry.

    • The percentage of cells in different stages of apoptosis (early, late) and necrosis is quantified.

Western Blotting for Signaling Pathway Analysis
  • Objective: To investigate the effect of jatrophane diterpenes on the expression and phosphorylation of proteins involved in MDR and cell survival signaling pathways (e.g., PI3K/Akt, ATR-Chk1).[7][13]

  • Methodology:

    • Cells are treated with the jatrophane diterpene and/or chemotherapeutic agent.

    • Total protein is extracted from the cells, and the protein concentration is determined.

    • Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., P-gp, Akt, p-Akt, Chk1, p-Chk1).

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

Signaling Pathway of P-glycoprotein Mediated Multidrug Resistance and Inhibition by this compound

G cluster_cell Cancer Cell cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Efflux Pump Chemo_out Chemotherapeutic Drug Pgp->Chemo_out Efflux Chemo_in Chemotherapeutic Drug Chemo_in->Pgp Substrate for P-gp Target Intracellular Target (e.g., DNA) Chemo_in->Target Induces Apoptosis Drug_ext Extracellular Chemotherapeutic Drug Chemo_out->Drug_ext Jatrophane2 This compound Jatrophane2->Pgp Inhibition Drug_ext->Chemo_in

Caption: P-gp mediated drug efflux and its inhibition by this compound.

Experimental Workflow for Validating a Chemosensitizing Agent

G start Start: Isolate/Synthesize Jatrophane Compound cell_culture Culture Sensitive & Resistant Cancer Cell Lines start->cell_culture cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 cell_culture->cytotoxicity combination Combination Treatment: Jatrophane + Chemo Drug cytotoxicity->combination synergy Assess Synergy/ Sensitization (e.g., CI) combination->synergy mechanism Mechanism of Action Studies synergy->mechanism pgp_assay P-gp Inhibition Assay (Rhodamine 123) mechanism->pgp_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) mechanism->apoptosis_assay western_blot Western Blot (Signaling Pathways) mechanism->western_blot conclusion Conclusion: Validate as Chemosensitizing Agent pgp_assay->conclusion apoptosis_assay->conclusion western_blot->conclusion

Caption: Workflow for evaluating a potential chemosensitizing agent.

Logical Relationship of this compound's Chemosensitizing Action

G J2 This compound Pgp P-glycoprotein (P-gp) Activity J2->Pgp Inhibits Chemo_accum Intracellular Chemotherapeutic Drug Concentration J2->Chemo_accum Increases Pgp->Chemo_accum Decreases Chemo_eff Chemotherapeutic Efficacy Chemo_accum->Chemo_eff Increases Apoptosis Increased Cancer Cell Apoptosis Chemo_eff->Apoptosis Leads to MDR Multidrug Resistance (MDR) Apoptosis->MDR Overcomes

Caption: Logical flow of this compound's chemosensitizing effect.

References

Safety Operating Guide

Navigating the Safe Disposal of Jatrophane 2: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is critical to handle Jatrophane 2 with the appropriate safety measures in place. Based on the safety data for Jatrophane 6, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves, and eye protection.[1]

  • Ventilation: Handle the compound in a well-ventilated area to avoid the formation and inhalation of dust or aerosols.[1]

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, wash the affected area with soap and plenty of water and consult a doctor. For eye contact, rinse with pure water for at least 15 minutes and seek medical attention.[1]

  • Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]

Quantitative Data Summary for Hazardous Chemical Disposal

The following table summarizes key quantitative and procedural data for the disposal of hazardous chemicals like this compound, based on general laboratory safety guidelines.

ParameterGuidelineCitation
Container Fill Level Do not fill containers beyond 90% of their capacity to allow for expansion.
pH Range for Aqueous Waste If permissible for drain disposal (not recommended for this compound), the pH should be between 5.5 and 10.5.
Satellite Accumulation Area (SAA) Time Limit Partially filled, properly labeled containers may remain in an SAA for up to one year. Full containers must be removed within three days.
Quantity Limits in SAA Up to 55 gallons of a single hazardous waste stream can be accumulated before it must be collected.
Container Rinsing Empty containers of toxic chemicals should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.

Step-by-Step Disposal Protocol for this compound

The recommended disposal method for this compound, based on information for a related compound, is through a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems. [1]

Step 1: Waste Identification and Segregation

  • Clearly label this compound waste with its full chemical name and any known hazard information.

  • Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures.

Step 2: Container Selection and Management

  • Use a compatible, leak-proof container with a secure screw-on cap for collecting this compound waste.

  • Ensure the container is properly labeled as "Hazardous Waste" and includes the chemical name and accumulation start date.

Step 3: Waste Accumulation

  • Store the waste container in a designated Satellite Accumulation Area (SAA).

  • Keep the container closed except when adding waste.

  • Maintain a log of the waste being added to the container.

Step 4: Requesting Disposal

  • Once the container is full or nearing its accumulation time limit, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.

  • Provide the EHS department with a complete and accurate description of the waste.

Experimental Protocols

Specific experimental protocols for the disposal of this compound are not available. The disposal procedure should follow the general guidelines for hazardous chemical waste as outlined by your institution and local regulations.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Jatrophane_Disposal_Workflow cluster_0 Waste Generation & Collection cluster_1 Waste Management & Disposal Generate_Jatrophane_2_Waste Generate this compound Waste Select_Container Select Compatible Labeled Container Generate_Jatrophane_2_Waste->Select_Container Step 1 Collect_Waste Collect Waste in SAA Select_Container->Collect_Waste Step 2 Request_Pickup Request EHS Pickup Collect_Waste->Request_Pickup Step 3 EHS_Collection EHS Collects Waste Request_Pickup->EHS_Collection Step 4 Final_Disposal Disposal by Licensed Facility (Incineration) EHS_Collection->Final_Disposal Step 5

This compound Disposal Workflow

Disclaimer: This information is intended as a guide and is based on general hazardous waste procedures and data for a related compound. Always consult your institution's Environmental Health and Safety department for specific disposal requirements and regulations in your area.

References

Safe Handling and Disposal of Jatrophane 2: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when handling potent and potentially hazardous compounds. Jatrophane 2, a jatrophane diterpene polyester (B1180765) isolated from the highly irritant extract of Euphorbia peplus L., necessitates stringent safety protocols to minimize exposure and ensure proper disposal.[1] This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.

Immediate Safety and Personal Protective Equipment (PPE)

Given the irritant nature of the extract from which this compound is derived, direct contact with skin and eyes must be strictly avoided.[1] The following Personal Protective Equipment (PPE) is mandatory when handling this compound. All PPE should meet the specified standards to ensure adequate protection.

Data Presentation: Personal Protective Equipment (PPE) Specifications

PPE CategorySpecificationStandard/Certification
Hand Protection Double gloving is required. Use chemical-resistant gloves. Recommended materials include Nitrile or Butyl rubber. Gloves must be inspected for any defects prior to use.[2]EN 374[3][4][5][6]
Outer Glove: Heavy-duty, chemical-resistant glove (e.g., Butyl rubber, Viton™), minimum thickness of 15 mil (0.38 mm).EN 374, Type A[4][6]
Inner Glove: Disposable Nitrile glove, minimum thickness of 5 mil (0.12 mm).EN 374, Type B or C[4][6]
Eye and Face Protection Chemical splash goggles with side shields are mandatory. In situations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.ANSI Z87.1 / EN 166
Body Protection A disposable, low-permeability fabric lab coat with a solid front, long sleeves, and tight-fitting cuffs. For larger quantities or increased splash risk, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection Work should be conducted in a certified chemical fume hood. If there is a risk of aerosol generation and a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following step-by-step protocol outlines the procedures for preparation, handling, and post-handling activities.

Experimental Protocols: Step-by-Step Handling Procedure
  • Preparation:

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Verify that an eye-wash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before commencing work.

    • Don all required PPE as specified in the table above, ensuring a proper fit.

  • Handling:

    • Conduct all manipulations of this compound, including weighing and dilutions, within a certified chemical fume hood to prevent inhalation of any aerosols or dust particles.

    • Use dedicated, clearly labeled equipment for handling the compound.

    • Avoid direct contact with the substance. Use spatulas and other appropriate tools for transfers.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with this compound. A solution of soap and water is generally effective for initial cleaning, followed by a rinse with an appropriate solvent if necessary.

    • Remove PPE in the correct order to avoid cross-contamination: outer gloves, then face shield/goggles, followed by the lab coat, and finally inner gloves.

    • Wash hands thoroughly with soap and water after removing all PPE.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill Cleanup:

    • Evacuate the immediate area.

    • Wearing appropriate PPE (including respiratory protection if the spill is large or in a poorly ventilated area), cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the spill area thoroughly.

Disposal Plan

All materials that have come into contact with this compound must be treated as hazardous waste. Proper segregation and disposal are essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Solid Waste: All disposable PPE (gloves, lab coats), contaminated absorbent materials, and empty vials should be collected in a dedicated, clearly labeled hazardous waste container. The container should be lined with a heavy-duty plastic bag.

    • Liquid Waste: Unused solutions containing this compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Containerization and Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the name of the compound (this compound), and the primary hazard (e.g., "Irritant," "Toxic").

    • Containers should be kept closed except when adding waste.

  • Final Disposal:

    • Hazardous waste should be disposed of through the institution's designated hazardous waste management program. Follow all institutional, local, and national regulations for the disposal of cytotoxic or hazardous chemical waste.[7]

Mandatory Visualization: this compound Handling Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Jatrophane2_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare Workspace (Fume Hood) gather_materials Assemble Materials prep_area->gather_materials don_ppe Don PPE gather_materials->don_ppe handle_compound Handle this compound (in Fume Hood) don_ppe->handle_compound decontaminate Decontaminate Workspace & Equipment handle_compound->decontaminate segregate_waste Segregate Waste (Solid & Liquid) handle_compound->segregate_waste doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands label_container Label Waste Container segregate_waste->label_container dispose_waste Dispose via Hazardous Waste Program label_container->dispose_waste

Caption: Logical workflow for handling this compound, from preparation to disposal.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。